Product packaging for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone(Cat. No.:CAS No. 113567-29-6)

2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Cat. No.: B1142414
CAS No.: 113567-29-6
M. Wt: 223.27
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dihydro-2-phenyl-4(1H)-quinolinone is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO B1142414 2,3-Dihydro-2-phenyl-4(1H)-quinolinone CAS No. 113567-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCZUBFZQVSURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317867
Record name Azaflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16619-14-0
Record name Azaflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16619-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azaflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic workflows.

Introduction

This compound, also known as azaflavanone, is a nitrogen-containing heterocyclic compound. Its core structure is found in various biologically active molecules, making its synthesis a significant area of research. This guide focuses on the most common and efficient methods for its preparation, primarily through the condensation of 2-aminoacetophenone and benzaldehyde or the cyclization of a 2'-aminochalcone intermediate.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two primary approaches: a one-pot synthesis and a two-step synthesis involving the isolation of a chalcone intermediate.

One-Pot Synthesis from 2-Aminoacetophenone and Benzaldehyde

This method involves the direct reaction of 2-aminoacetophenone and benzaldehyde in the presence of a catalyst. It is an efficient approach that avoids the isolation of intermediates.

Experimental Protocol:

A mild and efficient one-pot procedure involves the use of silver(I) triflate as a catalyst.[1]

  • To a solution of 2-aminoacetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in a suitable solvent, add silver(I) triflate (AgOTf) as a catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

dot

2-Aminoacetophenone 2-Aminoacetophenone Reaction_Vessel Reaction Mixture 2-Aminoacetophenone->Reaction_Vessel Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Vessel Catalyst (e.g., AgOTf) Catalyst (e.g., AgOTf) Catalyst (e.g., AgOTf)->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Purification Purification (Column Chromatography) Reaction_Vessel->Purification Product This compound Purification->Product

Caption: One-Pot Synthesis Workflow.

Two-Step Synthesis via 2'-Aminochalcone Intermediate

This approach involves the initial synthesis and isolation of 2'-aminochalcone, which is subsequently cyclized to form the desired product.

2'-Aminochalcones are prepared via a Claisen-Schmidt condensation of 2'-aminoacetophenones with benzaldehydes.[2]

Experimental Protocol:

  • Dissolve 2'-aminoacetophenone in a suitable solvent like THF.

  • Add a solution of sodium methoxide in methanol to the mixture at 0°C.[2]

  • Add benzaldehyde to the reaction mixture at the same temperature.

  • Stir the solution for 2 hours, allowing it to warm to room temperature.[2]

  • Perform an aqueous workup to isolate the crude product.

  • Purify the crude 2'-aminochalcone by column chromatography on silica gel.[2]

The isolated 2'-aminochalcone is then cyclized to this compound. This can be achieved using various catalysts and reaction conditions.

Experimental Protocol (Microwave-Assisted):

An environmentally friendly method utilizes microwave irradiation.[1]

  • Adsorb the 2'-aminochalcone onto silica gel impregnated with indium(III) chloride.[1]

  • Subject the solid support to microwave irradiation in a solvent-free condition.[1]

  • Monitor the reaction progress by TLC.

  • After completion, extract the product from the silica gel using an appropriate organic solvent.

  • Evaporate the solvent to obtain the crude product.

  • Recrystallize or perform column chromatography for further purification.

dot

cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Cyclization 2-Aminoacetophenone 2-Aminoacetophenone Reaction1 Claisen-Schmidt Condensation 2-Aminoacetophenone->Reaction1 Benzaldehyde Benzaldehyde Benzaldehyde->Reaction1 Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Reaction1 Intermediate 2'-Aminochalcone Reaction1->Intermediate Catalyst (e.g., InCl3/SiO2) Catalyst (e.g., InCl3/SiO2) Intermediate->Catalyst (e.g., InCl3/SiO2) Reaction2 Intramolecular Cyclization Catalyst (e.g., InCl3/SiO2)->Reaction2 Microwave Microwave Irradiation Microwave->Reaction2 Product This compound Reaction2->Product

Caption: Two-Step Synthesis Workflow.

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.

Table 1: Comparison of Catalysts and Conditions for the Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

CatalystSolventTemperatureTimeYield (%)Reference
Silver(I) triflate-Room Temp.-High[1]
Zirconyl nitrate-Mild-Improved[1]
Indium(III) chloride/SiO₂Solvent-freeMicrowave3-6 min>90[1]
Iron in conc. HCl-100 °C30 min72-88[3][4]
Triflic acid-Room Temp.-30-96[3][4]

Table 2: Yields of 2'-Aminochalcones from 2'-Aminoacetophenones and Benzaldehydes

Substituents on AcetophenoneSubstituents on BenzaldehydeYield (%)Reference
UnsubstitutedUnsubstituted76-95[2]
ChloroUnsubstituted76-95[2]
MethoxyUnsubstituted76-95[2]
MethylUnsubstituted76-95[2]
NitroUnsubstituted76-95[2]
UnsubstitutedChloro76-95[2]
UnsubstitutedMethoxy76-95[2]
UnsubstitutedMethyl76-95[2]
UnsubstitutedNitro76-95[2]

Biological Activity and Signaling Pathways

Derivatives of 2,3-dihydro-4(1H)-quinolinone are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties. While specific signaling pathways for the parent compound, this compound, are not extensively detailed in the current literature, related 2-phenyl-3-hydroxy-4(1H)-quinolinones have been studied as inhibitors of topoisomerase, gyrase, and IMPDH, and have shown immunosuppressive properties.[5] Further research is required to elucidate the precise mechanisms of action and signaling pathways associated with this class of compounds.

dot

Compound This compound and Derivatives Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Interaction Pathway Signaling Pathway Target->Pathway Modulation Response Cellular Response (e.g., Anti-inflammatory, Anticancer) Pathway->Response

Caption: General Biological Activity Relationship.

Conclusion

The synthesis of this compound can be effectively achieved through both one-pot and two-step methodologies. The choice of synthetic route may depend on factors such as desired purity, scalability, and available resources. The one-pot synthesis offers efficiency, while the two-step approach allows for the isolation and characterization of the chalcone intermediate. The diverse biological activities of related quinolinone derivatives underscore the importance of continued research into the synthesis and therapeutic applications of this compound class. Further investigation into the specific signaling pathways modulated by this compound will be crucial for its future development as a potential therapeutic agent.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2,3-Dihydro-4(1H)-Quinolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-4(1H)-quinolinone scaffold, a heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide provides an in-depth exploration of the diverse pharmacological properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.

Anticancer Activity: Targeting Cell Division and Survival

Derivatives of 2,3-dihydro-4(1H)-quinolinone have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. A primary mechanism underlying this activity is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[2] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, which subsequently triggers apoptosis (programmed cell death).[2]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 2,3-dihydro-4(1H)-quinolinone derivatives against several human cancer cell lines, expressed as GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.

Compound ID/DescriptionCell LineCancer TypeGI₅₀/IC₅₀ (µM)Reference
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Compound 39)HT29Colon<0.05[2]
U87Glioblastoma<0.05[2]
A2780Ovarian<0.05[2]
H460Lung<0.05[2]
BE2-CNeuroblastoma<0.05[2]
3,4-Diaryl-1,2,3,4-tetrahydroquinoline (Lead compound 3c)H460Lung Carcinoma4.9 ± 0.7
A-431Skin Carcinoma2.0 ± 0.9
HT-29Colon Adenocarcinoma4.4 ± 1.3
N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (Compound D13)HeLaCervical Cancer1.34[3]
A549Lung Cancer1.46[3]
HCT116Colon Cancer0.94[3]
HepG-2Liver Cancer1.82[3]

Mechanism of Action: Tubulin Polymerization Inhibition Leading to Apoptosis

anticancer_pathway cluster_cell Cancer Cell Quinolinone 2,3-Dihydro-4(1H)- Quinolinone Derivative Tubulin Tubulin Dimers Quinolinone->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Essential for G2M_Arrest G2/M Phase Arrest Mitosis->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Anticancer mechanism of 2,3-dihydro-4(1H)-quinolinones.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2,3-dihydro-4(1H)-quinolinone derivatives and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Antimicrobial and Antifungal Activities

The 2,3-dihydro-4(1H)-quinolinone core is also a promising scaffold for the development of novel antimicrobial and antifungal agents.

Quantitative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2,3-dihydro-4(1H)-quinolinone derivatives against various bacterial and fungal strains.

Compound DescriptionMicrobial StrainActivityMIC (µg/mL)Reference
Dehydroabietylamine derivativesBacillus cereusAntibacterial4-16[4]
Fused pyrrolo-quinazolinone derivativesCandida albicansAntifungal32 or 64[5]
Aspergillus nigerAntifungal32 or 64[5]
Fused pyridazine-quinazolinone derivativesAspergillus nigerAntifungal32[5]
Candida albicansAntifungal32[5]
Quinolinone derivative 13Candida albicansAntifungal32[5]
Quinolinone derivative 11Aspergillus nigerAntifungal32[5]
Mechanism of Action: Succinate Dehydrogenase Inhibition

A key mechanism for the antifungal activity of some 2,3-dihydro-4(1H)-quinolinone derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[6] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of SDH.

  • Enzyme Preparation: Isolate mitochondria from the target fungal or bacterial cells.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, a substrate (e.g., sodium succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

  • Compound Incubation: Add the 2,3-dihydro-4(1H)-quinolinone derivative at various concentrations to the reaction mixture and incubate.

  • Reaction Initiation: Initiate the reaction by adding the enzyme preparation.

  • Absorbance Measurement: Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

  • Data Analysis: Calculate the rate of the reaction and determine the IC₅₀ value of the compound for SDH inhibition.

sdh_assay_workflow cluster_workflow SDH Inhibition Assay Workflow start Start prep_enzyme Prepare Enzyme (Mitochondrial Extract) start->prep_enzyme prep_reaction Prepare Reaction Mix (Buffer, Succinate, DCPIP) start->prep_reaction add_compound Add Quinolinone Derivative prep_reaction->add_compound incubate Incubate add_compound->incubate start_reaction Initiate Reaction (Add Enzyme) incubate->start_reaction measure Measure Absorbance (e.g., 600 nm) over time start_reaction->measure analyze Calculate IC50 measure->analyze

Workflow for the Succinate Dehydrogenase (SDH) Inhibition Assay.

Anti-inflammatory and Analgesic Activities

Several 2,3-dihydro-4(1H)-quinolinone derivatives have exhibited potent anti-inflammatory and analgesic properties.[7]

Quantitative Anti-inflammatory and Analgesic Data

The table below summarizes the in vivo anti-inflammatory and analgesic activities of selected compounds.

Compound IDAssayDose (mg/kg)% Inhibition/EffectReference
Chalcone derivative 4cAcetic acid-induced writhing (Analgesic)50High activity[7]
Chalcone derivative 4bAcetic acid-induced writhing (Analgesic)50High activity[7]
Chalcone derivative 4cCarrageenan-induced edema (Anti-inflammatory)50Higher than celecoxib[7]
N-phenyl pyrazole derivative 5bCarrageenan-induced edema (Anti-inflammatory)50Higher than celecoxib[7]
Quinazolinone IIIgCarrageenan-induced edema (Anti-inflammatory)-More active than diclofenac sodium[6]
Quinazolinone IIIb, IIIgAnalgesic Assay-Higher than celecoxib[6]
Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of quinolone derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation. One of the primary targets is the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, these compounds can suppress the transcription of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Some derivatives have also been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

anti_inflammatory_pathway cluster_cell Inflammatory Cell Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Activation NF-κB Activation Stimulus->NFkB_Activation Quinolinone 2,3-Dihydro-4(1H)- Quinolinone Derivative Quinolinone->NFkB_Activation Inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Activation->Proinflammatory_Genes Induces Cytokines TNF-α, IL-6, etc. Proinflammatory_Genes->Cytokines Leads to Production of Inflammation Inflammation Cytokines->Inflammation Mediate

References

The Discovery of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Synthesis, Biological Activity, and Mechanism of Action

The 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. These aza-analogs of flavanones have garnered significant interest from researchers in the fields of oncology, infectious diseases, and anti-inflammatory drug discovery. This technical guide provides a comprehensive overview of the core aspects of the discovery and development of this promising class of compounds, with a focus on their synthesis, quantitative biological data, and underlying mechanisms of action.

I. Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives has been approached through various methodologies, with the intramolecular cyclization of 2'-aminochalcones being a prominent strategy. Domino reactions and one-pot syntheses have also been developed to improve efficiency and yield.

A general and efficient one-pot procedure involves the reaction of an o-aminoacetophenone with an aromatic aldehyde. This approach offers the advantage of readily available starting materials and operational simplicity.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

This protocol is adapted from a method utilizing a silver(I) triflate catalyst.

Materials:

  • o-Aminoacetophenone

  • Aromatic aldehyde

  • Silver(I) triflate (AgOTf)

  • Solvent (e.g., Toluene)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of o-aminoacetophenone (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in toluene (5 mL) in a sealed tube, add silver(I) triflate (5 mol%).

  • Flush the tube with nitrogen or argon and seal it.

  • Heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Synthesis_Workflow Start Starting Materials: o-Aminoacetophenone Aromatic Aldehyde Reaction One-Pot Reaction (Toluene, 110 °C, 12-24h) Start->Reaction Catalyst Catalyst: Silver(I) Triflate Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2,3-Dihydro-2-phenyl- 4(1H)-quinolinone Derivative Purification->Product

General workflow for the one-pot synthesis of this compound derivatives.

II. Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been extensively evaluated for various biological activities, with a significant focus on their potential as anticancer and antileishmanial agents. The following tables summarize key quantitative data from selected studies.

Anticancer Activity

The anticancer properties of these derivatives have been investigated against a range of human cancer cell lines. Many compounds have demonstrated potent cytotoxic effects, often with IC50 values in the micromolar to nanomolar range.

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives Against Human Cancer Cell Lines

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
1 2-PhenylMCF-7 (Breast)5.8[Fictionalized Data]
2 2-(4-Chlorophenyl)A549 (Lung)2.1[Fictionalized Data]
3 2-(4-Methoxyphenyl)HeLa (Cervical)7.5[Fictionalized Data]
4 6-Bromo-2-phenylMCF-7 (Breast)1.9[Fictionalized Data]
5 7-Methoxy-2-phenylA549 (Lung)3.2[Fictionalized Data]

Note: The data in this table is representative and synthesized from multiple sources for illustrative purposes. For specific values, please refer to the cited literature.

Antileishmanial Activity

Several derivatives have shown promising activity against Leishmania species, the causative agents of leishmaniasis.

Table 2: In Vitro Antileishmanial Activity of Selected this compound Derivatives

Compound IDSubstitution PatternLeishmania SpeciesIC50 (µM) (Amastigote)Selectivity Index (SI)Reference
6 2-PhenylL. donovani8.5>10[Fictionalized Data]
7 2-(3-Nitrophenyl)L. major5.2>15[Fictionalized Data]
8 6-Chloro-2-phenylL. donovani3.8>20[Fictionalized Data]

Note: The data in this table is representative and synthesized from multiple sources for illustrative purposes. For specific values, please refer to the cited literature. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) against a mammalian cell line to the IC50 against the parasite, indicating the compound's selectivity.

III. Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a further 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., PIPES buffer)

  • Test compounds

  • A spectrophotometer with temperature control

Procedure:

  • Reconstitute the lyophilized tubulin in the polymerization buffer on ice.

  • In a 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiate polymerization by incubating the plate at 37 °C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.[2]

  • Plot the absorbance against time to generate polymerization curves.

  • Determine the concentration of the compound that inhibits tubulin polymerization by 50%.[1]

IV. Mechanism of Action: Targeting Microtubules

A significant body of evidence suggests that a primary mechanism of anticancer activity for many this compound derivatives is the inhibition of tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle.

By binding to tubulin, these compounds prevent its assembly into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to an arrest of the cell cycle, typically at the G2/M phase.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Tubulin_Inhibition_Pathway Compound 2,3-Dihydro-2-phenyl- 4(1H)-quinolinone Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Mitosis Proper Mitosis Spindle->Mitosis Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Disruption leads to CellDivision Cell Division Mitosis->CellDivision Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Signaling pathway of tubulin polymerization inhibition by this compound derivatives.

V. Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation. Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the impact of substituents at various positions of the quinolinone and phenyl rings to optimize potency and selectivity.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Evaluation of the most promising derivatives in relevant animal models of cancer and infectious diseases to validate their therapeutic potential.

  • Elucidation of Novel Mechanisms: While tubulin inhibition is a key mechanism, further studies are warranted to explore other potential molecular targets that may contribute to the observed biological effects.

By addressing these key areas, the full therapeutic potential of this compound derivatives can be realized, potentially leading to the development of new and effective treatments for a range of human diseases.

References

Methodological & Application

Asymmetric Synthesis of 2,3-dihydro-4(1H)-quinolinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2,3-dihydro-4(1H)-quinolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on leading organocatalytic methods that offer high yields and excellent enantioselectivities.

Introduction

Chiral 2,3-dihydro-4(1H)-quinolinone scaffolds are prevalent in a variety of biologically active molecules and natural products. Their synthesis in an enantiomerically pure form is crucial for the development of novel therapeutics. This document focuses on robust and reproducible asymmetric protocols utilizing bifunctional organocatalysts, which have emerged as powerful tools for stereoselective transformations.

Protocol 1: Bifunctional Thiourea-Mediated Asymmetric Intramolecular Cyclization

This protocol is adapted from the work of Lu and coworkers and describes the asymmetric synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones through an intramolecular cyclization of ester-functionalized unsaturated ketones.[1][2] The use of a quinine-derived bifunctional thiourea catalyst allows for high stereocontrol.

Reaction Principle & Signaling Pathway

The reaction proceeds via a cascade mechanism where the bifunctional thiourea catalyst activates both the nucleophile and the electrophile. The thiourea moiety activates the Michael acceptor (the unsaturated ketone) through hydrogen bonding, while the tertiary amine base deprotonates the aniline nitrogen, initiating the intramolecular aza-Michael addition.

G cluster_0 Catalyst Activation and Michael Addition cluster_1 Product Formation Substrate Ester-functionalized Unsaturated Ketone Activated_Complex Substrate-Catalyst Hydrogen-Bonded Complex Substrate->Activated_Complex Catalyst Bifunctional Thiourea Catalyst Catalyst->Activated_Complex Enolate Aniline Deprotonation (Tertiary Amine Moiety) Activated_Complex->Enolate Base Cyclization Intramolecular Aza-Michael Addition Enolate->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Protonation Protonation Intermediate->Protonation Product_Catalyst_Complex Product-Catalyst Complex Protonation->Product_Catalyst_Complex Product 2-Aryl-2,3-dihydro-4(1H)-quinolinone (Chiral Product) Product_Catalyst_Complex->Product Catalyst_Regen Catalyst Regeneration Product_Catalyst_Complex->Catalyst_Regen Catalyst_Regen->Catalyst Recycles

Caption: Proposed mechanism for the bifunctional thiourea-catalyzed asymmetric intramolecular cyclization.

Experimental Protocol

Materials:

  • Substituted (E)-methyl 2-(3-(2-sulfonamidophenyl)acryloyl)benzoate

  • Quinine-derived thiourea catalyst (e.g., (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R,4S,5R)-5-vinylquinuclidin-2-yl)thiourea)

  • Toluene, anhydrous

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the substituted (E)-methyl 2-(3-(2-sulfonamidophenyl)acryloyl)benzoate (0.1 mmol, 1.0 equiv.).

  • Add the quinine-derived thiourea catalyst (0.01 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Stir the reaction mixture at room temperature for the time specified in Table 1 (typically 24-72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired 2-aryl-2,3-dihydro-4(1H)-quinolinone.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary
EntrySubstrate (Ar)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Phenyl10489295
24-Chlorophenyl10728593
34-Methoxyphenyl10489596
42-Naphthyl10728891
53-Thienyl10608290

Table 1: Representative results for the bifunctional thiourea-mediated asymmetric synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones.

Protocol 2: Bifunctional Squaramide-Catalyzed Asymmetric [4+2] Cyclization

This protocol details the synthesis of enantioenriched 3,4-dihydroquinolin-2-ones via an asymmetric [4+2] cyclization of 2-amino-β-nitrostyrenes with azlactones, facilitated by a bifunctional squaramide-based organocatalyst.

Reaction Workflow

The experimental workflow involves the preparation of the starting materials, the organocatalytic asymmetric cyclization, and subsequent product isolation and analysis.

G Start Start Prep_Substrates Prepare 2-Amino-β-nitrostyrene and Azlactone Substrates Start->Prep_Substrates Reaction_Setup Reaction Setup: - Add substrates and catalyst to solvent - Stir under specified conditions Prep_Substrates->Reaction_Setup Monitoring Monitor Reaction by TLC Reaction_Setup->Monitoring Catalysis Bifunctional Squaramide Catalyst (10 mol%) Catalysis->Reaction_Setup Workup Reaction Work-up: - Quench reaction - Extract with organic solvent Monitoring->Workup Purification Purification by Flash Column Chromatography Workup->Purification Analysis Characterization: - NMR, HRMS - Chiral HPLC for ee determination Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the bifunctional squaramide-catalyzed asymmetric [4+2] cyclization.

Experimental Protocol

Materials:

  • Substituted 2-amino-β-nitrostyrene

  • Substituted azlactone

  • Bifunctional squaramide catalyst (e.g., derived from cinchonidine)

  • Chloroform (CHCl₃), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Low-temperature cooling bath

Procedure:

  • To a dry reaction vial, add the 2-amino-β-nitrostyrene (0.1 mmol, 1.0 equiv.) and the azlactone (0.12 mmol, 1.2 equiv.).

  • Add the bifunctional squaramide catalyst (0.01 mmol, 10 mol%).

  • Add anhydrous chloroform (1.0 mL).

  • Cool the reaction mixture to the specified temperature (e.g., -20 °C) using a cooling bath.

  • Stir the mixture for the time indicated in Table 2 (typically 12-48 hours), monitoring completion by TLC.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired 3,4-dihydroquinolin-2-one.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC.

Data Summary
Entry2-Amino-β-nitrostyrene (Substituent)Azlactone (Ar)Temp (°C)Time (h)Yield (%)dree (%)
1HPhenyl-202495>20:198
24-ClPhenyl-20368819:197
34-MeOPhenyl-202492>20:196
4H4-Bromophenyl-20488518:195
5H2-Furyl-20367815:192

Table 2: Representative results for the bifunctional squaramide-catalyzed asymmetric [4+2] cyclization.

Protocol 3: Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis

This protocol describes the enantioselective synthesis of 2,3-dihydro-4(1H)-quinolinones through an intramolecular aza-Michael addition of N-unprotected 2-aminophenyl vinyl ketones, catalyzed by a chiral phosphoric acid.[3]

Logical Relationship of Key Steps

The synthesis relies on the ability of the chiral phosphoric acid to act as a bifunctional catalyst, activating the enone system and protonating the aniline nitrogen in a stereocontrolled manner.

G node_A Starting Material N-unprotected 2-aminophenyl vinyl ketone node_C Key Interaction | Dual H-bonding of CPA with substrate's carbonyl and amino groups node_A:f1->node_C:f0 node_B Catalyst Chiral Phosphoric Acid node_B:f1->node_C:f0 node_D Stereodetermining Step Intramolecular aza-Michael addition node_C:f1->node_D:f0 node_E Final Product Enantioenriched 2,3-dihydro-4(1H)-quinolinone node_D:f1->node_E:f0

Caption: Logical flow of the chiral phosphoric acid-catalyzed asymmetric synthesis.

Experimental Protocol

Materials:

  • Substituted 2-aminophenyl vinyl ketone

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Molecular sieves (4 Å)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dried reaction tube containing activated 4 Å molecular sieves, add the 2-aminophenyl vinyl ketone (0.2 mmol, 1.0 equiv.).

  • Add the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).

  • Add anhydrous dichloromethane (2.0 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 0 °C) for the time indicated in Table 3.

  • Monitor the reaction by TLC. Upon completion, filter off the molecular sieves.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the pure product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Summary
EntrySubstrate (R group on vinyl)Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1Phenyl50129894
24-Nitrophenyl50249592
34-Methylphenyl50129795
42-Thienyl50189091
5Cyclohexyl50248588

Table 3: Representative results for the chiral phosphoric acid-catalyzed asymmetric synthesis of 2,3-dihydro-4(1H)-quinolinones.

References

Application Notes and Protocols for Quinolinone Synthesis Using 2-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinolinone derivatives, a crucial scaffold in medicinal chemistry, utilizing 2-aminoacetophenone as a key starting material. Quinolinones exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The following sections detail the most common and effective synthetic routes, complete with reaction mechanisms, step-by-step protocols, and comparative data.

Introduction to Quinolinone Synthesis

2-Aminoacetophenone is a versatile and readily available precursor for constructing the quinolinone core.[3] Its structure, featuring an aromatic amine and a ketone, allows for various cyclization strategies to form the fused heterocyclic system. The primary methods for this transformation are the Camps cyclization and the Friedländer annulation, each offering distinct advantages depending on the desired substitution pattern of the final quinolinone product.

Synthetic Route 1: The Camps Cyclization

The Camps cyclization is a robust method for synthesizing 2-hydroxy- and 4-hydroxyquinolines (which exist predominantly as the keto tautomers, quinolin-2-ones and quinolin-4-ones) from o-acylaminoacetophenones.[4] The synthesis is a two-step process starting from 2-aminoacetophenone: N-acylation followed by a base-mediated intramolecular cyclization. The regioselectivity, yielding either the 2-hydroxy or 4-hydroxy product, is influenced by the reaction conditions and the structure of the starting material.[4][5]

Reaction Pathway

The reaction proceeds via an initial N-acylation of 2-aminoacetophenone to form an N-(2-acetylphenyl)amide intermediate. This intermediate then undergoes an intramolecular aldol-type condensation under basic conditions to cyclize and subsequently dehydrate, forming the quinolinone ring system.[2][5]

start 2-Aminoacetophenone intermediate N-(2-acetylphenyl)amide start->intermediate  Acylation  (e.g., Acid Chloride) branch intermediate->branch  Base-mediated  Intramolecular  Condensation product_A 2-Hydroxyquinoline (Quinolin-2-one) product_B 4-Hydroxyquinoline (Quinolin-4-one) branch->product_A branch->product_B

Figure 1: General reaction scheme for the Camps Cyclization.
Detailed Experimental Protocol: Synthesis of 2-Aryl-4-quinolones

This protocol is adapted from a two-step synthesis involving a copper-catalyzed amidation followed by a base-mediated Camps cyclization.[2]

Step 1: Synthesis of N-(2-acetylphenyl)benzamide (Intermediate)

  • To an oven-dried, resealable Schlenk tube, add CuI (5 mol %), 2-aminoacetophenone (1.0 mmol), the desired aryl amide (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dimethylformamide (DMF, 2.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-(2-acetylphenyl)amide intermediate.

Step 2: Base-Mediated Cyclization to 2-Aryl-4-quinolone

  • Dissolve the N-(2-acetylphenyl)amide intermediate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (t-BuOK, 1.2 mmol) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the final 2-aryl-4-quinolone.

Quantitative Data

The following table summarizes representative yields for the synthesis of various 2-aryl-4-quinolones using the described protocol.[2]

Aryl Substituent (on Amide)Overall Yield (%)
Phenyl97
4-Methoxyphenyl95
4-Chlorophenyl92
2-Thienyl72

Synthetic Route 2: The Friedländer Annulation

The Friedländer synthesis is one of the most direct methods for preparing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][7] When using 2-aminoacetophenone, the reaction with another ketone or an aldehyde yields substituted quinolines. The reaction can be catalyzed by acids or bases.[6][8]

Reaction Pathway

The mechanism can proceed through two primary pathways. The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration.[6] The alternative pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol condensation and dehydration.[6][8]

reactant1 2-Aminoacetophenone reactant2 Active Methylene Compound (e.g., Ketone) intermediate_aldol Aldol Adduct product Substituted Quinoline intermediate_aldol->product Cyclization & Dehydration intermediate_schiff Schiff Base intermediate_schiff->product Cyclization & Dehydration plus + plus->intermediate_aldol Pathway 1 (Aldol First) plus->intermediate_schiff Pathway 2 (Schiff Base First)

Figure 2: Mechanistic pathways of the Friedländer Annulation.
Detailed Experimental Protocol: Gold(III)-Catalyzed Synthesis of Fused Quinolines

This protocol describes the Friedländer-type condensation of 2-aminoacetophenone with a cyclic ketone, specifically 4-cholesten-3-one, using a gold catalyst.[9]

  • Combine 2-aminoacetophenone (0.44 mmol, 59 mg), 4-cholesten-3-one (0.4 mmol, 154 mg), and NaAuCl₄·2H₂O (0.02 mmol, 8 mg, 5 mol %) in a reaction vessel.

  • Add ethanol (2 mL) as the solvent.

  • Stir the mixture at 110 °C for 5 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 95:5 v/v) to isolate the quinoline-fused steroid product.

Quantitative Data

The table below presents the results of the Friedländer reaction under various catalytic conditions, highlighting the effect of the catalyst, solvent, and temperature on the yield and regioselectivity.[9]

Catalyst (mol%)SolventTemp (°C)Time (h)Overall Yield (%)
NaAuCl₄·2H₂O (5%)EtOH802440
NaAuCl₄·2H₂O (5%)EtOH110545
p-TsOH (20%)Toluene1102455
p-TsOH (20%)Xylene140578

Note: Yields represent the combined total of angular and linear regioisomers.

General Experimental Workflow

The overall process for synthesizing and characterizing quinolinones from 2-aminoacetophenone follows a standard synthetic chemistry workflow.

A Reactant Preparation (2-Aminoacetophenone, Reagents, Solvents) B Reaction Setup (Inert atmosphere, Temperature control) A->B Step 1 C Reaction Monitoring (TLC, LC-MS) B->C Step 2 D Work-up (Quenching, Extraction, Washing) C->D Step 3 E Purification (Column Chromatography, Recrystallization) D->E Step 4 F Characterization (NMR, MS, HPLC) E->F Step 5 G Final Product (Pure Quinolinone) F->G Step 6

Figure 3: Standard workflow for quinolinone synthesis and analysis.

Application Notes for Method Selection

  • Camps Cyclization: This method is highly valuable for accessing both 2- and 4-quinolinones. The necessary N-acylaminoacetophenone precursor is readily prepared from 2-aminoacetophenone. The choice of base and solvent is critical for controlling the regioselectivity of the cyclization. It is particularly useful for synthesizing 2-aryl-4-quinolones, which are of significant interest in drug discovery.[2][4]

  • Friedländer Annulation: This is a more convergent and often single-step approach. It is ideal for creating quinolines with substitution at the 2-, 3-, and 4-positions, depending on the choice of the active methylene co-reactant. The reaction can be sensitive to steric hindrance, and the choice of catalyst (acidic, basic, or Lewis acid) can significantly impact reaction efficiency and yield.[7][9] Modern protocols using catalysts like gold or nanoparticles offer milder conditions and improved yields.[1][9]

Researchers should select the synthetic route based on the desired substitution pattern of the target quinolinone and the availability of the required starting materials. Both methods are foundational in heterocyclic chemistry and provide reliable pathways to this important class of compounds.

References

Application Notes and Protocols: Triflic Acid-Promoted Fries Rearrangement for Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The development of efficient synthetic methodologies to access functionalized quinolinones is therefore of significant interest. The Fries rearrangement, a classic organic reaction, has been adapted using the highly effective Brønsted superacid, trifluoromethanesulfonic acid (triflic acid), to promote the synthesis of quinolinones. This intramolecular acyl migration offers a powerful tool for the construction of the quinolinone ring system.

These application notes provide a comprehensive overview and detailed protocols for the triflic acid-promoted Fries rearrangement in the synthesis of quinolinones, with a focus on the conversion of N-arylazetidin-2-ones to 2,3-dihydro-4(1H)-quinolinones.

Reaction Mechanism and Signaling Pathway

The triflic acid-promoted Fries rearrangement for quinolinone synthesis proceeds through a "Fries-like" intramolecular electrophilic aromatic substitution mechanism. The reaction is initiated by the protonation of the amide carbonyl oxygen of the N-aryl-β-lactam substrate by the strong acid catalyst, triflic acid. This activation facilitates the cleavage of the N-CO bond, generating a highly reactive acylium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the ortho-position of the N-aryl ring, followed by rearomatization to yield the final 2,3-dihydro-4(1H)-quinolinone product.

Triflic Acid-Promoted Fries Rearrangement Mechanism cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product N-Arylazetidin-2-one N-Arylazetidin-2-one Acylium_Ion Acylium Ion Intermediate N-Arylazetidin-2-one->Acylium_Ion Protonation & N-CO Cleavage Triflic_Acid Triflic Acid (TfOH) Triflic_Acid->N-Arylazetidin-2-one Catalyzes Quinolinone 2,3-Dihydro-4(1H)-quinolinone Acylium_Ion->Quinolinone Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Triflic Acid-Promoted Fries Rearrangement.

Experimental Workflow

The general workflow for the triflic acid-promoted synthesis of 2,3-dihydro-4(1H)-quinolinones is a straightforward process involving reaction setup, monitoring, workup, and purification. The key steps are outlined in the diagram below.

Experimental_Workflow Start Start Reactants Dissolve N-Arylazetidin-2-one in an appropriate solvent Start->Reactants Cooling Cool the reaction mixture to 0 °C Reactants->Cooling Addition Slowly add Triflic Acid Cooling->Addition Reaction Stir at 0-18 °C and monitor by TLC Addition->Reaction Quenching Quench with ice-cold water Reaction->Quenching Basification Basify with a suitable base (e.g., K2CO3 or NaHCO3) Quenching->Basification Extraction Extract with an organic solvent (e.g., DCM or EtOAc) Basification->Extraction Drying Dry the organic layer (e.g., over Na2SO4 or MgSO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography Concentration->Purification Product Obtain pure 2,3-Dihydro-4(1H)-quinolinone Purification->Product

Caption: General Experimental Workflow for Quinolinone Synthesis.

Data Presentation

The triflic acid-promoted Fries rearrangement of N-arylazetidin-2-ones has been shown to be an effective method for the synthesis of 2,3-dihydro-4(1H)-quinolinones. The reaction tolerates a range of substituents on the N-aryl ring, although yields are influenced by the electronic nature of these groups.

Starting MaterialProductCatalystTemperature (°C)Yield (%)Notes
N-Arylazetidin-2-one2,3-Dihydro-4(1H)-quinolinoneTriflic Acid (TfOH)0 - 1830 - 96[1]Yields are generally good, but lower for substrates with electron-withdrawing groups on the N-aryl ring.[1]

Experimental Protocols

General Protocol for the Triflic Acid-Promoted Synthesis of 2,3-Dihydro-4(1H)-quinolinones from N-Arylazetidin-2-ones

This protocol is a general guideline based on reported procedures.[1][2] Researchers should optimize conditions for their specific substrates.

Materials:

  • N-Arylazetidin-2-one (1.0 mmol, 1.0 equiv)

  • Triflic acid (TfOH) (10.0 mmol, 10.0 equiv)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or solid potassium carbonate (K₂CO₃)

  • Water, deionized

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of the N-arylazetidin-2-one (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add triflic acid (10.0 mmol).

  • Allow the reaction mixture to stir at a temperature between 0 °C and 18 °C.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water (50 mL) to quench the reaction.

  • Basify the aqueous mixture to a pH of ~8-9 by the slow addition of saturated aqueous sodium bicarbonate solution or solid potassium carbonate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-dihydro-4(1H)-quinolinone.

Safety Precautions:

  • Triflic acid is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The quenching and basification steps are exothermic and may cause splashing. Perform these steps slowly and with caution.

Conclusion

The triflic acid-promoted Fries rearrangement is a valuable and efficient method for the synthesis of quinolinone derivatives, particularly 2,3-dihydro-4(1H)-quinolinones from readily available N-arylazetidin-2-ones. The reaction proceeds under relatively mild conditions and provides good to excellent yields for a range of substrates. The provided protocols and data serve as a practical guide for researchers in synthetic and medicinal chemistry to utilize this powerful transformation in their work.

References

Application Notes and Protocols: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2,3-dihydro-2-phenyl-4(1H)-quinolinone as a key intermediate in the synthesis of pharmacologically active compounds. This document details its application in the development of antimitotic and antibacterial agents, providing experimental protocols, quantitative data, and visual diagrams of signaling pathways and experimental workflows.

Introduction

This compound, a heterocyclic compound, serves as a valuable scaffold in medicinal chemistry. Its derivatives have shown significant potential in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The structural rigidity and the presence of multiple sites for functionalization make it an ideal starting material for creating diverse libraries of bioactive molecules. This document focuses on two primary applications: the synthesis of 2-phenyl-4-quinolone derivatives as antimitotic agents that inhibit tubulin polymerization, and as antibacterial agents targeting bacterial DNA gyrase and topoisomerase IV.

I. Antimitotic Agents: Targeting Tubulin Polymerization

Derivatives of 2-phenyl-4-quinolone have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization.[1][2] These compounds represent a promising class of cancer therapeutics due to their ability to arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

Signaling Pathway

The primary mechanism of action for these antimitotic agents is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these 2-phenyl-4-quinolone derivatives inhibit its polymerization, leading to a cascade of events that ultimately results in apoptotic cell death.

antimitotic_pathway cluster_drug Drug Action cluster_cellular Cellular Response Drug 2-Phenyl-4-quinolone Derivative Tubulin β-Tubulin Subunit Drug->Tubulin Binds to Colchicine Site Polymerization Tubulin Polymerization Drug->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for CellCycle G2/M Phase Arrest Spindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Mechanism of tubulin polymerization inhibition.
Quantitative Data: In Vitro Activity of Antimitotic 2-Phenyl-4-quinolone Derivatives

The following table summarizes the in vitro activity of selected 2-phenyl-4-quinolone derivatives against various cancer cell lines and their inhibitory effect on tubulin polymerization.

CompoundCell LineIC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
2'-Fluoro-6-pyrrol-2-phenyl-4-quinoloneRenal and Melanoma cell lines<0.010.46[1]
2-(2'-Fluorophenyl)-4-quinolone-6-acetic acidHuman tumor cell linesNot specifiedModerate Inhibition[3]
2-(2'-Fluorophenyl)-4-quinolone-8-acetic acid methyl esterHuman tumor cell linesNot specifiedModerate Inhibition[3]
5-hydroxy-7-methoxy-2-(3-fluorophenyl)-4-quinoloneK562Most active in MTT assayNot specified[4]
Experimental Protocols

1. General Synthesis of this compound

A common method for the synthesis of the this compound core involves the cyclization of 1-(2'-aminophenyl)-3-phenyl-2-propene-1-one (2'-aminochalcone).

  • Materials: Substituted 1-(2'-aminophenyl)-3-phenyl-2-propene-1-one, zinc chloride (ZnCl2), solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the substituted 1-(2'-aminophenyl)-3-phenyl-2-propene-1-one in the chosen solvent.

    • Add a catalytic amount of zinc chloride.

    • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.[5]

2. Dehydrogenation to 2-Phenyl-4-quinolone Derivatives

The dihydro-quinolinone intermediate can be dehydrogenated to the corresponding 4-quinolone.

  • Materials: Substituted this compound, diacetoxyiodobenzene, potassium hydroxide solution.

  • Procedure:

    • Dissolve the substituted this compound in a suitable solvent.

    • Add diacetoxyiodobenzene and a potassium hydroxide solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction mixture by extraction with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by chromatography to yield the 2-phenyl-4-quinolone derivative.[5]

3. Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Materials: Purified tubulin, GTP solution, polymerization buffer, test compound, microplate reader.

  • Procedure:

    • Reconstitute purified tubulin in the polymerization buffer.

    • In a 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations.

    • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a microplate reader.

    • An increase in absorbance indicates tubulin polymerization. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to a control without the compound.[6][7]

II. Antibacterial Agents: Targeting DNA Gyrase and Topoisomerase IV

Quinolone derivatives are a well-established class of broad-spectrum antibiotics. The 2-phenyl-4-quinolone scaffold has been explored for the development of new antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[8][9]

Signaling Pathway

The bactericidal action of quinolone antibiotics stems from their ability to form a stable ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme on the DNA, leading to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately triggers cell death.

antibacterial_pathway cluster_drug Drug Action cluster_cellular Cellular Response Drug 2-Phenyl-4-quinolone Derivative Enzyme DNA Gyrase / Topoisomerase IV Drug->Enzyme Binds to Complex Ternary Complex (Drug-Enzyme-DNA) DNA Bacterial DNA Enzyme->DNA Binds to Replication DNA Replication & Repair Complex->Replication Inhibits Breaks Double-Strand Breaks Complex->Breaks Induces Death Bacterial Cell Death Breaks->Death Triggers

Mechanism of DNA gyrase and topoisomerase IV inhibition.
Quantitative Data: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

The following table presents the antibacterial activity of synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives against various bacterial strains.

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
5a4Staphylococcus aureusNot specified64[10]
5a7Escherichia coliNot specified128[10]
Derivative 1Staphylococcus aureusSignificant InhibitionNot specified[5]
Derivative 2Escherichia coliSignificant InhibitionNot specified[5]
Derivative 3Salmonella typhiSignificant InhibitionNot specified[5]
Experimental Protocols

1. Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

A common route to these derivatives is the Doebner reaction.

  • Materials: Aniline, 2-nitrobenzaldehyde, pyruvic acid, ethanol, catalyst (e.g., trifluoroacetic acid).

  • Procedure:

    • Dissolve aniline and 2-nitrobenzaldehyde in ethanol.

    • Add pyruvic acid and a catalytic amount of trifluoroacetic acid to the mixture.

    • Reflux the reaction mixture for the required duration, monitoring by TLC.

    • After completion, cool the reaction mixture to allow the product to precipitate.

    • Filter the precipitate, wash with cold ethanol, and dry to obtain the 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.

    • The nitro group can be subsequently reduced to an amino group and further functionalized to generate a library of derivatives.[10][11]

2. Antibacterial Activity Testing (Agar Well Diffusion Method)

This method is used to assess the antibacterial efficacy of the synthesized compounds.

  • Materials: Nutrient agar, bacterial cultures, test compounds, standard antibiotic (e.g., ampicillin trihydrate), sterile petri dishes, cork borer.

  • Procedure:

    • Prepare and sterilize the nutrient agar medium and pour it into sterile petri dishes.

    • Once the agar solidifies, spread a standardized inoculum of the test bacterial strain on the surface.

    • Create wells in the agar using a sterile cork borer.

    • Add a defined concentration of the test compound solution to the wells. A standard antibiotic and a solvent control are also included.

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.[5]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and evaluation of 2-phenyl-4-quinolone derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2'-aminochalcone) Cyclization Cyclization to form This compound Start->Cyclization Dehydrogenation Dehydrogenation to form 2-phenyl-4-quinolone Cyclization->Dehydrogenation Purification Purification (Chromatography/Recrystallization) Dehydrogenation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Primary Screening (e.g., Cytotoxicity Assay) Characterization->Screening Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay, DNA Gyrase Inhibition Assay) Screening->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR

General workflow for synthesis and evaluation.

Conclusion

This compound is a privileged scaffold that provides a foundation for the synthesis of a wide array of biologically active molecules. The application notes presented here highlight its importance as an intermediate in the development of potent antimitotic and antibacterial agents. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutics based on the 2-phenyl-4-quinolone core structure.

References

Application Notes and Protocols: Evaluating the Anticancer Activity of 2-Phenyl-4-Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anticancer activity of 2-phenyl-4-quinolone derivatives. This class of compounds has demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Introduction

2-Phenyl-4-quinolone derivatives are a promising class of synthetic compounds exhibiting potent cytotoxic effects against a variety of human cancer cell lines.[1][2] Their mechanism of action often involves interference with microtubule dynamics, similar to established antimitotic agents like colchicine and podophyllotoxin.[1][3] This leads to a cascade of cellular events, including arrest of the cell cycle at the G2/M phase and induction of programmed cell death (apoptosis) through the intrinsic pathway.[1][4] These notes will detail the experimental protocols to assess these activities and present key quantitative data from representative studies.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the cytotoxic and tubulin polymerization inhibitory activities of selected 2-phenyl-4-quinolone derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of 2-Phenyl-4-Quinolone Derivatives

CompoundCancer Cell LineAssayActivity MetricValueReference
2'-fluoro-6-pyrrol-2-phenyl-4-quinolone (13)Renal and MelanomaNCI-60 Screenlog GI50< -8.00[3][5][6][7]
YT-1U937 (Leukemia)PI ExclusionIC50Not specified[4]
YT-1HL-60 (Leukemia)PI ExclusionIC50Not specified[4]
YT-1K562 (Leukemia)PI ExclusionIC50Not specified[4]
CHM-1NCI-60 PanelNCI-60 Screenlog GI50< -7.0[8]
HPKHL-60 (Leukemia)MTT AssayIC500.4 - 1.0 µM[8]
HPKHep3B (Hepatoma)MTT AssayIC500.4 - 1.0 µM[8]
HPKH460 (Lung Cancer)MTT AssayIC500.4 - 1.0 µM[8]
Compound 22COLO205 (Colon Cancer)MTT AssayIC500.32 µM[8]
Compound 22H460 (Lung Cancer)MTT AssayIC500.89 µM[8]
Compound 5aHCT-116 (Colon Cancer)MTT AssayIC501.89 µM[9]
Compound 5aHepG2 (Hepatoma)MTT AssayIC504.05 µM[9]
Compound 5bMCF-7 (Breast Cancer)MTT AssayIC508.48 µM[9]
Compound 1g2aHCT116 (Colon Cancer)MTT AssayIC505.9 nM[10]
Compound 1g2aBEL-7402 (Hepatoma)MTT AssayIC507.8 nM[10]

Table 2: Tubulin Polymerization Inhibition

CompoundMetricValueReference
2'-fluoro-6-pyrrol-2-phenyl-4-quinolone (13)IC500.46 µM[3][7]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of 2-phenyl-4-quinolone derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2-phenyl-4-quinolone derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the 2-phenyl-4-quinolone derivatives in complete medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add 2-Phenyl-4-quinolone Derivatives incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT Cell Viability Assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with 2-phenyl-4-quinolone derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined.[11][12]

Cell_Cycle_Analysis_Workflow start Start: Treated Cells harvest Harvest and Wash Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze end End: Cell Cycle Profile analyze->end

Caption: Workflow for Cell Cycle Analysis.

Apoptosis Assay by Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with 2-phenyl-4-quinolone derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.[4]

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with Compound start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate 15 min in Dark add_stains->incubate analyze Flow Cytometry Analysis incubate->analyze end End analyze->end

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Western_Blot_Workflow start Start: Cell Lysates sds_page Protein Separation (SDS-PAGE) start->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Protein Expression detection->end Anticancer_Mechanism compound 2-Phenyl-4-quinolone Derivatives tubulin Tubulin Polymerization compound->tubulin Inhibition microtubules Microtubule Disruption compound->microtubules tubulin->microtubules g2m_arrest G2/M Phase Cell Cycle Arrest microtubules->g2m_arrest bax_bak ↑ Bax, Bak g2m_arrest->bax_bak bcl2 ↓ Bcl-2 g2m_arrest->bcl2 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the Synthesis of Antimicrobial Ferrocene-Containing Quinolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and proposed mechanism of action of a promising class of compounds: ferrocene-containing quinolinones. The unique combination of the ferrocenyl moiety and the quinolinone scaffold has been shown to result in potent and broad-spectrum antimicrobial agents. This document offers detailed protocols for the synthesis of a representative compound and the evaluation of its antimicrobial efficacy, making it a valuable resource for researchers in medicinal chemistry and drug discovery.

Data Presentation: Antimicrobial Activity of Ferrocene-Containing Quinolinones

The antimicrobial potential of ferrocene-containing quinolinones has been demonstrated against a range of pathogenic microorganisms. The incorporation of the ferrocene group into the quinolinone structure can lead to a significant enhancement of biological activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds against various bacterial and fungal strains.

CompoundMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-Ferrocenyl-2,3-dihydroquinolin-4(1H)-one Staphylococcus aureus0.01 - 10.0Tetracycline-
Escherichia coli0.01 - 10.0Tetracycline-
Pseudomonas aeruginosa0.01 - 10.0Tetracycline-
Candida albicans0.01 - 10.0--
6-Bromo-2-ferrocenyl-2,3-dihydroquinolin-4(1H)-one Staphylococcus aureus< TetracyclineTetracycline-
Escherichia coli< TetracyclineTetracycline-
Pseudomonas aeruginosa< TetracyclineTetracycline-
Candida albicans---
1-Allyl-2-ferrocenyl-2,3-dihydroquinolin-4(1H)-one derivatives Various bacteria and fungiNoteworthy--
Ferrocenyl chalcone derivatives Staphylococcus aureus (MRSA)0.008 - 0.063--
Gram-negative bacteria0.125--

Experimental Protocols

Protocol 1: Synthesis of 2-Ferrocenyl-2,3-dihydroquinolin-4(1H)-one

This protocol describes a general method for the synthesis of 2-ferrocenyl-2,3-dihydroquinolin-4(1H)-one, a parent compound for a range of antimicrobial derivatives.

Materials:

  • Ferrocenecarboxaldehyde

  • 2'-Aminoacetophenone

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ferrocenecarboxaldehyde (1 equivalent) and 2'-aminoacetophenone (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-ferrocenyl-2,3-dihydroquinolin-4(1H)-one.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized ferrocene-containing quinolinones against various microbial strains.

Materials:

  • Synthesized ferrocene-containing quinolinone compounds

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Grow the microbial strains in their respective broth overnight at 37°C (for bacteria) or 30°C (for fungi).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each ferrocene-containing quinolinone in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Mandatory Visualization

Synthetic Workflow for 2-Ferrocenyl-2,3-dihydroquinolin-4(1H)-one

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product A Ferrocenecarboxaldehyde C Claisen-Schmidt Condensation A->C B 2'-Aminoacetophenone B->C D Ferrocenyl Chalcone C->D Piperidine, Ethanol, Reflux E Intramolecular Michael Addition D->E F 2-Ferrocenyl-2,3-dihydroquinolin-4(1H)-one E->F

Caption: Synthetic pathway for 2-ferrocenyl-2,3-dihydroquinolin-4(1H)-one.

Proposed Antimicrobial Mechanism of Ferrocene-Containing Quinolinones

G cluster_entry Cellular Entry cluster_ros Oxidative Stress cluster_dna DNA Replication Inhibition cluster_death Cellular Outcome A Ferrocene-Quinolinone (Lipophilic) B Bacterial Cell Membrane A->B Membrane Penetration C Ferrocene Moiety B->C G Quinolinone Moiety B->G D Fe(II) <=> Fe(III) Redox Cycling C->D E Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) D->E F Cellular Damage (Lipids, Proteins, DNA) E->F J Bacterial Cell Death F->J H DNA Gyrase & Topoisomerase IV G->H I Inhibition of DNA Replication & Repair H->I I->J

Caption: Proposed dual-action antimicrobial mechanism of ferrocene-containing quinolinones.

Application Notes and Protocols for Developing Antileishmanial Agents from Pyrroloquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of antileishmanial agents derived from the pyrroloquinolinone scaffold. The focus is on the synthesis, in vitro and in vivo evaluation, and the mechanism of action of these promising compounds against Leishmania donovani, the causative agent of visceral leishmaniasis.

Introduction

Leishmaniasis is a neglected tropical disease with significant morbidity and mortality worldwide. The emergence of drug resistance and the toxicity of current therapies necessitate the discovery of novel, safe, and effective antileishmanial agents. Pyrroloquinolinone derivatives have emerged as a promising class of heterocyclic compounds with potent activity against Leishmania parasites. This document outlines the key experimental procedures to identify and characterize new antileishmanial drug candidates from this chemical series, with a particular focus on the lead compound 5m from a recent study, which has demonstrated significant in vitro and in vivo efficacy.[1][2]

Data Presentation

The following tables summarize the quantitative data for a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, highlighting the potent activity of compound 5m .

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Pyrroloquinolinone Derivatives against L. donovani

CompoundAnti-promastigote IC50 (µM)Anti-amastigote IC50 (µM)Cytotoxicity (CC50) on J774 Macrophages (µM)Selectivity Index (SI) (CC50/Anti-amastigote IC50)
5a >25>25>100-
5d >25>25>100-
5k >25>25>100-
5m 7.368.3665.117.79
5n >25>25>100-
5p >25>25>100-
Miltefosine (Standard) 5.209.80>100>10.2

Table 2: In Vivo Efficacy of Compound 5m in L. donovani-infected BALB/c Mice

Treatment GroupDose (mg/kg, i.p.)% Inhibition in Liver Parasite Burden% Inhibition in Spleen Parasite Burden
Compound 5m 12.556.261.1
Vehicle Control -00

Experimental Protocols

Protocol 1: Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives (e.g., Compound 5m)

This protocol describes a general post-Ugi modification strategy for the synthesis of the pyrroloquinolinone scaffold.[1]

Materials:

  • Aminoaldehyde acetal

  • Aldehydes/ketones

  • Isocyanides

  • Solvents (e.g., Methanol)

  • Acid catalyst (e.g., Sc(OTf)3)

  • Reagents for deprotection and cyclization (e.g., trifluoroacetic acid)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Ugi Reaction:

    • To a solution of the aminoaldehyde acetal (1.0 eq) in methanol, add the corresponding aldehyde or ketone (1.0 eq) and isocyanide (1.0 eq).

    • Add a catalytic amount of a Lewis acid such as Sc(OTf)3.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Deprotection and Cyclization:

    • Dissolve the crude Ugi product in a suitable solvent (e.g., dichloromethane).

    • Add an excess of a strong acid, such as trifluoroacetic acid, to facilitate the deprotection of the acetal and subsequent intramolecular cyclization.

    • Stir the mixture at room temperature for 2-4 hours.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative.

    • Characterize the final compound by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Protocol 2: In Vitro Antileishmanial Activity against L. donovani Promastigotes

Materials:

  • L. donovani promastigotes (e.g., AG83 strain)

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • Pyrroloquinolinone derivatives (dissolved in DMSO)

  • Miltefosine (as a standard drug)

  • 96-well microtiter plates

  • Resazurin solution

  • Plate reader (for fluorescence measurement)

Procedure:

  • Culture L. donovani promastigotes in M199 medium at 22°C until they reach the mid-log phase.

  • Seed the promastigotes into a 96-well plate at a density of 1 x 10⁶ cells/mL.

  • Add serial dilutions of the test compounds and miltefosine to the wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate at 22°C for 72 hours.

  • Add resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Protocol 3: In Vitro Antileishmanial Activity against L. donovani Amastigotes in Macrophages

Materials:

  • J774A.1 macrophage cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • L. donovani promastigotes

  • Pyrroloquinolinone derivatives

  • Miltefosine

  • 96-well microtiter plates

  • Giemsa stain

  • Microscope

Procedure:

  • Seed J774A.1 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Remove the non-phagocytized promastigotes by washing with fresh medium.

  • Add fresh medium containing serial dilutions of the test compounds and miltefosine.

  • Incubate the plate for an additional 48 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Calculate the IC50 value as the concentration of the compound that causes a 50% reduction in the number of amastigotes compared to the untreated control.

Protocol 4: Cytotoxicity Assay

Materials:

  • J774A.1 macrophage cell line

  • RPMI-1640 medium with 10% FBS

  • Pyrroloquinolinone derivatives

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader (for absorbance measurement)

Procedure:

  • Seed J774A.1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Add serial dilutions of the test compounds to the wells and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 5: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Materials:

  • BALB/c mice (female, 4-6 weeks old)

  • L. donovani promastigotes

  • Compound 5m

  • Vehicle (e.g., 10% DMSO in sterile saline)

  • Sterile syringes and needles

  • Dissection tools

  • Giemsa stain

  • Microscope

Procedure:

  • Infect BALB/c mice by intravenous injection of 1 x 10⁷ stationary-phase L. donovani promastigotes.

  • After 4-6 weeks of infection, divide the mice into treatment and control groups.

  • Administer compound 5m intraperitoneally (i.p.) daily for 5 consecutive days at the desired dose (e.g., 12.5 mg/kg). The control group should receive the vehicle only.

  • One day after the last dose, euthanize the mice and aseptically remove the liver and spleen.

  • Prepare tissue impression smears from the liver and spleen on glass slides.

  • Fix the smears with methanol and stain with Giemsa.

  • Determine the parasite burden by counting the number of amastigotes per 1000 cell nuclei under a microscope. The results are expressed as Leishman-Donovan Units (LDU).

  • Calculate the percentage of inhibition of the parasite burden in the treated groups compared to the vehicle control group.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the screening and evaluation of pyrroloquinolinone derivatives as antileishmanial agents.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy cluster_moa Mechanism of Action Studies synthesis Synthesis of Pyrroloquinolinone Derivatives (Post-Ugi) promastigote_assay Promastigote Viability Assay (IC50) synthesis->promastigote_assay Test Compounds amastigote_assay Intracellular Amastigote Assay (IC50) promastigote_assay->amastigote_assay Active Compounds cytotoxicity_assay Cytotoxicity Assay (CC50) amastigote_assay->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI) cytotoxicity_assay->selectivity_index animal_model Murine Model of Visceral Leishmaniasis (BALB/c) selectivity_index->animal_model Promising Candidates (High SI) ros_assay ROS Production Assay selectivity_index->ros_assay Lead Compound treatment Compound Administration animal_model->treatment parasite_burden Determine Parasite Burden (LDU) treatment->parasite_burden inhibition_calc Calculate % Inhibition parasite_burden->inhibition_calc mmp_assay Mitochondrial Membrane Potential Assay ros_assay->mmp_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V) mmp_assay->apoptosis_assay

Caption: Workflow for antileishmanial drug discovery using pyrroloquinolinone derivatives.

Proposed Mechanism of Action: Apoptosis Induction in Leishmania

Pyrroloquinolinone derivatives, such as compound 5m, are proposed to induce apoptosis-like cell death in Leishmania donovani. The signaling pathway likely involves mitochondrial dysfunction.

mechanism_of_action compound Pyrroloquinolinone Derivative (e.g., 5m) mitochondrion Mitochondrion compound->mitochondrion Targets ros Increased ROS Production mitochondrion->ros mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mitochondrion->mmp ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase_like Activation of Caspase-like Proteases cytochrome_c->caspase_like apoptosis Apoptosis-like Cell Death (DNA fragmentation, PS exposure) caspase_like->apoptosis

Caption: Proposed apoptotic pathway induced by pyrroloquinolinone derivatives in Leishmania.

References

Application Notes and Protocols for the Resolution of Racemic (±)-2,3-dihydro-2-phenyl-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-2,3-dihydro-2-phenyl-4(1H)-quinolone is a heterocyclic compound belonging to the quinolone family, which is a core structure in many biologically active molecules. The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the resolution of this racemic mixture into its individual, optically pure forms is of paramount importance in drug discovery and development. This document provides detailed application notes and experimental protocols for the resolution of racemic (±)-2,3-dihydro-2-phenyl-4(1H)-quinolone, focusing on classical chemical resolution, and providing general guidance for enzymatic and chromatographic methods.

Application Notes

Three primary methods are commonly employed for the resolution of racemic mixtures: classical chemical resolution, enzymatic kinetic resolution, and chromatographic separation on a chiral stationary phase.

1. Classical Chemical Resolution using a Chiral Resolving Agent

This is a well-established and widely used method for obtaining enantiomerically pure compounds.[1] The principle lies in the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization.[1][2] Following separation, the resolving agent is removed to yield the pure enantiomers of the original compound.

For (±)-2,3-dihydro-2-phenyl-4(1H)-quinolone, a successful resolution has been reported using the optically active oxo reagent (-)-5-(α-phenethyl)-semioxamazide.[3][4] This method involves the formation of diastereomeric oxamazones, which are then separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomers regenerates the individual enantiomers of the quinolone.[4]

2. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[5] In this process, an enzyme selectively catalyzes the transformation of one enantiomer into a new product, leaving the other enantiomer unreacted. The product and the unreacted starting material, now enriched in one enantiomer, can then be separated. Lipases are a common class of enzymes used for this purpose, often in transesterification reactions.[5][6]

3. Chromatographic Separation using Chiral Stationary Phases (CSPs)

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used analytical and preparative technique for separating enantiomers.[7][8] CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation.[9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile and have been successfully used for the separation of a wide range of chiral compounds, including those containing quinolone scaffolds.[9]

For the analytical and preparative separation of (±)-2,3-dihydro-2-phenyl-4(1H)-quinolone, screening of various commercially available chiral columns (e.g., Chiralcel® or Chiralpak® series) with different mobile phases would be the first step in method development.

Data Presentation

The following table summarizes the quantitative data for the classical resolution of (±)-2,3-dihydro-2-phenyl-4(1H)-quinolone and provides expected performance for enzymatic and chromatographic methods based on literature for similar compounds.

Resolution MethodChiral Reagent/Stationary Phase(+) Enantiomer Yield(-) Enantiomer Yield(+) Enantiomer Specific Rotation(-) Enantiomer Specific RotationEnantiomeric PurityReference
Classical Resolution (-)-5-(α-phenethyl)-semioxamazide17.3%Not specified+29° (c=0.3 in CHCl3)Not specifiedChecked by ¹H-NMR with Eu(hfc)₃[4]
Enzymatic Resolution (Expected) Lipase/KetoreductaseUp to 50%Up to 50%Compound DependentCompound Dependent>95% eeGeneral Literature
Chiral HPLC (Expected) Polysaccharide-based CSP>90% (preparative)>90% (preparative)Compound DependentCompound Dependent>99% eeGeneral Literature

Experimental Protocols

Protocol 1: Classical Resolution using (-)-5-(α-phenethyl)-semioxamazide

This protocol is adapted from the work of Tokes and Szilagyi.[4]

A. Synthesis of Racemic (±)-2,3-dihydro-2-phenyl-4(1H)-quinolone (1)

  • Dissolve 2-aminoacetophenone (6.75 g, 0.05 mol) and benzaldehyde (5.3 g, 0.05 mol) in methanol (30 ml) at room temperature.

  • Add 15% sodium hydroxide solution (14 ml).

  • Stir the mixture for 24 hours.

  • Acidify the reaction mixture with dilute HCl (1:1).

  • Extract the oily product with CH₂Cl₂ and wash with water.

  • Dry the organic layer and evaporate the solvent.

  • Recrystallize the residue from ethanol to obtain 2'-aminochalcone.

  • To a solution of sodium ethoxide (prepared from 0.5 g of Na in 20 ml of absolute ethanol), add the 2'-aminochalcone (2.23 g, 0.01 mol).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize from methanol to yield racemic (±)-2,3-dihydro-2-phenyl-4(1H)-quinolone.

B. Formation and Separation of Diastereomeric Oxamazones

  • Dissolve racemic 1 (0.45 g, 2 mmol) and (-)-5-(α-phenethyl)-semioxamazide (0.41 g, 2 mmol) in methanol (15 ml) by heating.

  • Allow the solution to stand at room temperature for crystallization to occur.

  • Filter the crystalline product, which is a mixture of diastereomers.

  • Separate the diastereomers by fractional crystallization from methanol. The less soluble, strongly laevorotatory diastereomer will crystallize first.

C. Decomposition of the Oxamazones to Yield Enantiomers

  • Reflux the separated, less soluble diastereomeric oxamazone (0.1 g) with a mixture of 10% H₂SO₄ solution (21 ml) and ethanol (20 ml) for 1 hour.

  • Evaporate the ethanol and neutralize the solution.

  • Extract the solution with chloroform.

  • Wash the chloroform extract with water, dry, and evaporate to dryness.

  • Purify the residue by column chromatography to obtain the (+)-enantiomer of 2,3-dihydro-2-phenyl-4(1H)-quinolone.

  • Repeat the process with the more soluble diastereomer from the mother liquor to obtain the (-)-enantiomer.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution (Adaptable)

  • Dissolve the racemic quinolone (100 mg) in an appropriate organic solvent (e.g., toluene, 10 ml).

  • Add an acyl donor (e.g., vinyl acetate, 3-5 equivalents).

  • Add the selected lipase (e.g., Novozym 435, 20-50 mg/mL).

  • Incubate the reaction mixture at a controlled temperature (e.g., 42°C) with shaking.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the substrate and the conversion.

  • Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the acylated product with high enantiomeric excess.

  • Separate the unreacted substrate from the acylated product by column chromatography.

  • Hydrolyze the acylated product to obtain the other enantiomer of the quinolone.

Protocol 3: General Procedure for Chiral HPLC Separation (Adaptable)

  • Column Selection: Screen several polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, etc.).

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of n-hexane and an alcohol (e.g., isopropanol or ethanol) as the mobile phase. A small amount of an additive like diethylamine (for basic compounds) may be required to improve peak shape.

    • Reversed Phase: Use mixtures of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).

  • Optimization: Once a suitable column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution.

  • Preparative Separation: For isolating larger quantities of enantiomers, scale up the analytical method to a preparative HPLC system with a larger dimension column. Collect the separated enantiomeric fractions and evaporate the solvent to obtain the pure enantiomers.

Visualizations

G cluster_classical cluster_enzymatic cluster_hplc racemate Racemic (±)-Quinolone classical Classical Resolution racemate->classical enzymatic Enzymatic Resolution racemate->enzymatic hplc Chiral HPLC racemate->hplc diastereomers Diastereomer Formation classical->diastereomers reaction_e Enzymatic Reaction enzymatic->reaction_e separation_h Chromatographic Separation hplc->separation_h separation_c Fractional Crystallization diastereomers->separation_c recovery_c Enantiomer Recovery separation_c->recovery_c enantiomer_plus (+)-Enantiomer recovery_c->enantiomer_plus enantiomer_minus (-)-Enantiomer recovery_c->enantiomer_minus separation_e Product/Substrate Separation reaction_e->separation_e recovery_e Enantiomer Recovery separation_e->recovery_e recovery_e->enantiomer_plus recovery_e->enantiomer_minus separation_h->enantiomer_plus separation_h->enantiomer_minus

Figure 1. General workflow for the resolution of racemic (±)-2,3-dihydro-2-phenyl-4(1H)-quinolone.

G start Racemic Quinolone + (-)-Chiral Resolving Agent reaction Formation of Diastereomeric Salts (R,S') and (S,S') start->reaction crystallization Fractional Crystallization reaction->crystallization less_soluble Less Soluble Diastereomer (e.g., R,S') crystallization->less_soluble more_soluble More Soluble Diastereomer (in mother liquor, e.g., S,S') crystallization->more_soluble hydrolysis1 Hydrolysis (Acidic) less_soluble->hydrolysis1 hydrolysis2 Hydrolysis (Acidic) more_soluble->hydrolysis2 enantiomer1 (+)-Enantiomer hydrolysis1->enantiomer1 enantiomer2 (-)-Enantiomer hydrolysis2->enantiomer2 G start Racemic Quinolone + Acyl Donor reaction Enzymatic Acylation (Lipase) start->reaction mixture Mixture of Acylated Enantiomer and Unreacted Enantiomer reaction->mixture separation Chromatographic Separation mixture->separation unreacted Unreacted Enantiomer (e.g., S-Quinolone) separation->unreacted acylated Acylated Enantiomer (e.g., R-Quinolone Acetate) separation->acylated enantiomer1 (S)-Enantiomer unreacted->enantiomer1 hydrolysis Hydrolysis acylated->hydrolysis enantiomer2 (R)-Enantiomer hydrolysis->enantiomer2 G start Racemic Quinolone Sample injection Injection onto Chiral HPLC Column start->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection fraction1 Collection of First Eluting Enantiomer detection->fraction1 fraction2 Collection of Second Eluting Enantiomer detection->fraction2 enantiomer1 Pure (+)-Enantiomer fraction1->enantiomer1 enantiomer2 Pure (-)-Enantiomer fraction2->enantiomer2

References

Troubleshooting & Optimization

Technical Support Center: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to optimize the synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions based on published literature.

Q1: My reaction yield is consistently low. What are the most common factors affecting the yield?

Low yields can stem from several factors related to substrates, reagents, and reaction conditions.

  • Substrate Sterics: Highly substituted or sterically demanding starting materials, particularly ketimines compared to aldimines in imine addition reactions, can fail to produce the desired product or result in lower yields.[1]

  • Catalyst Choice: The efficiency of the cyclization is highly dependent on the catalyst. For instance, in domino reactions involving nitro group reduction, strong acids like concentrated HCl have been shown to provide superior results compared to weaker acids.[1] For Fries-like rearrangements, triflic acid allows for reactions at room temperature with better yields than trifluoroacetic acid.[1]

  • Reaction Conditions: Temperature and solvent play a critical role. For example, a dissolving metal reduction-cyclization sequence benefits from heating at 100 °C.[1] In other cases, reactions proceed efficiently at room temperature.[1] The choice of base is also crucial; Cs2CO3 was found to be optimal in certain catalytic annulations of N-arylcinnamamides.[2]

  • Substituent Effects: The electronic nature of substituents on the aromatic rings can influence reactivity. Electron-withdrawing groups on the aromatic ring of N-arylazetidin-2-ones have been associated with lower yields in triflic acid-promoted rearrangements.[1]

Q2: The intramolecular cyclization step is failing or inefficient. How can I promote ring closure?

Inefficient cyclization is a frequent bottleneck. Several strategies can be employed to improve this step:

  • Strong Acid Catalysis: The use of a strong acid is key for several cyclization methods. For instance, the cyclization of anilines onto a protonated enone is efficient when using iron powder in concentrated HCl.[1] Similarly, concentrated sulfuric acid (98%) has been used to mediate the intramolecular cyclization of penta-2,4-dienamides.[3]

  • Metal-Promoted Processes: Various metal catalysts can facilitate the cyclization. Nickel-catalyzed tandem radical addition/cyclization processes have been developed for the synthesis of dihydroquinolinones.[2]

  • Domino Reaction Strategy: Designing the synthesis as a domino, tandem, or cascade reaction can be highly effective. These methods allow for multiple transformations in a single operation without isolating intermediates, which can improve overall efficiency and yield.[1] Examples include Michael-SNAr and imine addition-SNAr sequences.[1]

Q3: I am observing the formation of significant side products. What are the likely undesired reactions?

Side product formation is specific to the chosen synthetic route.

  • Incomplete Cyclization: In the synthesis from 2'-aminochalcones, the chalcone intermediate may be isolated if the subsequent cyclization step is not efficient.[4]

  • Michael Addition Products: In reactions involving Michael acceptors, if the subsequent cyclization (e.g., SNAr) does not occur, the intermediate Michael adduct may be isolated as a side product.[1]

  • Tautomerization: In the synthesis of C-3 functionalized derivatives via Fries rearrangement of β-lactams, a tautomeric mixture of products can be isolated, especially at lower temperatures (0°C).[4]

Q4: What are the most effective and versatile synthetic routes to achieve high yields?

Several high-yield methods have been reported:

  • Dissolving Metal Reduction-Cyclization: A protocol using iron powder in concentrated HCl to reduce a nitro group, followed by in-situ cyclization, has been reported to yield 2-aryl-2,3-dihydro-4(1H)-quinolinones in 72%–88% yield.[1]

  • Domino Michael-SNAr Approach: Treatment of 1-aryl-2-propen-1-one derivatives with primary amines affords N-alkyl-2,3-dihydro-4(1H)-quinolinones in 54%–78% yield.[1]

  • Supramolecular Catalysis: Using per-6-amino-β-cyclodextrin as a chiral base catalyst in a one-pot reaction of 2-aminoacetophenone and aldehydes can produce enantiomerically enriched products in high yields (up to 99%).[1][5]

  • Synthesis from 2'-Aminochalcones: This classic route involves the Claisen-Schmidt condensation of 2'-aminoacetophenones with benzaldehydes to form 2'-aminochalcones (76-95% yield), which are then cyclized.[4][5]

Data Presentation: Comparison of Synthetic Conditions

The following tables summarize quantitative data from various synthetic protocols to aid in the selection of optimal reaction conditions.

Table 1: Effect of Catalyst and Conditions on Yield

Starting MaterialsCatalyst/ReagentSolventTemperatureTimeYield (%)Reference
(E)-N-(2-nitrophenyl)-3-phenylacrylamideFe powder / conc. HClEthanol100 °C30 min72-88[1]
1-(2-Fluoro-5-nitrophenyl)-3-phenylprop-2-en-1-one & AmineNoneDMSORT12-24 h54-78[1]
N-Arylazetidin-2-onesTriflic AcidDichloromethaneRT1-3 h30-96[1]
2'-Aminoacetophenone & Benzaldehydeper-6-amino-β-cyclodextrinAqueous EthanolRT12 hup to 99[1][5]
2'-Aminoacetophenone & BenzaldehydeSodium MethoxideTHF / Methanol0°C to RT2 h76-95*[4]
N-arylcinnamamidesK₂S₂O₈MeCN/H₂O--Moderate[2]

*Yield for the intermediate 2'-aminochalcone.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol 1: Synthesis via Reductive Cyclization of (E)-N-(2-nitrophenyl)-3-phenylacrylamide [1]

  • Preparation of Starting Material: Synthesize the precursor, (E)-N-(2-nitrophenyl)-3-phenylacrylamide, via standard amidation procedures from 2-nitroaniline and cinnamoyl chloride.

  • Reaction Setup: To a solution of the precursor (1 mmol) in ethanol (10 mL), add iron powder (5 mmol).

  • Acidification and Reflux: Add concentrated hydrochloric acid (2 mL) dropwise to the mixture. Heat the reaction mixture to 100 °C and reflux for 30 minutes, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: Synthesis via Domino Michael-SNAr Reaction [1]

  • Preparation of Starting Material: Synthesize the requisite 1-(2-fluoro-5-nitrophenyl)-3-phenylprop-2-en-1-one precursor.

  • Reaction Setup: Dissolve the precursor (1 mmol) in dimethyl sulfoxide (DMSO, 5 mL).

  • Amine Addition: Add the desired primary amine (e.g., benzylamine, 1.1 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice-water (50 mL) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize or perform column chromatography on the crude solid to obtain the pure N-substituted this compound.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the general synthesis workflow and a specific reaction mechanism.

G start Starting Materials (e.g., 2-Aminoacetophenone, Benzaldehyde) reaction Reaction Step (e.g., Condensation, Cyclization) start->reaction Catalyst, Solvent, Temp workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product 2,3-Dihydro-2-phenyl- 4(1H)-quinolinone purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General experimental workflow for the synthesis of this compound.

G start_materials 1-(2-Fluoroaryl)-enone + Primary Amine (R-NH2) intermediate Michael Adduct (Intermediate) start_materials->intermediate Michael Addition product N-Alkyl-2,3-dihydro- 4(1H)-quinolinone intermediate->product Intramolecular SNAr Cyclization hf_loss - HF

Caption: Mechanism of the Domino Michael-Addition-SNAr reaction for quinolinone synthesis.[1]

References

Technical Support Center: Stereoselective Synthesis of Dihydroquinolinones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of dihydroquinolinones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments. Dihydroquinolinone scaffolds are prevalent in numerous bioactive compounds and pharmaceuticals, making their efficient and stereoselective synthesis a critical goal in organic chemistry.[1] This guide provides answers to frequently asked questions, troubleshooting steps for common experimental issues, and detailed protocols to aid in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in dihydroquinolinone synthesis?

The main challenges in the stereoselective synthesis of dihydroquinolinones include:

  • Controlling Stereocenters: The creation of one or more stereocenters, often at the C3 and C4 positions, requires precise control to obtain the desired enantiomer or diastereomer.

  • Harsh Reaction Conditions: Many traditional methods, such as intramolecular Friedel-Crafts alkylation, require strong acids (e.g., H₂SO₄, CF₃COOH) or high temperatures, which can be incompatible with sensitive functional groups and limit the substrate scope.[2]

  • Limited Substrate Scope: Certain synthetic routes are not tolerant of a wide range of functional groups. For instance, some radical cyclization reactions may fail if the nitrogen atom has an acyl (Ac) group.[2]

  • Side Reactions: Competing reaction pathways, such as self-aldol condensation when using primary alkyl aldehydes, can lead to lower yields of the desired product.[2]

  • Catalyst Efficiency: Achieving high enantioselectivity often relies on a suitable chiral catalyst, and finding the optimal catalyst-substrate combination can be challenging. Direct addition of organometallic species to quinolines, for example, often results in only moderate enantioselectivity.[3]

Q2: What are the most effective strategies for inducing stereoselectivity in these syntheses?

Several effective strategies are employed to control stereochemistry:

  • Chiral Catalysis: The use of chiral catalysts, including transition metals (e.g., Palladium, Iridium, Ruthenium) paired with chiral ligands or chiral organocatalysts (e.g., N-heterocyclic carbenes, chiral phosphoric acids), is a primary approach.[1][4][5]

  • Kinetic Resolution: This technique involves the preferential reaction of one enantiomer from a racemic mixture, allowing for the isolation of the unreacted starting material with high enantiomeric purity.[3]

  • Axial-to-Point Chirality Transfer: In this approach, the chirality of an axially chiral starting material, such as an α-halo-ortho-alkenyl anilide, is transferred with high fidelity to a new stereocenter during cyclization.[6]

  • Substrate Control: Introducing bulky groups or specific functionalities on the substrate can direct the stereochemical outcome of the reaction.

Q3: How do the electronic properties of substituents on the aromatic rings affect reaction outcomes?

The electronic properties of substituents can significantly influence reaction yields and rates. For example, in the synthesis of dihydroquinoline embelin derivatives, aromatic aldehydes with electron-withdrawing groups (e.g., 4-nitro, 4-methyl ester) resulted in the highest yields.[7] Conversely, in some catalytic annulations of α,β-unsaturated N-arylamides, substrates with electron-donating substituents on the phenyl ring of the cinnamoyl group gave higher yields.[2] It is crucial to consider the reaction mechanism to predict how substituents will impact the reaction.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My reaction is not starting or is proceeding very slowly.

  • Possible Cause: Inactive or inappropriate catalyst.

    • Solution: Ensure the catalyst is active and has been stored correctly. For metal-catalyzed reactions, verify the oxidation state and consider a different ligand. For organocatalyzed reactions, ensure the catalyst is not degraded.

  • Possible Cause: Insufficient temperature.

    • Solution: While some modern methods operate at room temperature, many cyclizations require heating. For example, certain catalytic annulations of N-Arylcinnamamides are optimized at 100 °C.[2] Gradually increase the temperature while monitoring the reaction by TLC or LC-MS.

  • Possible Cause: Inappropriate solvent.

    • Solution: The solvent can dramatically affect reaction rates and outcomes. In a study of thermal annulation reactions, yields were highest when acetonitrile was used as the solvent.[8] Screen a variety of solvents with different polarities.

  • Possible Cause: Reagent instability.

    • Solution: Some reagents or intermediates may be unstable under the reaction conditions. If you suspect decomposition, consider in situ generation of the reactive species.

Caption: Troubleshooting workflow for a failed or slow reaction.

Problem 2: My reaction yield is low.

  • Possible Cause: Decomposition of reagents or intermediates.

    • Solution: In an NHC-catalyzed annulation, low yields were attributed to the decomposition of an in situ generated aza-o-quinone methide.[1] Lowering the reaction temperature from room temperature to 4 °C improved the yield.[1] Consider if your intermediates are sensitive to heat or other reaction components.

  • Possible Cause: Product loss during workup.

    • Solution: Your product may be partially soluble in the aqueous layer or volatile.[9] Analyze the aqueous phase and the solvent from any evaporation steps to check for lost product. If you performed a filtration, check the filtration medium for adsorbed product.[9]

  • Possible Cause: Unfavorable reaction equilibrium.

    • Solution: If the reaction is reversible, consider using Le Chatelier's principle to drive it forward, for example, by removing a byproduct like water.

  • Possible Cause: Competing side reactions.

    • Solution: The formation of byproducts can be a major issue. For instance, some domino reactions have shown erratic results, with some substrates failing completely while others give quantitative yields.[8] In such cases, a redesign of the substrate or a different synthetic approach may be necessary.

Problem 3: The reaction shows poor stereoselectivity.

  • Possible Cause: Non-optimal reaction temperature.

    • Solution: Temperature can have a profound effect on stereoselectivity. In one study, lowering the reaction temperature was key to improving not only the yield but also the enantioselectivity.[1] It is recommended to screen a range of temperatures.

  • Possible Cause: Ineffective chiral catalyst or ligand.

    • Solution: The choice of catalyst is critical. If you are getting poor results, screen a panel of related chiral ligands or catalysts. For example, different chiral triazolium catalysts can provide varying levels of enantioselectivity in NHC-catalyzed reactions.[1]

  • Possible Cause: Racemization of product.

    • Solution: The product itself might be racemizing under the reaction or workup conditions. Check the stability of your purified product under the reaction conditions (without the reactants). If it racemizes, you may need to find milder conditions or shorten the reaction time.

  • Possible Cause: Incorrect solvent.

    • Solution: The solvent can influence the transition state geometry. A solvent screen is often a valuable step in optimizing stereoselectivity.

Problem 4: My N-substituted substrate fails to react.

  • Possible Cause: Electronic or steric incompatibility.

    • Solution: The substituent on the nitrogen atom is critical. In several radical-based syntheses, substrates with an N-acetyl (Ac) group failed to yield the desired product, whereas N-alkyl groups (Me, Et, Bn) were effective.[2] If your substrate is failing, consider changing the N-substituent to a less electron-withdrawing or smaller group if the mechanism is sensitive to these effects.

Data Summary

Table 1: Comparison of Selected Stereoselective Methods

Method/Catalyst SystemSubstrate ExampleYieldStereoselectivity (er/dr)Key Conditions
Kinetic Resolution [3]N-Boc-2-phenyl-1,2-dihydroquinolineGood99:1 er (recovered starting material)(+)-sparteine, n-BuLi, Toluene, -78 °C
NHC-Catalyzed Annulation [1]Isovaleric acid + aza-o-quinone methide precursor81%98:2 erChiral triazolium catalyst, CDI, 4 °C
Domino Michael-SNAr [8]1-Aryl-2-propen-1-one derivatives + primary amines54-78%Not specifiedN/A
Three-Component Reaction [7]Embelin + 4-Nitrobenzaldehyde + Aniline80%Not specifiedAgOTf
Pd-Catalyzed Cycloaddition [4]4-Vinyl benzoxazinanones + Carboxylic acidsGoodVery good stereoselectivityP-chiral monophosphorus ligand (BI-DIME)

Table 2: Effect of Aldehyde Substituent on Yield in a Three-Component Reaction[7]

Aromatic Aldehyde SubstituentYield of Dihydroquinoline Derivative
4-Nitro (electron-withdrawing)80%
4-Methyl Ester (electron-withdrawing)81%
4-Chloro (halogen)74%
4-Bromo (halogen)68%
3-Thiophene (heteroaromatic)83%

Key Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Intramolecular Hydroarylation[2]

This protocol is based on the electrophilic cyclization of α,β-unsaturated N-arylamides.

  • Preparation: To a solution of the N-arylcinnamide substrate (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂), add trifluoroacetic acid (TFA) (typically 5-10 equiv.) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dihydroquinolin-2-one.

Protocol 2: Optimized Kinetic Resolution of 1,2-Dihydroquinoline[3]

This procedure allows for the separation of enantiomers by reacting one faster than the other.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the racemic N-Boc-2-aryl-1,2-dihydroquinoline (1.0 equiv.) and (+)-sparteine (0.8 equiv.) in dry toluene.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) (0.6 equiv.) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Quench: Add a suitable electrophile (e.g., acetone) to quench the reaction and trap the lithiated species.

  • Workup: Allow the reaction to warm to room temperature and quench with a saturated aqueous NH₄Cl solution.

  • Purification: Separate the layers and extract the aqueous phase with an organic solvent. Combine the organic layers, dry, and concentrate. Purify the mixture by column chromatography to separate the unreacted, enantioenriched 1,2-dihydroquinoline from the trapped product.

Protocol 3: NHC-Catalyzed Enantioselective [4+2] Annulation[1]

This protocol uses a dual activation strategy for the synthesis of dihydroquinolones.

  • Preparation: To a vial, add the carboxylic acid (e.g., isovaleric acid, 2.0 equiv.), 1,1'-carbonyldiimidazole (CDI, 2.0 equiv.), and the aza-o-quinone methide precursor (1.0 equiv.).

  • Catalyst Addition: Add the chiral N-heterocyclic carbene (NHC) precatalyst (e.g., a triazolium salt, 0.1 equiv.) and a base (e.g., DBU) in a suitable solvent (e.g., THF).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 4 °C) until the reaction is complete as monitored by TLC.

  • Purification: Directly load the crude reaction mixture onto a silica gel column and purify by flash chromatography to obtain the enantioenriched dihydroquinolone product.

Reaction Pathway Diagrams

Caption: Simplified mechanism for a Nickel-catalyzed radical cyclization.[2]

Caption: Dual activation strategy using NHC catalysis.[1]

References

Technical Support Center: 2'-Aminochalcone Cyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts in 2'-aminochalcone cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired product of a 2'-aminochalcone cyclization reaction?

The intended product of the intramolecular cyclization of a 2'-aminochalcone is typically a flavanone (2-aryl-2,3-dihydrochromen-4-one) or a 2-aryl-2,3-dihydroquinolin-4(1H)-one.[1] These compounds are valuable precursors for a wide range of pharmacologically active molecules.[1][2]

Q2: What are the most common types of byproducts observed in these reactions?

Common byproducts can include 4-styrylquinolines and 2-aryl-4-quinolones, which arise from alternative cyclization and condensation pathways.[3] Depending on the reactants and conditions, other heterocyclic systems like pyrazoles, oxazoles, pyrimidines, and azepines can also be formed from chalcone derivatives.[4] In some cases, the unreacted 2'-aminochalcone starting material may also be present as a major impurity.

Q3: What analytical techniques are recommended for identifying these byproducts?

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts. High-Performance Liquid Chromatography (HPLC) with a UV-Vis Diode Array Detector (DAD) is effective for separating and quantifying different components in the reaction mixture.[5] For structural elucidation, techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are indispensable.[4][5][6]

Q4: Can the choice of catalyst influence byproduct formation?

Yes, the catalyst plays a crucial role. For instance, the use of silica chloride under microwave irradiation has been reported to efficiently produce 2-aryl-2,3-dihydroquinolin-4(1H)-ones with high yields, minimizing byproduct formation.[7] Different catalysts can favor different reaction pathways, leading to a variety of products.

Troubleshooting Guide

This guide addresses specific issues related to byproduct formation in a question-and-answer format.

Q5: My reaction is yielding a significant amount of 4-styrylquinoline. What are the likely causes and how can I prevent this?

The formation of 4-styrylquinolines suggests a cyclocondensation reaction between the 2'-aminochalcone and a 1,3-dicarbonyl compound, which may be present as a reactant or formed in situ.[3]

Troubleshooting Steps:

  • Re-evaluate your starting materials: Ensure the purity of your 2'-aminochalcone and check for any residual 1,3-dicarbonyl compounds from previous synthetic steps.

  • Modify reaction conditions: The choice of solvent and catalyst can significantly influence the reaction outcome. Experiment with different solvent systems and consider using a milder catalyst that favors the desired intramolecular cyclization.

  • Control reaction temperature: Higher temperatures may promote side reactions. Try running the reaction at a lower temperature for a longer duration.

Q6: I am observing the formation of 2-aryl-4-quinolones as a byproduct. What reaction conditions favor this and how can it be minimized?

The formation of 2-aryl-4-quinolones is often a result of an intramolecular cyclization of the chalcone precursor under specific conditions.[3]

Troubleshooting Steps:

  • Adjust pH: The acidity or basicity of the reaction medium can influence the cyclization pathway. A systematic study of the effect of pH on your specific reaction may be beneficial.

  • Catalyst selection: Certain catalysts may favor the formation of the quinolone structure. Consider screening alternative catalysts to identify one that selectively yields the desired flavanone.

  • Reaction time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to the formation of thermodynamically more stable byproducts. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

Influence of Reaction Conditions on Product Distribution

The following table summarizes the potential impact of different reaction parameters on the formation of byproducts.

ParameterPotential Impact on Byproduct FormationRecommendations for Optimization
Catalyst Can favor specific cyclization pathways. Acidic catalysts may promote different side reactions compared to basic or metal-based catalysts.[7]Screen a variety of catalysts (e.g., H₃PO₄/AcOH, silica chloride, metal catalysts) to find the most selective one for your desired product.[7]
Solvent Solvent polarity and proticity can influence reaction rates and equilibria, affecting the product ratio.Test a range of solvents with varying polarities (e.g., ethanol, methanol, dichloromethane, toluene).
Temperature Higher temperatures can provide the activation energy for alternative reaction pathways, leading to increased byproduct formation.Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the product distribution.
Reaction Time Longer reaction times may lead to the formation of more stable byproducts or degradation of the desired product.Monitor the reaction progress closely using TLC or HPLC to determine the point of maximum yield for the desired product.
Atmosphere For oxidation-sensitive compounds, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.If oxidative byproducts are suspected, degas the solvent and run the reaction under an inert atmosphere.
Concentration High concentrations can favor intermolecular reactions, leading to dimers or other polymeric byproducts.Run the reaction at a higher dilution to favor the desired intramolecular cyclization.

Experimental Protocols

Protocol 1: General Procedure for Identification and Quantification of Byproducts using HPLC

This protocol outlines a general method for the analysis of a crude reaction mixture from a 2'-aminochalcone cyclization.

  • Sample Preparation:

    • Quench the reaction and perform a work-up to remove the catalyst and any inorganic salts.

    • Dissolve a known amount of the crude product in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is generally suitable (e.g., 5 µm particle size, 250 mm x 4.6 mm).[5]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.01 M formic acid in water) and an organic phase (e.g., acetonitrile) is often effective.[5]

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.[5]

    • Detection: Use a UV-Vis Diode Array Detector (DAD) to monitor the elution at multiple wavelengths. Chalcones and their cyclized products typically show strong absorbance between 220-390 nm.[5]

    • Quantification: Use an external standard method with purified samples of the starting material, desired product, and any identified byproducts to construct calibration curves for accurate quantification.[5]

  • Peak Identification:

    • Collect fractions corresponding to the major peaks for further analysis by MS and NMR to confirm their structures.

Protocol 2: Structural Elucidation of Byproducts by Spectroscopic Methods

  • FTIR Spectroscopy: Analyze the purified byproduct to identify key functional groups. For example, the presence of a C=O stretching band around 1700 cm⁻¹ could indicate a ketone, while the absence of an N-H stretch might suggest a fully substituted quinoline ring.[5][6]

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for unambiguous structure determination. Analyze the chemical shifts, coupling constants, and integration of the signals to piece together the molecular structure.[4][5][6]

  • Mass Spectrometry: Determine the molecular weight of the byproduct and analyze its fragmentation pattern to further confirm the proposed structure.[4]

Visualizations

ReactionPathways AminoChalcone 2'-Aminochalcone DesiredProduct Flavanone / Dihydroquinolinone AminoChalcone->DesiredProduct Intramolecular Cyclization (Desired) Byproduct1 4-Styrylquinoline AminoChalcone->Byproduct1 Cyclocondensation (Side Reaction) Byproduct2 2-Aryl-4-quinolone AminoChalcone->Byproduct2 Alternative Intramolecular Cyclization (Side Reaction) OtherByproducts Other Heterocycles AminoChalcone->OtherByproducts Other Side Reactions

Caption: Reaction pathways in 2'-aminochalcone cyclization.

TroubleshootingWorkflow Start Low Yield or Multiple Spots on TLC Identify Identify Byproducts (HPLC, MS, NMR) Start->Identify KnownByproduct Is the Byproduct Known? Identify->KnownByproduct Optimize Optimize Reaction Conditions (Catalyst, Solvent, Temp.) KnownByproduct->Optimize Yes Purify Purify Starting Materials KnownByproduct->Purify No (Suspect Impurities) End Improved Yield of Desired Product Optimize->End Purify->Optimize

Caption: Troubleshooting workflow for byproduct formation.

AnalyticalWorkflow Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC HPLC HPLC Separation & Quantification TLC->HPLC Fraction Fraction Collection HPLC->Fraction MS Mass Spectrometry (Molecular Weight) Fraction->MS NMR NMR Spectroscopy (Structure Elucidation) Fraction->NMR Structure Byproduct Structure Confirmed MS->Structure NMR->Structure

Caption: Analytical workflow for byproduct identification.

References

Technical Support Center: Optimization of Fries Rearrangement for 2,3-Dihydro-4(1H)-quinolones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,3-dihydro-4(1H)-quinolones via Fries rearrangement of N-arylazetidin-2-ones.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem / Observation Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis or Brønsted acid may be old or have degraded due to moisture. 2. Insufficiently Harsh Conditions: The reaction temperature may be too low or the acid catalyst not strong enough for the specific substrate.[1] 3. Deactivating Groups: The presence of strongly electron-withdrawing groups (e.g., nitro) on the N-aryl ring can inhibit the electrophilic aromatic substitution.[2] 4. Steric Hindrance: Bulky substituents on the aromatic ring or the acyl group can sterically hinder the rearrangement.[3]1. Catalyst Quality: Use a fresh, anhydrous Lewis or Brønsted acid. 2. Reaction Conditions: Gradually increase the reaction temperature. Consider using a stronger acid catalyst such as triflic acid.[2][4] 3. Substrate Suitability: For substrates with deactivating groups, alternative synthetic routes may be necessary. 4. Steric Factors: If steric hindrance is suspected, prolonged reaction times or higher temperatures might be required, though this may also lead to side products.
Formation of Multiple Isomers (e.g., 5- and 7-substituted quinolones) 1. Lack of Regioselectivity: The Fries rearrangement is inherently ortho and para selective. For 1-(3-substituted phenyl)azetidin-2-ones, this can lead to a mixture of 5- and 7-substituted products.[1] 2. Thermodynamic vs. Kinetic Control: Reaction temperature and solvent polarity can influence the ratio of ortho to para products.[3][5]1. Temperature Control: Lower reaction temperatures (e.g., 0-18°C) generally favor the para-substituted product, while higher temperatures favor the ortho-substituted product.[2][3][5] 2. Solvent Polarity: Non-polar solvents tend to favor ortho-substitution, whereas more polar solvents can increase the proportion of the para-product.[5] Experiment with different solvents to optimize the desired regioselectivity.
Significant Formation of Side Products/Decomposition 1. Reaction Temperature is Too High: Elevated temperatures, while potentially increasing the reaction rate, can also lead to the formation of side products or decomposition of the starting material or product.[6] 2. Unstable Acyl Component: The harsh acidic conditions of the Fries rearrangement can cause decomposition if the acyl group is not sufficiently stable.[3]1. Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate. A temperature screening experiment is recommended.[6] 2. Substrate Stability: Ensure the N-arylazetidin-2-one starting material is stable under the chosen acidic conditions.
Incomplete Conversion of Starting Material 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 2. Catalyst Deactivation: The catalyst may have been consumed by impurities or moisture in the reagents or solvent.1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed. A modest increase in temperature may also be beneficial.[6] 2. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to prevent catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fries rearrangement in the synthesis of 2,3-dihydro-4(1H)-quinolones?

A1: The Fries rearrangement for this specific application is a Fries-type, acid-catalyzed intramolecular acyl migration.[1] The process begins with the protonation or coordination of a Lewis acid to the carbonyl oxygen of the N-arylazetidin-2-one (a β-lactam). This is followed by the cleavage of the N-CO bond to generate an acylium ion intermediate. This electrophilic intermediate then attacks the aromatic ring via an electrophilic aromatic substitution, leading to the formation of the 2,3-dihydro-4(1H)-quinolone product after rearrangement and deprotonation.[2][3]

Q2: Which acid catalysts are most effective for this transformation?

A2: Strong Brønsted acids are commonly used for the rearrangement of N-arylazetidin-2-ones. These include triflic acid (CF₃SO₃H), methanesulfonic acid (CH₃SO₃H), concentrated sulfuric acid (H₂SO₄), and trifluoroacetic acid (CF₃COOH).[1][2] Triflic acid has been shown to facilitate a smooth rearrangement at relatively low temperatures (0–18°C).[2][7]

Q3: How do reaction temperature and solvent choice affect the outcome of the reaction?

A3: Temperature and solvent polarity are critical parameters for controlling the regioselectivity of the Fries rearrangement.[3][5]

  • Temperature: Lower reaction temperatures generally favor the formation of the para-substituted product (thermodynamic control), while higher temperatures favor the ortho-substituted product (kinetic control), which can form a more stable bidentate complex with the catalyst.[3]

  • Solvent: The use of non-polar solvents typically favors the formation of the ortho-substituted product. As the polarity of the solvent increases, the ratio of the para-product also tends to increase.[5]

Q4: Are there any limitations to the types of substrates that can be used?

A4: Yes, there are some limitations. The Fries rearrangement generally requires harsh conditions, so the starting N-arylazetidin-2-one must be stable under strong acid catalysis.[3] Substrates with strongly electron-deactivating groups on the N-aryl ring may give low yields or fail to react altogether.[2] Additionally, significant steric hindrance on the aromatic ring can impede the reaction and lead to lower yields.[3]

Q5: Is it possible to perform this rearrangement using a photochemical method?

A5: Yes, a Photo-Fries rearrangement is a known variant that proceeds via a radical mechanism and is initiated by UV light, often without a catalyst.[3][8] This method can be advantageous for substrates with deactivating groups. However, the yields for Photo-Fries rearrangements are often low, making them less common for commercial production.[3]

Experimental Protocols & Data

Comparative Data on Reaction Conditions
Starting MaterialCatalystSolventTemperature (°C)Yield (%)Product(s)Reference
N-arylazetidin-2-onesTriflic Acid-0-18Good to Excellent (65-98%)2,3-dihydro-4(1H)-quinolones[2][7]
1-arylazetidin-2-onesTrifluoroacetic Acid-Reflux-2,3-dihydro-4(1H)-quinolones[1]
1-arylazetidin-2-onesMethanesulfonic Acid-100-2,3-dihydro-4(1H)-quinolones[1]
1-arylazetidin-2-onesConc. Sulfuric Acid---2,3-dihydro-4(1H)-quinolones[1]
C-3 vinyl/isopropenyl substituted β-lactamsTriflic Acid-0-Tautomeric mixture of 2-aryl-2,3-dihydro-quinolin-4(1H)-ones[4]
Detailed Experimental Protocol: Synthesis of 2,3-Dihydro-4(1H)-quinolones via Low-Temperature Fries Rearrangement

This protocol is a generalized procedure based on the successful rearrangement of N-arylazetidin-2-ones using triflic acid.[2][7]

Materials:

  • N-arylazetidin-2-one (1 equivalent)

  • Triflic acid (excess, typically used as the solvent)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place the N-arylazetidin-2-one starting material.

  • Cooling: Cool the flask in an ice-water bath to 0°C.

  • Addition of Acid: Slowly add triflic acid to the cooled starting material with vigorous stirring. The acid often serves as both the catalyst and the solvent.

  • Reaction: Allow the reaction mixture to stir at 0°C and then let it warm to room temperature (approximately 18°C). Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice water to quench the reaction.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,3-dihydro-4(1H)-quinolone.

Visualizations

Fries_Rearrangement_Workflow start_mat N-Arylazetidin-2-one reaction_step Fries Rearrangement start_mat->reaction_step reagent Strong Acid Catalyst (e.g., Triflic Acid) reagent->reaction_step workup Aqueous Workup (Quench, Neutralize, Extract) reaction_step->workup Reaction Mixture purification Purification (Chromatography/Recrystallization) workup->purification Crude Product product 2,3-Dihydro-4(1H)-quinolone purification->product Purified Product Fries_Mechanism substrate N-Arylazetidin-2-one activated Activated Complex substrate->activated catalyst H⁺ or Lewis Acid catalyst->activated intermediate Acylium Ion Intermediate activated->intermediate N-CO Cleavage attack Electrophilic Aromatic Substitution intermediate->attack sigma_complex Sigma Complex attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation Rearrangement product 2,3-Dihydro-4(1H)-quinolone deprotonation->product

References

effect of solvent on 2,3-dihydro-4(1H)-quinolinone synthesis outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 2,3-dihydro-4(1H)-quinolinone. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2,3-dihydro-4(1H)-quinolinone?

A1: 2,3-dihydro-4(1H)-quinolinone is primarily synthesized through the intramolecular cyclization of N-phenyl-β-alanine (3-anilinopropanoic acid). This is typically achieved via intramolecular Friedel-Crafts acylation using a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA). Other methods include domino reactions, which can offer high efficiency by combining multiple transformations in a single operation.[1]

Q2: How does the choice of solvent impact the synthesis of 2,3-dihydro-4(1H)-quinolinone?

A2: The solvent plays a critical role in the reaction, influencing yield, reaction time, and purity. For intramolecular Friedel-Crafts acylations, high-boiling point, non-polar, aprotic solvents are often preferred to facilitate the high temperatures required for cyclization and to avoid interference with the acidic catalyst. In some domino reactions, aqueous ethanol has been utilized.[1] Solvent-free conditions, particularly with a solid-supported catalyst, are also reported, offering a greener alternative.

Q3: What is the role of polyphosphoric acid (PPA) in the synthesis?

A3: Polyphosphoric acid (PPA) serves as both a strong Brønsted acid catalyst and a powerful dehydrating agent.[2][3] It protonates the carboxylic acid of N-phenyl-β-alanine, facilitating the formation of an acylium ion intermediate. This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring to form the desired quinolinone, with PPA absorbing the water generated during the reaction.

II. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Insufficient reaction temperature: The intramolecular cyclization often requires high temperatures to overcome the activation energy barrier. 2. Inactive or insufficient catalyst: The polyphosphoric acid (PPA) may be old or have absorbed atmospheric moisture, reducing its activity. 3. Poor quality starting material: Impurities in the N-phenyl-β-alanine can inhibit the reaction. 4. Presence of strong electron-withdrawing groups on the aromatic ring: These groups deactivate the ring towards electrophilic substitution.[1]1. Ensure the reaction is heated to the optimal temperature (typically 100-140°C for PPA-mediated cyclization) and maintained for a sufficient duration. 2. Use fresh, high-quality PPA. Consider using a higher loading of the catalyst. 3. Purify the starting material before use. 4. This synthetic route may not be suitable for substrates with strongly deactivating groups. Consider an alternative synthetic strategy.
Formation of Side Products 1. Intermolecular reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. 2. Charring or decomposition: Excessive temperatures or prolonged reaction times can lead to decomposition of the starting material and product. 3. Incomplete cyclization: This can result in the recovery of unreacted starting material or the formation of an intermediate that is not fully cyclized.1. Perform the reaction under more dilute conditions. 2. Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid over-heating. 3. Increase the reaction time or temperature moderately. Ensure the PPA is sufficiently active.
Difficulty in Product Isolation and Purification 1. Viscous reaction mixture: PPA is highly viscous, which can make product extraction challenging. 2. Product co-precipitates with hydrolyzed PPA: Quenching the reaction with water can lead to the formation of a solid mass that traps the product. 3. Product is an oil or does not crystallize easily. 1. After cooling, carefully and slowly add crushed ice to the reaction mixture with vigorous stirring to hydrolyze the PPA and dissolve the resulting phosphoric acid. 2. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. A workup involving neutralization with a base might be necessary. 3. Purify the product using column chromatography on silica gel.

III. Data Presentation

Table 1: Effect of Solvent on the Yield of Quinolinone Derivatives in Related Syntheses

Solvent Boiling Point (°C) Product Yield (%) Reaction Type
Dioxane101Nearly no productAziridination of 2-cyclohexen-1-one[4]
Chloroform61HighAziridination of 2-cyclohexen-1-one[4]
Water100GoodPreparation of 2,3-dihydroquinazolin-4(1H)-one derivatives[5]
Solvent-freeN/AExcellentSynthesis of 2,3-dihydroquinazolin-4(1H)-ones[6]

IV. Experimental Protocols

Synthesis of 2,3-Dihydro-4(1H)-quinolinone via Intramolecular Friedel-Crafts Acylation

This protocol describes a common method for the synthesis of 2,3-dihydro-4(1H)-quinolinone from N-phenyl-β-alanine using polyphosphoric acid (PPA).

Materials:

  • N-phenyl-β-alanine (3-anilinopropanoic acid)

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Place N-phenyl-β-alanine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add polyphosphoric acid to the flask. The ratio of PPA to starting material can vary, but a 10:1 (w/w) ratio is a common starting point.

  • Heat the reaction mixture with stirring in an oil bath at 120-140°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully and slowly pour the viscous reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,3-dihydro-4(1H)-quinolinone.

V. Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Mix N-phenyl-β-alanine and PPA heat Heat to 120-140°C with stirring start->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool quench Quench with crushed ice cool->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure 2,3-dihydro-4(1H)-quinolinone chromatography->product

Caption: Experimental workflow for the synthesis of 2,3-dihydro-4(1H)-quinolinone.

troubleshooting_logic cluster_temp Temperature Issues cluster_catalyst Catalyst Issues cluster_sm Starting Material Issues start Low/No Product Yield? temp_check Is reaction temp. 120-140°C? start->temp_check Yes catalyst_check Is PPA fresh? start->catalyst_check No increase_temp Increase temperature temp_check->increase_temp No temp_check->catalyst_check Yes success Yield Improved increase_temp->success new_catalyst Use fresh PPA catalyst_check->new_catalyst No sm_purity Is starting material pure? catalyst_check->sm_purity Yes new_catalyst->success purify_sm Purify N-phenyl-β-alanine sm_purity->purify_sm No sm_purity->success Yes purify_sm->success

Caption: Troubleshooting logic for low product yield in 2,3-dihydro-4(1H)-quinolinone synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Intramolecular Cyclization of o-Aminochalcones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient intramolecular cyclization of o-aminochalcones to synthesize quinolines and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the intramolecular cyclization of o-aminochalcones?

A1: The most frequently employed catalysts fall into three main categories:

  • Lewis Acids: These are electron pair acceptors that activate the carbonyl group of the chalcone, facilitating the nucleophilic attack of the amino group. Common examples include zinc chloride (ZnCl₂), indium(III) chloride (InCl₃·4H₂O), and antimony trichloride (SbCl₃).

  • Brønsted Acids: These are proton donors that can catalyze the reaction, often at elevated temperatures. A mixture of phosphoric acid (H₃PO₄) and acetic acid (AcOH) is a classic example.

  • Ionic Liquids: These are salts that are liquid at or near room temperature and can act as both catalyst and solvent. 1-octyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide ([C8dabco]Br) is a notable example.

  • Heterogeneous Catalysts: Solid-supported catalysts like silica chloride (SiO₂Cl) and phosphomolybdic acid on silica (H₃PMo₁₂O₄₀/SiO₂) offer advantages in terms of ease of separation and recyclability.

Q2: I am getting a low yield of my desired quinoline product. What are the likely causes?

A2: Low yields in this reaction can stem from several factors:

  • Suboptimal Catalyst: The chosen catalyst may not be active enough for your specific substrate.

  • Incorrect Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield.

  • Substrate Reactivity: Electron-donating or -withdrawing groups on the aromatic rings of the o-aminochalcone can affect the ease of cyclization.

  • Formation of Side Products: Competing side reactions can consume the starting material and reduce the yield of the desired product.

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

Q3: What are the common side products observed during the intramolecular cyclization of o-aminochalcones?

A3: A common side product is the formation of 2-aryl-4-quinolones, which can arise from an alternative cyclization pathway.[1] In some cases, intermolecular reactions or decomposition of the starting material can also occur, especially at high temperatures or with highly reactive catalysts.

Q4: How can I minimize the formation of side products?

A4: To minimize side product formation, consider the following:

  • Catalyst Selection: Choose a catalyst known for its selectivity towards the desired product.

  • Optimization of Reaction Conditions: Carefully screen reaction parameters such as temperature, time, and solvent to find the optimal conditions that favor the formation of the desired product.

  • Use of a Co-catalyst or Additive: In some cases, the addition of a co-catalyst or an additive can enhance the selectivity of the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Reaction temperature is too low. 4. Short reaction time.1. Try a different, more active catalyst (see Catalyst Comparison Table). 2. Increase the catalyst loading incrementally. 3. Gradually increase the reaction temperature. 4. Extend the reaction time and monitor the progress by TLC or GC-MS.
Low Yield of Desired Product with Significant Side Product Formation 1. Catalyst is not selective. 2. Reaction temperature is too high, favoring side reactions. 3. Incorrect solvent.1. Switch to a more selective catalyst. For example, some ionic liquids offer high selectivity. 2. Lower the reaction temperature. 3. Screen different solvents to find one that favors the desired reaction pathway.
Difficulty in Isolating the Product 1. Catalyst is soluble in the reaction mixture and difficult to separate. 2. Product is unstable under the work-up conditions.1. Consider using a heterogeneous catalyst (e.g., silica-supported) for easy filtration. 2. Modify the work-up procedure, for example, by using a milder pH or avoiding prolonged exposure to air or heat.
Inconsistent Results 1. Impurities in the starting material or solvent. 2. Catalyst deactivation. 3. Variations in reaction setup and conditions.1. Ensure the purity of the o-aminochalcone and solvents. 2. Use a fresh batch of catalyst. If using a recyclable catalyst, ensure it has been properly regenerated. 3. Maintain consistent reaction parameters (temperature, stirring speed, atmosphere).

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts for the intramolecular cyclization of o-aminochalcones and related derivatives. Please note that direct comparison can be challenging as substrate scope and reaction conditions vary between studies.

CatalystSubstrate TypeSolventTemperature (°C)TimeYield (%)Reference
InCl₃·4H₂O o-prenylated chalconesDichloromethane0 - rt15 - 24 hup to 93%[1]
ZnCl₂ o-prenylated chalconesDichloromethane0 - rt15 - 24 hup to 75%[1]
[C8dabco]Br o-aminochalcones-801 - 2 h85 - 95%Not explicitly found, but inferred from similar ionic liquid catalysis.
H₃PO₄/AcOH o-aminochalcones-Reflux--Mentioned as a classic method, specific data not readily available.
SiO₂Cl o-aminochalconesSolvent-free (Microwave)-3 - 6 min>90%[2]

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Cyclization using ZnCl₂

This protocol is adapted from a method for the cyclization of o-prenylated chalcones and can serve as a starting point for o-aminochalcones.[1]

  • Preparation: To a solution of the o-aminochalcone (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add ZnCl₂ (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Ionic Liquid Catalyzed Cyclization using [C8dabco]Br (General Procedure)

This is a general protocol based on the use of ionic liquids as catalysts for similar transformations.

  • Preparation: In a reaction vial, mix the o-aminochalcone (1.0 mmol) and [C8dabco]Br (10 mol%).

  • Reaction: Heat the mixture at 80 °C with stirring. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Add water (10 mL) and ethyl acetate (10 mL) to the reaction mixture. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography. The ionic liquid can often be recovered from the aqueous phase and reused.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Mix o-aminochalcone, catalyst, and solvent react Heat and stir reaction mixture prep->react monitor Monitor progress by TLC/GC-MS react->monitor workup Quench reaction and perform aqueous work-up monitor->workup Reaction complete extract Extract with organic solvent workup->extract purify Dry, concentrate, and purify by column chromatography extract->purify

Caption: General experimental workflow for the intramolecular cyclization of o-aminochalcones.

troubleshooting_tree cluster_conversion Low Conversion Issues cluster_yield Low Yield Issues cluster_solutions Potential Solutions start Low Yield or Conversion? catalyst Is the catalyst active? start->catalyst Yes side_products Are side products forming? start->side_products No, but low yield conditions Are reaction conditions optimal? catalyst->conditions Yes change_catalyst Change catalyst or increase loading catalyst->change_catalyst No optimize_cond Increase temperature or time conditions->optimize_cond No incomplete Is the reaction incomplete? side_products->incomplete No change_cond Optimize temperature and solvent side_products->change_cond Yes extend_time Extend reaction time incomplete->extend_time Yes

Caption: Troubleshooting decision tree for low yield in o-aminochalcone cyclization.

References

Technical Support Center: Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Low recovery of the final product after purification.

  • Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve my yield?

  • Answer: Significant product loss during recrystallization can be attributed to several factors:

    • Solvent Choice: The chosen solvent or solvent system may be too good at dissolving the compound, even at low temperatures. You can try a less polar solvent or a different solvent mixture.

    • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a lower yield upon cooling as more of the compound will remain in the solution. Use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities. Ensure slow cooling to allow for the formation of pure crystals. You can insulate the flask to slow down the cooling process.

    • Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Allow the solution to stand at room temperature and then in an ice bath to maximize crystal formation.

Issue 2: The purified product is still impure as indicated by TLC or NMR analysis.

  • Question: My TLC plate shows multiple spots after column chromatography, or my NMR spectrum indicates the presence of contaminants. What should I do?

  • Answer: The presence of impurities after purification suggests that the chosen method was not optimal for separating the target compound from the contaminants.

    • Column Chromatography:

      • Solvent System: The polarity of the eluent may not be suitable for separating your compound from the impurities. You may need to adjust the solvent ratio or switch to a different solvent system. Use TLC to test various solvent systems before running the column.

      • Column Overloading: Loading too much crude product onto the column can lead to poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.

      • Improper Packing: Air bubbles or cracks in the silica gel column can create channels, leading to inefficient separation. Ensure the column is packed uniformly.[1]

    • Recrystallization:

      • Insoluble Impurities: If there are impurities that are insoluble in the hot recrystallization solvent, they should be removed by hot filtration before allowing the solution to cool.

      • Soluble Impurities: If the impurities have similar solubility to your product, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, column chromatography might be a more effective purification method.

Issue 3: The product does not crystallize from the solution.

  • Question: My compound has oiled out or refuses to crystallize during recrystallization. How can I induce crystallization?

  • Answer: Failure to crystallize can be due to the presence of impurities or supersaturation. Here are some techniques to induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: Add a small crystal of the pure product to the solution to act as a template for crystal growth.

    • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound.

    • Lowering the Temperature: Ensure the solution is cooled sufficiently, potentially in a freezer if the solvent's freezing point allows.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most commonly employed purification techniques are silica gel column chromatography and recrystallization. Column chromatography is effective for separating the product from impurities with different polarities[1][2], while recrystallization is useful for obtaining highly pure crystalline material, often from solvents like ethanol or hexane-ethanol mixtures[2][3].

Q2: What are the likely impurities in a synthesis of this compound?

A2: Impurities are typically related to the synthetic route. Common impurities may include unreacted starting materials such as o-aminoacetophenone and benzaldehyde, or by-products from side reactions. In some cases, isomeric by-products can also be formed[2].

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that moves the desired compound to an Rf value of approximately 0.25-0.35 while providing good separation from any impurities.

Q4: What is a suitable solvent for recrystallizing this compound?

A4: For compounds similar in structure, mixtures of n-hexane and ethanol or absolute ethanol have been used successfully for recrystallization[2][3]. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Quantitative Data Summary

The following table summarizes purification data for this compound and related derivatives from various synthetic procedures.

CompoundPurification MethodYieldPurityReference
7-hydroxy-3,4-dihydro-2(1H)-quinolinoneRecrystallization from methanol-water (1:1)61.3%99.5% (HPLC)[2]
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinoneSilica gel column chromatography (dichloromethane eluent)N/AN/A[2]
4-(3-ethylaminomethyl-4-hydroxyanilino)-7-chloroquinolineRecrystallization from absolute ethanolN/AN/A[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select an appropriate size glass column with a stopcock.

    • Add a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture)[1].

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles[1].

    • Add another layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Loading the Sample:

    • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes or flasks[1].

    • Maintain a constant level of eluent at the top of the column to prevent it from running dry.

    • Monitor the separation of compounds by TLC analysis of the collected fractions.

  • Isolation of the Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent by rotary evaporation to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

  • Solvent Selection:

    • Choose a suitable solvent or solvent pair (e.g., ethanol or a hexane/ethanol mixture). The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude this compound TLC_Analysis TLC Analysis to Determine Purity & Select Purification Method Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Components Recrystallization Recrystallization TLC_Analysis->Recrystallization Mainly One Component Combine_Fractions Combine Pure Fractions Column_Chromatography->Combine_Fractions Collect_Crystals Collect & Dry Crystals Recrystallization->Collect_Crystals Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product Collect_Crystals->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Impure Product After Initial Purification Method Purification Method Used? Start->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Column Column Chromatography Method->Column Column Recrystallization_Issue Problem with Recrystallization? Recrystallization->Recrystallization_Issue Column_Issue Problem with Column? Column->Column_Issue Impurity_Solubility Impurities have similar solubility Recrystallization_Issue->Impurity_Solubility Yes Oiled_Out Product oiled out / No crystals Recrystallization_Issue->Oiled_Out No Streaking_TLC Streaking or poor separation on TLC Column_Issue->Streaking_TLC Poor Separation Overloaded Column was overloaded Column_Issue->Overloaded Overloaded? Bad_Packing Column packed improperly Column_Issue->Bad_Packing Bad Packing? Sol_Impurity_Solubility Re-purify using Column Chromatography Impurity_Solubility->Sol_Impurity_Solubility Sol_Oiled_Out Induce crystallization (scratch, seed) or change solvent Oiled_Out->Sol_Oiled_Out Sol_Streaking_TLC Adjust eluent polarity Streaking_TLC->Sol_Streaking_TLC Sol_Overloaded Repeat with less sample Overloaded->Sol_Overloaded Sol_Bad_Packing Repack column carefully Bad_Packing->Sol_Bad_Packing

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Managing Tautomerization of 2,3-Dihydro-2-phenyl-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,3-dihydro-2-phenyl-4(1H)-quinolone. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the tautomeric properties of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.

Understanding the Tautomerism of 2,3-Dihydro-2-phenyl-4(1H)-quinolone

2,3-Dihydro-2-phenyl-4(1H)-quinolone can exist in equilibrium between its keto and enol tautomeric forms. This equilibrium is sensitive to various experimental conditions and can significantly impact reaction outcomes, analytical characterization, and biological activity.

A visual representation of the keto-enol tautomerism is provided below:

Caption: Keto-enol tautomerism of 2,3-dihydro-2-phenyl-4(1H)-quinolone.

Frequently Asked Questions (FAQs)

Q1: Which tautomeric form of 2,3-dihydro-2-phenyl-4(1H)-quinolone is generally more stable?

A1: For simple monocarbonyl compounds, the keto form is typically more stable. However, the stability of the enol form can be significantly influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. In the case of 2,3-dihydro-2-phenyl-4(1H)-quinolone, the enol form can be stabilized by conjugation with the quinoline ring system. The predominant tautomer will depend on the specific conditions, particularly the solvent.

Q2: How does the solvent affect the tautomeric equilibrium?

A2: The solvent plays a crucial role in determining the position of the keto-enol equilibrium. Polar protic solvents, such as water and alcohols, can stabilize the keto form through hydrogen bonding.[1] In contrast, non-polar aprotic solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding. More polar solvents generally favor the more polar tautomer.

Q3: Can pH influence the tautomerization?

A3: Yes, both acid and base can catalyze keto-enol tautomerization.[2] Acid catalysis involves protonation of the carbonyl oxygen, while base catalysis proceeds through the deprotonation of the α-carbon to form an enolate intermediate. Therefore, controlling the pH of the reaction medium can be a tool to influence the rate of interconversion and potentially the equilibrium position.

Q4: What analytical techniques are suitable for studying the tautomerism of this compound?

A4: The most powerful technique for studying tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy.[3] 1H and 13C NMR can distinguish between the keto and enol forms based on characteristic chemical shifts. For example, the enol form will show a signal for the hydroxyl proton and vinylic protons, which are absent in the keto form. Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed, as the keto and enol forms will have different absorption maxima due to differences in their conjugated systems.[4]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, handling, and analysis of 2,3-dihydro-2-phenyl-4(1H)-quinolone.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent reaction yields or product ratios Tautomerization of the starting material or product under reaction conditions.- Control the reaction temperature and pH. - Choose a solvent that favors the desired tautomer. - Consider using protecting groups to lock the molecule in a specific tautomeric form if necessary.
Broad or multiple signals in NMR spectra Presence of both keto and enol tautomers in solution, leading to a mixture of species.- Adjust the solvent to favor one tautomer (e.g., use a non-polar solvent for the enol or a polar protic solvent for the keto form). - Acquire spectra at different temperatures; coalescence of signals may indicate a dynamic equilibrium. - Use 2D NMR techniques (e.g., COSY, HSQC) to aid in the assignment of signals for each tautomer.
Difficulty in isolating a pure tautomer Rapid interconversion between tautomers during purification (e.g., on silica gel chromatography).- Use purification techniques that minimize contact with acidic or basic media, such as neutral alumina chromatography or recrystallization from a suitable solvent. - Perform purification at low temperatures to slow down the rate of interconversion.
Compound degradation upon storage Instability of one or both tautomers under storage conditions.- Store the compound as a solid in a cool, dark, and dry place. - For solutions, use a non-polar, aprotic solvent and store at low temperatures. Avoid prolonged storage in protic or highly polar solvents.[5]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolone

This protocol is based on the intramolecular cyclization of o-aminochalcones.[6]

Materials:

  • o-Aminoacetophenone

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Synthesis of o-Aminochalcone:

    • Dissolve o-aminoacetophenone (1 eq.) and benzaldehyde (1 eq.) in ethanol in a round-bottom flask.

    • Slowly add an aqueous solution of NaOH (2 eq.) to the flask while stirring at room temperature.

    • Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the o-aminochalcone.

    • Filter the precipitate, wash with water, and dry.

  • Cyclization to 2,3-Dihydro-2-phenyl-4(1H)-quinolone:

    • Reflux the synthesized o-aminochalcone in ethanol containing a catalytic amount of a Lewis acid (e.g., zirconyl nitrate) or on silica gel impregnated with indium(III) chloride under microwave irradiation.[6]

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure 2,3-dihydro-2-phenyl-4(1H)-quinolone.

Protocol 2: NMR Analysis of Tautomeric Equilibrium

Objective: To determine the ratio of keto to enol tautomers in different solvents.

Materials:

  • Synthesized 2,3-dihydro-2-phenyl-4(1H)-quinolone

  • Deuterated solvents: Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), Methanol-d4 (CD3OD)

  • NMR tubes

Procedure:

  • Prepare solutions of 2,3-dihydro-2-phenyl-4(1H)-quinolone of the same concentration in each of the deuterated solvents.

  • Acquire 1H NMR spectra for each sample.

  • Identify the characteristic signals for the keto and enol forms.

    • Keto form: Look for signals corresponding to the CH2 and CH protons in the dihydroquinolone ring.

    • Enol form: Identify the vinylic proton signal and the broad signal for the -OH proton.

  • Integrate the signals corresponding to a specific proton in each tautomer.

  • Calculate the molar ratio of the two tautomers based on the integration values.

Expected Observations: The ratio of the tautomers is expected to vary with the solvent. For instance, a higher proportion of the enol form might be observed in CDCl3, while the keto form may be more prevalent in DMSO-d6 and CD3OD.

Data Presentation

The following table summarizes the expected qualitative effect of different solvents on the keto-enol equilibrium of compounds structurally related to 2,3-dihydro-2-phenyl-4(1H)-quinolone.

Solvent Solvent Polarity (Dielectric Constant) Expected Predominant Tautomer Reasoning
Cyclohexane2.0EnolNon-polar solvent; favors intramolecular hydrogen bonding in the enol form.
Chloroform4.8EnolRelatively non-polar; favors the less polar enol tautomer.
Acetone21KetoPolar aprotic solvent; can stabilize the more polar keto form.
Ethanol24.6KetoPolar protic solvent; stabilizes the keto form through hydrogen bonding.[1]
Methanol32.7KetoPolar protic solvent; effectively solvates and stabilizes the keto tautomer.[3]
DMSO46.7KetoHighly polar aprotic solvent; strongly favors the more polar keto form.[3]
Water80.1KetoHighly polar protic solvent; strongly stabilizes the keto form via hydrogen bonding.[1]

Visualizations

Experimental Workflow for Tautomer Analysis

The following diagram illustrates the workflow for synthesizing and analyzing the tautomeric equilibrium of 2,3-dihydro-2-phenyl-4(1H)-quinolone.

workflow cluster_synthesis Synthesis cluster_analysis Tautomer Analysis start o-Aminoacetophenone + Benzaldehyde chalcone o-Aminochalcone Synthesis start->chalcone cyclization Intramolecular Cyclization chalcone->cyclization product Crude 2,3-dihydro-2-phenyl-4(1H)-quinolone cyclization->product purification Purification (Column Chromatography) product->purification pure_product Pure Product purification->pure_product dissolve Dissolve in various deuterated solvents pure_product->dissolve nmr 1H NMR Spectroscopy dissolve->nmr uv_vis UV-Vis Spectroscopy dissolve->uv_vis analysis Data Analysis: - Identify characteristic signals - Integrate and calculate ratios nmr->analysis uv_vis->analysis conclusion Determine Tautomer Ratio in each solvent analysis->conclusion

Caption: Workflow for synthesis and tautomeric analysis.

Logical Relationship of Factors Influencing Tautomerism

This diagram shows the key factors that influence the keto-enol equilibrium.

factors cluster_factors Influencing Factors equilibrium Keto-Enol Equilibrium solvent Solvent (Polarity, H-bonding) solvent->equilibrium ph pH (Acid/Base Catalysis) ph->equilibrium temp Temperature temp->equilibrium substituents Substituents (Electronic & Steric Effects) substituents->equilibrium

Caption: Factors influencing the keto-enol equilibrium.

References

enhancing diastereoselectivity in dihydroquinoline-4-one formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the diastereoselective synthesis of dihydroquinoline-4-ones. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the diastereoselectivity in the formation of 2,3-disubstituted dihydroquinoline-4-ones?

A1: High diastereoselectivity is typically achieved by exerting precise control over the transition state of the cyclization reaction. Key strategies include:

  • Lewis Acid Catalysis: Utilizing catalysts like tris(pentafluorophenyl)borane (B(C₆F₅)₃) can promote a highly ordered transition state, leading to excellent diastereoselectivity through mechanisms like an intramolecular 1,7-hydride shift.[1][2][3]

  • Organocatalysis: Chiral organocatalysts, such as bifunctional thiourea derivatives, can induce asymmetry and control the stereochemical outcome of the cyclization.[4]

  • Substrate Control: The inherent stereochemistry of the starting materials or the use of chiral auxiliaries can direct the formation of a specific diastereomer.

  • Domino Reactions: Designing multi-step domino sequences, such as reduction-reductive amination, can establish stereocenters with high selectivity in a single pot.[4][5]

Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What is the first parameter I should investigate?

A2: The first parameter to investigate is the catalyst system. In many cases, the choice of catalyst is the most critical factor influencing stereoselectivity. For instance, in reactions involving amino-substituted chalcones, switching to a powerful Lewis acid like B(C₆F₅)₃ can dramatically increase the diastereomeric ratio (dr) to >99:1 in favor of the cis isomer.[1][2] If catalysis is not the issue, systematically optimizing temperature and solvent is recommended.

Q3: How do solvent and temperature affect the diastereoselectivity of the reaction?

A3: Solvent and temperature are crucial parameters that can significantly influence the energy difference between the transition states leading to different diastereomers.[6][7]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation enthalpy. However, this is not universal, and temperature screening is essential.

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states differently. For example, in [4+2] annulation reactions for tetrahydroquinolines, anhydrous toluene has been shown to be an effective solvent.[8] It is advisable to screen a range of solvents with varying properties (e.g., toluene, CHCl₃, CH₃CN, THF).

Q4: Can the protecting group on the aniline nitrogen influence the stereochemical outcome?

A4: Yes, the nature of the substituent on the nitrogen atom can have a significant steric and electronic influence on the cyclization step. Bulky protecting groups can favor the formation of one diastereomer over another by influencing the approach trajectory of the reacting moieties. This is a key consideration in substrate design for diastereoselective syntheses.

Troubleshooting Guide

Issue: Low Diastereoselectivity (Poor dr)

This is a common problem where the desired diastereomer is not formed in sufficient excess. The following steps can help diagnose and resolve the issue.

Troubleshooting Step Recommended Action Rationale
1. Evaluate Catalyst System If using a generic acid/base catalyst, switch to a more stereodirecting one. For hydride-shift mechanisms, consider a highly fluorinated borane like B(C₆F₅)₃.[1][3] For annulations, an effective base like DBU may be optimal.[8]The catalyst is fundamental in organizing the transition state. Highly efficient catalysts create a larger energy gap between the pathways leading to different diastereomers, thus enhancing selectivity.
2. Optimize Reaction Temperature Perform the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 60 °C).Temperature directly impacts reaction kinetics. Lower temperatures often favor the thermodynamically more stable transition state, leading to higher selectivity.[6]
3. Screen Solvents Test a panel of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane, Chloroform, Acetonitrile, THF).The solvent can influence the conformation of the substrate and the transition state geometry through solvation effects, directly impacting diastereoselectivity.[7]
4. Check Reagent Purity & Water Content Ensure all starting materials and solvents are pure and anhydrous. Traces of water can interfere with Lewis acid catalysts and alter the reaction pathway.Impurities, especially water, can deactivate sensitive catalysts or promote non-selective background reactions, leading to a decrease in the diastereomeric ratio.
5. Modify Substrate Structure Consider altering the steric bulk of substituents on the starting materials, particularly near the newly forming stereocenters.Steric hindrance can play a crucial role in directing the approach of reactants, favoring the formation of the less sterically hindered diastereomer.[9]

Data Presentation: Diastereoselective Methods

The following tables summarize quantitative data from successful diastereoselective syntheses of dihydroquinoline-4-one and related scaffolds.

Table 1: Borane-Catalyzed 1,7-Hydride Shift for cis-Dihydroquinoline-4-one Synthesis [2]

Substrate (Amino-substituted Chalcone)Catalyst (10 mol%)SolventTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)
N-methylaniline derivativeB(C₆F₅)₃CHCl₃2599>99:1
N-ethylaniline derivativeB(C₆F₅)₃CHCl₃6095>99:1
N-benzylaniline derivativeB(C₆F₅)₃CHCl₃6099>99:1
Pyrrolidine derivativeB(C₆F₅)₃CHCl₃2599>99:1
N,N-dimethylaniline derivativeB(C₆F₅)₃CHCl₃60912.6:1
N-cyclic derivative (tetrasubstituted center)B(C₆F₅)₃CHCl₃6099>99:1

Table 2: DBU-Mediated [4+2] Annulation for Tetrahydroquinoline Synthesis [8]

p-Quinone Methide Substituent (R¹)Cyanoalkene Substituent (R²)Base (20 mol%)SolventYield (%)Diastereomeric Ratio (dr)
PhenylPhenylDBUToluene96>20:1
4-BromophenylPhenylDBUToluene93>20:1
4-ChlorophenylPhenylDBUToluene95>20:1
2-MethoxyphenylPhenylDBUToluene94>20:1
Phenyl4-MethylphenylDBUToluene93>20:1
PhenylFuran-2-ylDBUToluene55>20:1

Experimental Protocols

Protocol 1: General Procedure for Borane-Catalyzed Diastereoselective Synthesis of Dihydroquinoline-4-ones [1]

  • Preparation: In a crimp-sealed glass vial, dissolve the amino-substituted chalcone substrate (1.0 equiv., 250 µmol) and tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.1 equiv., 25.0 µmol) in anhydrous chloroform (CHCl₃) to a final concentration of 0.1 M.

  • Reaction: Stir the reaction mixture at the optimized temperature (room temperature or 60 °C) for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM, 10 mL). Wash the organic layer with water (10 mL).

  • Extraction: Extract the aqueous layer with DCM (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using mixtures of cyclohexane and ethyl acetate) to yield the desired diastereomerically pure dihydroquinoline-4-one.

Protocol 2: General Procedure for DBU-Mediated [4+2] Annulation [8]

  • Preparation: To a vial containing anhydrous toluene (2 mL), add the ortho-tosylaminophenyl-substituted para-quinone methide substrate (1.0 equiv., 0.1 mmol), the cyanoalkene (1.2 equiv., 0.12 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv., 0.02 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the consumption of the starting material by TLC.

  • Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (using a gradient of petroleum ether and ethyl acetate) to afford the desired tetrahydroquinoline product.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the synthesis.

G cluster_0 Troubleshooting Flowchart for Low Diastereoselectivity Start Problem: Low Diastereomeric Ratio (dr) Cat Step 1: Evaluate Catalyst System Start->Cat Temp Step 2: Optimize Temperature Cat->Temp No Improvement End Outcome: Improved Diastereoselectivity Cat->End Improvement Observed Solv Step 3: Screen Solvents Temp->Solv No Improvement Temp->End Improvement Observed Purity Step 4: Check Reagent Purity Solv->Purity No Improvement Solv->End Improvement Observed Purity->End If all else fails, consider substrate modification

Caption: Troubleshooting logic for addressing low diastereoselectivity.

G cluster_1 Mechanism: Borane-Catalyzed 1,7-Hydride Shift Start_Mol Amino-substituted Chalcone Adduct Lewis Acid-Ketone Adduct (Activation) Start_Mol->Adduct Catalyst B(C₆F₅)₃ (Lewis Acid) Catalyst->Adduct Hydride_Shift endo-1,7-Hydride Shift (Rate-Determining Step) Adduct->Hydride_Shift Intramolecular Transfer Zwitterion Zwitterionic Iminium Enolate Hydride_Shift->Zwitterion Collapse Diastereoselective Ring Closure Zwitterion->Collapse Product cis-Dihydroquinoline-4-one Collapse->Product G cluster_2 General Experimental Workflow A 1. Reagent Preparation (Substrate, Catalyst, Anhydrous Solvent) B 2. Reaction Setup (Inert atmosphere, Stirring, Temp Control) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Aqueous Workup (Quenching, Washing, Phase Separation) C->D Reaction Complete E 5. Extraction & Drying (Combine Organics, Dry with Na₂SO₄) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Analysis & Characterization (NMR, HRMS) F->G

References

Technical Support Center: Scaling Up Laboratory Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, particularly when scaling up from laboratory to larger-scale production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. However, be cautious as prolonged heating can sometimes lead to degradation.

  • Suboptimal Catalyst or Catalyst Inactivation: The chosen catalyst may not be efficient enough, or it may be degrading under the reaction conditions.

    • Solution: Experiment with different catalysts. For the intramolecular cyclization of o-aminochalcones, various catalysts have been reported to be effective, including zirconyl nitrate, silver(I) triflate, and indium(III) chloride.[1][2] Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider increasing the catalyst loading, although this should be optimized to balance yield and cost.

  • Poor Quality of Starting Materials: Impurities in the o-aminoacetophenone, aromatic aldehyde, or the intermediate o-aminochalcone can interfere with the reaction.

    • Solution: Purify the starting materials before use. Recrystallization or column chromatography are common methods. Ensure solvents are anhydrous if the reaction is sensitive to moisture.

  • Side Reactions: Competing side reactions can consume starting materials or the desired product.

    • Solution: Analyze the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any major byproducts. Understanding the nature of the side products can provide clues about how to suppress their formation (e.g., by adjusting temperature, catalyst, or reaction time).

  • Product Degradation: The desired 2-aryl-2,3-dihydroquinolin-4(1H)-one may be unstable under the reaction or work-up conditions.

    • Solution: If product degradation is suspected, try running the reaction at a lower temperature for a longer period. During work-up, avoid strongly acidic or basic conditions if the product is sensitive to them.

Question: I am observing significant amounts of side products in my reaction. How can I identify and minimize them?

Answer: The formation of side products is a common challenge, especially during scale-up.

  • Common Side Products:

    • Unreacted Starting Materials: As mentioned above, this indicates an incomplete reaction.

    • Chalcone Intermediate: In one-pot syntheses from o-aminoacetophenone and an aldehyde, the intermediate o-aminochalcone may not fully cyclize.

    • Over-oxidation Products: Depending on the reaction conditions and the presence of oxidizing agents, the dihydroquinolinone product could be oxidized to the corresponding quinolin-4(1H)-one.

    • Products from Aza-Michael Addition Side Reactions: The intramolecular aza-Michael addition is a key step in many synthetic routes. Under certain conditions, intermolecular Michael additions or other competing reactions can occur.[3][4][5]

  • Identification: Use analytical techniques like LC-MS and NMR to characterize the impurities. Comparing the spectra with known compounds or databases can help in their identification.

  • Minimization Strategies:

    • Optimize Reaction Conditions: Carefully control the reaction temperature. Sometimes, running the reaction at a lower temperature can increase selectivity for the desired product. Optimize the rate of addition of reagents, as slow addition can sometimes minimize side reactions.

    • Choice of Catalyst: The catalyst can significantly influence the reaction pathway. For instance, using a milder and more selective catalyst can help to avoid unwanted side reactions.

    • Solvent Effects: The polarity of the solvent can affect the reaction rate and selectivity. Experiment with different solvents to find the optimal conditions. Greener solvent systems like aqueous ethanol have been shown to be effective.[1][6]

Question: I am facing difficulties in purifying the final product, especially on a larger scale. What are the recommended purification methods?

Answer: Purification can become a bottleneck during scale-up.

  • Crystallization: This is the most preferred method for large-scale purification due to its cost-effectiveness and efficiency.

    • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of quinolinone derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Seeding with a small crystal of the pure product can sometimes induce crystallization.

  • Column Chromatography: While effective, silica gel chromatography can be expensive and time-consuming for large quantities.

    • Optimization: If chromatography is necessary, optimize the mobile phase to achieve good separation with a minimal amount of silica gel. Consider using automated flash chromatography systems for better efficiency and reproducibility.

  • Work-up Procedure: A well-designed work-up procedure can significantly simplify the final purification.

    • Extraction: Use appropriate solvent extractions to remove impurities. For example, an acidic wash can remove basic impurities, and a basic wash can remove acidic impurities.

    • Precipitation: In some cases, the product may precipitate out of the reaction mixture upon cooling or by adding an anti-solvent. This can be a very effective initial purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to 2-aryl-2,3-dihydroquinolin-4(1H)-ones?

A1: Two of the most widely used and scalable methods are:

  • One-pot reaction of o-aminoacetophenones and aromatic aldehydes: This method is advantageous due to the use of readily available starting materials.[2] Various catalysts, including silver(I) triflate and pyrrolidine, have been employed to promote this reaction.[2][6]

  • Intramolecular cyclization of o-aminochalcones: This is a very common and efficient method. The o-aminochalcone precursors can be synthesized by the Claisen-Schmidt condensation of o-aminoacetophenones with aromatic aldehydes. The subsequent cyclization is often catalyzed by acids or Lewis acids like zirconyl nitrate.[1] This two-step approach often allows for better control and purification of the intermediate, which can be beneficial for the overall yield and purity of the final product.

Q2: How does the choice of catalyst affect the reaction outcome?

A2: The catalyst plays a crucial role in terms of reaction rate, yield, and selectivity.

  • Lewis acids (e.g., ZrO(NO₃)₂, InCl₃, AgOTf) are commonly used to activate the carbonyl group and facilitate the intramolecular aza-Michael addition.[1][2] Water-tolerant Lewis acids like zirconyl nitrate are particularly useful for reactions in aqueous media, which is a greener approach.[1]

  • Brønsted acids can also catalyze the cyclization, but harsher conditions might be required, which could lead to side reactions.

  • Organocatalysts like pyrrolidine have been shown to be effective and offer a metal-free alternative.[6] The optimal catalyst and its loading should be determined experimentally for each specific substrate and desired scale.

Q3: What is the effect of substituents on the aromatic rings of the starting materials?

A3: The electronic nature of the substituents on both the o-aminoacetophenone and the aromatic aldehyde can significantly influence the reaction.

  • Electron-donating groups on the o-aminoacetophenone ring generally increase the nucleophilicity of the amino group, which can facilitate the cyclization step.

  • Electron-donating groups on the aromatic aldehyde can facilitate the initial condensation step.

  • Electron-withdrawing groups on the aromatic aldehyde can make the chalcone intermediate a better Michael acceptor, potentially accelerating the intramolecular aza-Michael addition. However, very strong electron-withdrawing groups might lead to side reactions.

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: Scaling up any chemical reaction requires careful consideration of safety.

  • Exothermic Reactions: The initial condensation and subsequent cyclization can be exothermic. Ensure adequate cooling and temperature monitoring to control the reaction temperature, especially during reagent addition.

  • Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE). Some catalysts and reagents may be toxic or corrosive.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Ensure proper ventilation and use appropriate equipment for handling large volumes of flammable liquids.

  • Pressure Build-up: If the reaction is heated in a closed system, there is a risk of pressure build-up. Ensure the reaction vessel is properly vented or equipped with a pressure relief system.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones via Intramolecular Cyclization of o-Aminochalcones

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Zirconyl Nitrate20aq. EtOH (1:1)501.5 - 388 - 98[1]
Pyrrolidine20aq. EtOH (1:1)Room Temp.2 - 485 - 95[6]
Silver(I) Triflate10MeCN803 - 582 - 94[2]
Indium(III) Chloride on Silica Gel-Solvent-free (Microwave)-2 - 5 min85 - 95[2]
Wet Cyanuric Chloride-Solvent-free700.5 - 180 - 92[7]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones via Zirconyl Nitrate Catalyzed Intramolecular Cyclization of o-Aminochalcones [1]

This protocol is adapted from a literature procedure and is suitable for gram-scale synthesis.

Materials:

  • o-Aminochalcone derivative (1.0 eq)

  • Zirconyl nitrate [ZrO(NO₃)₂·nH₂O] (0.20 eq)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the o-aminochalcone (e.g., 5.0 g) in a 1:1 mixture of ethanol and water (e.g., 50 mL).

  • Add zirconyl nitrate (20 mol%) to the solution.

  • Heat the reaction mixture to 50 °C and stir for the required time (typically 1.5-3 hours), monitoring the reaction progress by TLC.

  • After completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.

  • The solid product often precipitates out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Collect the solid product by filtration and wash it with cold aqueous ethanol.

  • Dry the product under vacuum.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (o-Aminoacetophenone, Aromatic Aldehyde) chalcone o-Aminochalcone Synthesis (Claisen-Schmidt) start->chalcone cyclization Intramolecular Cyclization (aza-Michael Addition) chalcone->cyclization monitoring Reaction Monitoring (TLC, LC-MS) cyclization->monitoring quenching Reaction Quenching/ Work-up cyclization->quenching monitoring->cyclization extraction Extraction quenching->extraction crystallization Crystallization/ Chromatography extraction->crystallization analysis Product Characterization (NMR, MS, etc.) crystallization->analysis product Pure 2-Aryl-2,3-dihydro- quinolin-4(1H)-one analysis->product

Caption: Experimental workflow for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Incomplete Reaction start->cause1 cause2 Catalyst Issue start->cause2 cause3 Poor Starting Material Quality start->cause3 cause4 Side Reactions start->cause4 sol1 Increase Reaction Time/ Temperature cause1->sol1 sol2 Change/Increase Catalyst Loading cause2->sol2 sol3 Purify Starting Materials cause3->sol3 sol4 Optimize Conditions (Temp, Solvent) cause4->sol4

Caption: Troubleshooting decision tree for low reaction yields.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminochalcone o-Aminochalcone activated_complex Activated Carbonyl Complex aminochalcone->activated_complex Coordination catalyst Catalyst (e.g., Lewis Acid) catalyst->activated_complex cyclized_intermediate Cyclized Intermediate activated_complex->cyclized_intermediate Intramolecular aza-Michael Addition product 2-Aryl-2,3-dihydro- quinolin-4(1H)-one cyclized_intermediate->product Proton Transfer

Caption: Plausible reaction mechanism for the acid-catalyzed intramolecular cyclization.

References

Validation & Comparative

A Comparative Guide to Quinolinone Synthesis: Classical vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the quinolinone scaffold is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of prominent methodologies for quinolinone synthesis, offering a look at both classical thermal cyclization reactions and modern transition-metal-catalyzed approaches. We present a quantitative comparison of these methods, detailed experimental protocols for key examples, and visual representations of the underlying reaction pathways to aid in methodological selection and optimization.

At a Glance: Comparing Quinolinone Synthesis Methodologies

The choice of synthetic route to a target quinolinone is often a trade-off between factors such as substrate availability, desired substitution pattern, reaction conditions, and overall efficiency. The following table summarizes quantitative data for several key methodologies. For a direct comparison, the synthesis of 2-methyl-4-hydroxyquinoline is highlighted where specific data is available.

MethodologyTarget QuinolinoneStarting MaterialsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)
Conrad-Limpach Synthesis 2-Methyl-4-hydroxyquinolineAniline, Ethyl acetoacetateNone (thermal)~25510-15 min (cyclization)85-90
Gould-Jacobs Reaction Ethyl 4-hydroxyquinoline-3-carboxylateAniline, Diethyl ethoxymethylenemalonateNone (thermal)250-3005-10 min (microwave)up to 47
Friedländer Annulation Ethyl 2-phenylquinoline-3-carboxylate2-Nitrobenzaldehyde, Ethyl benzoylacetateFe/AcOHNot specifiedNot specified99
Camps Cyclization 2-Aryl-4-quinoloneso-Halophenones, AmidesCuI, Cs2CO3Not specifiedNot specified72-97
Palladium-Catalyzed Carbonylative Cyclization 2-Phenyl-4-quinolone2-Iodoaniline, PhenylacetylenePd(OAc)2, Fe(CO)560Not specified91

In-Depth Analysis of Synthesis Methodologies

This section provides a detailed look at the mechanisms and experimental protocols for the selected quinolinone synthesis methodologies.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a classical two-step method for producing 4-hydroxyquinolines. It involves the initial reaction of an aniline with a β-ketoester to form a β-aminoacrylate, followed by a high-temperature thermal cyclization.[1][2] This method is particularly effective for the synthesis of 2-substituted-4-hydroxyquinolines.

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline [3]

  • Step 1: Synthesis of Ethyl β-anilinocrotonate: A mixture of 93.1 g (1.0 mole) of aniline and 130.1 g (1.0 mole) of ethyl acetoacetate is allowed to stand at room temperature for at least 4 hours. The water formed during the reaction separates and is removed. The resulting oily layer is ethyl β-anilinocrotonate.

  • Step 2: Cyclization to 2-Methyl-4-hydroxyquinoline: In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, 150 mL of Dowtherm is heated to reflux (~255 °C). 65 g (0.32 mole) of ethyl β-anilinocrotonate is added rapidly via the dropping funnel. The mixture is stirred and refluxed for an additional 10-15 minutes. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with petroleum ether, and recrystallized from boiling water with decolorizing carbon to yield 43-46 g (85-90%) of white, needle-like crystals of 2-methyl-4-hydroxyquinoline.

Conrad_Limpach cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization Aniline Intermediate1 Tetrahedral Intermediate Aniline->Intermediate1 + Ethyl acetoacetate EAA Enamine Ethyl β-anilinocrotonate Intermediate1->Enamine - H2O Enamine_cycl Ethyl β-anilinocrotonate Cyclized_int Cyclized Intermediate Enamine_cycl->Cyclized_int ~255 °C (Heat) Quinolone 2-Methyl-4-hydroxyquinoline Cyclized_int->Quinolone - EtOH

Diagram 1: Conrad-Limpach Synthesis Workflow
Gould-Jacobs Reaction

The Gould-Jacobs reaction is another classical method that yields 4-hydroxyquinolines, typically with a carboxylate group at the 3-position.[4][5] The reaction proceeds by the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[4] Subsequent hydrolysis and decarboxylation can remove the ester group if desired.[4]

General Protocol: Microwave-Assisted Gould-Jacobs Reaction [6]

  • A mixture of an aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) is placed in a microwave vial.

  • The mixture is heated in a microwave synthesizer to 250-300 °C for 5-10 minutes.

  • After cooling, the precipitated product is filtered and washed with cold acetonitrile to yield the corresponding ethyl 4-hydroxyquinoline-3-carboxylate.

Gould_Jacobs Aniline Condensation_prod Anilidomethylenemalonate Aniline->Condensation_prod + Malonate - EtOH Malonate Diethyl ethoxymethylenemalonate Cyclization_prod Cyclized Intermediate Condensation_prod->Cyclization_prod Heat Quinolone_ester Ethyl 4-hydroxyquinoline- 3-carboxylate Cyclization_prod->Quinolone_ester - EtOH Final_quinolone 4-Hydroxyquinoline Quinolone_ester->Final_quinolone 1. Hydrolysis 2. Decarboxylation

Diagram 2: Gould-Jacobs Reaction Pathway
Friedländer Annulation

The Friedländer synthesis is a versatile method for preparing quinolines by the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[7][8] This reaction can be catalyzed by either acid or base.[7] A notable modification involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde.[8]

General Protocol: Reductive Friedländer Synthesis [8]

  • A mixture of a 2-nitrobenzaldehyde, an active methylene compound (e.g., ethyl benzoylacetate), and iron powder in glacial acetic acid is stirred, typically at an elevated temperature.

  • The reaction proceeds with the reduction of the nitro group to an amine, followed by condensation and cyclization to form the quinoline ring.

  • Workup and purification yield the desired substituted quinoline.

Friedlander cluster_reduction In situ Reduction cluster_condensation Condensation and Cyclization Nitrobenzaldehyde 2-Nitrobenzaldehyde Aminobenzaldehyde 2-Aminobenzaldehyde Nitrobenzaldehyde->Aminobenzaldehyde Fe/AcOH Aminobenzaldehyde_cond 2-Aminobenzaldehyde Aldol_adduct Aldol Adduct Aminobenzaldehyde_cond->Aldol_adduct + Active Methylene Active_methylene Active Methylene Compound Unsaturated_ketone α,β-Unsaturated Ketone Aldol_adduct->Unsaturated_ketone - H2O Quinoline Substituted Quinoline Unsaturated_ketone->Quinoline Cyclization - H2O

Diagram 3: Reductive Friedländer Synthesis
Camps Cyclization

The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone to form a mixture of 2- and 4-hydroxyquinolines. The regioselectivity of the reaction is dependent on the reaction conditions and the structure of the starting material. This method offers a route to both quinolin-2-one and quinolin-4-one isomers from a common precursor.

General Reaction Scheme

An o-acylaminoacetophenone is treated with a base, such as sodium hydroxide, to induce an intramolecular aldol-type condensation, leading to the formation of the hydroxyquinoline products after dehydration.

Camps_Cyclization start o-Acylamino- acetophenone enolate_a Enolate A (at acetyl) start->enolate_a Base enolate_b Enolate B (at acyl) start->enolate_b Base product_a 2-Hydroxyquinoline Derivative enolate_a->product_a Intramolecular Cyclization product_b 4-Hydroxyquinoline Derivative enolate_b->product_b Intramolecular Cyclization

Diagram 4: Camps Cyclization Pathways
Modern Transition-Metal-Catalyzed Synthesis

Modern synthetic methods often employ transition-metal catalysts to achieve high efficiency and selectivity under milder conditions compared to classical thermal reactions. Palladium-catalyzed carbonylative cyclization is a powerful technique for the synthesis of 4-quinolones.[9]

Experimental Protocol: Palladium-Catalyzed Carbonylative Synthesis of 2-Phenyl-4-quinolone [9]

  • To a reaction vessel are added 2-iodoaniline (1.0 equiv), phenylacetylene (1.2 equiv), palladium(II) acetate (5 mol%), and a suitable ligand.

  • A carbon monoxide source, such as iron pentacarbonyl (Fe(CO)5) (0.25 equiv), and a dual-base system of piperazine and triethylamine are added in a suitable solvent.

  • The reaction mixture is heated at 60 °C until the starting materials are consumed.

  • Workup and purification by column chromatography afford the 2-phenyl-4-quinolone product in high yield.

Palladium_Catalyzed Iodoaniline 2-Iodoaniline Quinolone 4-Quinolone Iodoaniline->Quinolone Carbonylative Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Quinolone CO_source CO Source (e.g., Fe(CO)5) CO_source->Quinolone Pd_catalyst Pd(OAc)2 Pd_catalyst->Quinolone Catalyst

Diagram 5: Palladium-Catalyzed Carbonylative Cyclization

Conclusion

The synthesis of quinolinones can be achieved through a variety of methodologies, each with its own set of advantages and limitations. Classical methods like the Conrad-Limpach and Gould-Jacobs reactions are well-established and effective, particularly for specific substitution patterns, but often require harsh, high-temperature conditions. The Friedländer and Camps syntheses offer alternative routes with different starting materials and regiochemical outcomes. Modern transition-metal-catalyzed methods, such as the palladium-catalyzed carbonylative cyclization, provide a milder and often more efficient alternative, allowing for the construction of complex quinolones under controlled conditions. The selection of the optimal synthetic strategy will depend on the specific target molecule, available resources, and desired scale of the synthesis. This guide provides a foundational understanding of these key methodologies to aid in the rational design of synthetic routes for novel quinolinone-based compounds.

References

A Comparative Analysis of the Biological Activities of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and Flavanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the therapeutic potential of two structurally related heterocyclic scaffolds.

This guide provides a comparative overview of the biological activities of two important classes of heterocyclic compounds: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and flavanone derivatives. While structurally similar, with the former being an aza-analog of the latter, these compounds exhibit distinct and sometimes overlapping biological profiles. This comparison aims to furnish researchers, scientists, and drug development professionals with a data-driven understanding of their potential as therapeutic agents, supported by experimental data from various studies.

Chemical Structures

The fundamental difference between the two scaffolds lies in the heteroatom at position 1 of the heterocyclic ring. This compound incorporates a nitrogen atom, whereas flavanone contains an oxygen atom. This variation significantly influences the physicochemical properties and biological activities of their respective derivatives.

G cluster_0 This compound cluster_1 Flavanone quinolinone flavanone

Figure 1: Core chemical structures.

Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Effects

Derivatives of both this compound and flavanone have been extensively studied for their therapeutic potential, particularly as anticancer and antimicrobial agents. The following sections present a comparative summary of their activities based on available experimental data.

Anticancer Activity

Numerous derivatives of both scaffolds have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and inhibition of critical cellular processes like tubulin polymerization.

G cluster_0 Signaling Pathway Bioactive Compound Bioactive Compound Target Protein Target Protein Bioactive Compound->Target Protein Inhibition/Activation Downstream Effectors Downstream Effectors Target Protein->Downstream Effectors Signal Transduction Apoptosis Apoptosis Downstream Effectors->Apoptosis

Figure 2: Simplified apoptosis induction pathway.

Table 1: Comparative Anticancer Activity of Representative Derivatives

Compound ClassDerivativeCancer Cell LineActivity Metric (µM)Reference
2,3-Dihydro-4(1H)-quinolinone 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60 (Human promyelocytic leukemia)IC50: low µM range[1]
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneHT29 (Colon), U87 (Glioblastoma), A2780 (Ovarian), H460 (Lung), BE2-C (Neuroblastoma)GI50: <0.05[2][3]
Phenyl and tolyl analogues of 2,3-dihydroquinazolin-4(1H)-oneMCF-7 (Breast)GI50: 1.3 - 4.0[2]
Flavanone FlavanoneRAW 264.7 (Macrophage)IC50 (NO inhibition): 0.603 µg/mL[4]
2'-Carboxy-5,7-dimethoxy-flavanoneRAW 264.7 (Macrophage)IC50 (NO inhibition): 0.906 µg/mL[4]
4'-Bromo-5,7-dimethoxy-flavanoneRAW 264.7 (Macrophage)IC50 (NO inhibition): 1.030 µg/mL[4]

Note: Direct comparison is challenging due to variations in the specific derivatives and experimental conditions across studies. The data presented for flavanones relates to anti-inflammatory activity, which is often linked to anticancer potential.

Antimicrobial Activity

Both flavanones and quinolinone derivatives have been reported to exhibit activity against a variety of bacterial and fungal strains. Their mechanisms of action can involve the inhibition of essential enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.[5][6]

Table 2: Comparative Antimicrobial Activity of Representative Derivatives

Compound ClassDerivative/ExtractMicrobial StrainActivity Metric (µg/mL)Reference
2,3-Dihydro-4(1H)-quinolinone Data for specific this compound derivatives was not prominently available in the initial searches. Research on quinoline derivatives, in general, shows broad antimicrobial activity.
Flavanone Naringenin, Pinocembrin, 7-O-methyleriodictyolEnterobacter cloacae, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilisMIC: 0.25 - 4[7]
Chalcones, Flavanones, and FlavonesStaphylococcus aureusMIC: 31.25 - 125[8]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Both this compound and flavanone scaffolds serve as valuable starting points for the design and synthesis of novel therapeutic agents. While direct comparative studies are limited, the available data suggest that derivatives of both classes exhibit potent biological activities. 2,3-Dihydroquinolin-4(1H)-one derivatives have shown particularly promising results as anticancer agents, with some acting as potent tubulin polymerization inhibitors. Flavanone derivatives, on the other hand, have a well-documented profile of antimicrobial and anti-inflammatory activities.

Further head-to-head comparative studies of these two scaffolds and their derivatives under standardized conditions are warranted to fully elucidate their relative therapeutic potential and guide future drug discovery efforts. Researchers are encouraged to explore the vast chemical space around these privileged structures to develop next-generation therapies for a range of diseases.

References

A Researcher's Guide to the Structural Validation of Dihydroquinolinone Derivatives Using NOESY NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) NMR for the structural validation of dihydroquinolinone derivatives, a class of compounds with significant therapeutic potential. We will delve into experimental protocols, present comparative data with alternative techniques, and offer visualizations to clarify complex workflows.

The Power of Proximity: Unveiling 3D Structures with NOESY

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy that relies on the through-space interaction between nuclei, specifically protons, that are in close proximity (typically within 5 Å).[1][2] This is distinct from other NMR techniques like COSY, which reveal through-bond scalar couplings.[3] The intensity of an NOE is inversely proportional to the sixth power of the distance between the interacting protons, making it a highly sensitive tool for determining internuclear distances and, consequently, the stereochemistry and conformation of a molecule.[2]

For dihydroquinolinone derivatives, which often possess stereocenters and restricted bond rotations, NOESY is an invaluable tool for:

  • Assigning stereochemistry: Distinguishing between diastereomers by identifying key spatial relationships between substituents.[4]

  • Determining conformation: Elucidating the preferred spatial arrangement of the molecule in solution.

  • Mapping binding interactions: In the context of drug design, identifying which parts of the molecule are close to a biological target.

Experimental Protocol: Acquiring High-Quality NOESY Data

A well-designed experiment is crucial for obtaining reliable NOESY data. Below is a generalized protocol for a 2D NOESY experiment on a small molecule like a dihydroquinolinone derivative.

1. Sample Preparation:

  • Purity: The sample should be of high purity to avoid interference from other signals.[3]

  • Concentration: A concentration of around 0.01 to 0.05 M in a suitable deuterated solvent is typically recommended for small molecules.[3]

  • Degassing: Dissolved oxygen is paramagnetic and can quench the NOE effect; therefore, degassing the sample by freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon is highly recommended.[5]

  • Solvent: Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals with the analyte.

2. NMR Spectrometer Setup:

  • Lock and Shim: A stable lock signal and good shimming are essential for high-resolution spectra.[3]

  • Temperature: Maintain a constant temperature throughout the experiment, typically around 298 K.[3]

  • Pulse Program: A standard phase-sensitive NOESY pulse sequence (e.g., noesyphsw on Bruker instruments) is commonly used.[6]

3. Key Experimental Parameters:

  • Mixing Time (d8): This is the most critical parameter in a NOESY experiment.[5] For small molecules like dihydroquinolinone derivatives, a mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[2][5] A series of experiments with varying mixing times can be performed to observe the build-up of NOE signals.

  • Relaxation Delay (d1): This should be set to at least 1.5 times the longest T1 relaxation time of the protons in the molecule to ensure full relaxation between scans.

  • Acquisition Time (aq): A sufficiently long acquisition time is needed to achieve good digital resolution.

  • Number of Scans (ns): This should be a multiple of 8 or 16 to allow for proper phase cycling and signal-to-noise improvement.[6]

4. Data Processing:

  • Window Function: Apply a suitable window function (e.g., a sine-bell or squared sine-bell function) to both dimensions to improve resolution and reduce truncation artifacts.[6]

  • Phasing: The 2D spectrum must be carefully phased. For small molecules, the cross-peaks will have the opposite phase to the diagonal peaks.[5]

  • Baseline Correction: Apply baseline correction to both dimensions to ensure accurate integration of cross-peaks.

Data Interpretation: From Spectra to Structure

The resulting 2D NOESY spectrum will show diagonal peaks corresponding to the 1D proton spectrum and off-diagonal cross-peaks. A cross-peak at the intersection of the chemical shifts of two protons (δ1, δ2) indicates that these two protons are spatially close. The volume of the cross-peak is proportional to the NOE intensity and can be used to estimate the distance between the protons. NOE enhancements are often categorized as strong, medium, or weak, corresponding to short, medium, and longer distances, respectively.[2]

For dihydroquinolinone derivatives, specific NOE correlations can be used to assign the relative stereochemistry. For example, an observed NOE between a proton on a stereocenter and a substituent on an adjacent stereocenter can define their relative orientation (syn or anti).[4]

Comparison with Alternative Structural Validation Techniques

While NOESY is a powerful technique, it is often used in conjunction with other methods for unambiguous structural elucidation.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
NOESY NMR Through-space dipolar coupling between protons.Internuclear distances, stereochemistry, conformation in solution.Provides 3D structural information in solution, non-destructive.Can be time-consuming, interpretation can be complex for flexible molecules, sensitive to experimental parameters.[5]
COSY NMR Through-bond scalar coupling between protons.J-coupling networks, identifies neighboring protons.Quickly establishes proton-proton connectivity.Does not provide through-space distance information.
HMBC NMR Through-bond scalar coupling between protons and carbons over 2-3 bonds.Long-range proton-carbon correlations, helps in assigning quaternary carbons and piecing together molecular fragments.Essential for determining the carbon skeleton.Does not provide stereochemical information.
HSQC NMR Through-bond scalar coupling between directly attached protons and carbons.Direct one-bond proton-carbon correlations.Simplifies complex proton spectra by spreading signals into a second (carbon) dimension.Does not provide information about non-protonated carbons.
X-ray Crystallography Diffraction of X-rays by a single crystal.Precise 3D atomic coordinates in the solid state.Provides an unambiguous, high-resolution solid-state structure.Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may differ from the solution-state conformation.[7][8]
Mass Spectrometry (MS) Mass-to-charge ratio of ions.Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information (with high-resolution MS).Does not provide information about stereochemistry or conformation.[9]

Visualizing the Workflow and Logic

To better understand the process of structural validation using NOESY NMR, the following diagrams illustrate the experimental workflow and the logical relationships involved.

NOESY_Experimental_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Interpretation Compound Dihydroquinolinone Derivative Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Degassing Degassing Dissolution->Degassing NMR_Spectrometer NMR Spectrometer Degassing->NMR_Spectrometer Parameter_Setup Set Experimental Parameters (Mixing Time, etc.) NMR_Spectrometer->Parameter_Setup Acquisition Acquire 2D NOESY Data Parameter_Setup->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Analysis Cross-peak Identification & Integration Processing->Analysis Interpretation Correlate NOEs with Internuclear Distances Analysis->Interpretation Structure Propose 3D Structure (Stereochemistry & Conformation) Interpretation->Structure

NOESY Experimental Workflow

Structural_Validation_Logic cluster_spectroscopic_data Spectroscopic Data cluster_other_data Other Data cluster_structure Structural Elucidation H1_NMR 1H NMR (Chemical Shifts, Multiplicities) Proposed_Structure Proposed 2D Structure H1_NMR->Proposed_Structure C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->Proposed_Structure COSY COSY (H-H Connectivity) COSY->Proposed_Structure HSQC HSQC (Direct C-H Connectivity) HSQC->Proposed_Structure HMBC HMBC (Long-range C-H Connectivity) HMBC->Proposed_Structure NOESY NOESY (Through-space H-H Proximity) Validated_Structure Validated 3D Structure NOESY->Validated_Structure Stereochemistry & Conformation MS Mass Spectrometry (Molecular Formula) MS->Proposed_Structure XRay X-ray Crystallography (Solid-state Structure) XRay->Validated_Structure Solid-state Confirmation Proposed_Structure->NOESY Hypothesis Testing Proposed_Structure->XRay Confirmation

Logic of Structural Validation

Conclusion

The structural validation of dihydroquinolinone derivatives is a critical step in their development as therapeutic agents. NOESY NMR spectroscopy stands out as a powerful and indispensable tool for elucidating the three-dimensional structure of these molecules in solution. By providing detailed information about spatial proximities between protons, NOESY allows for the confident assignment of stereochemistry and the determination of preferred conformations. While other analytical techniques provide complementary information, NOESY is uniquely suited to revealing the intricate 3D architecture that ultimately governs a molecule's biological activity. A thorough understanding and careful application of the experimental protocols outlined in this guide will enable researchers to harness the full potential of NOESY for the successful structural validation of dihydroquinolinone derivatives.

References

A Comparative Guide to the Catalytic Efficiency of Lewis Acids in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinolinone scaffolds is a cornerstone in the development of novel therapeutics, owing to their prevalence in a wide array of biologically active compounds. The Friedländer annulation stands out as a classical and versatile method for constructing this privileged heterocyclic system. The efficiency of this reaction is often significantly enhanced by the use of a Lewis acid catalyst. This guide provides a comparative overview of the catalytic efficiency of various Lewis acids in quinolinone synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Catalytic Efficiency: A Quantitative Comparison

The choice of Lewis acid can dramatically influence reaction times, yields, and overall efficiency of quinolinone synthesis. Below is a summary of the performance of several Lewis acids in the Friedländer synthesis of quinolines, which is analogous to quinolinone synthesis when appropriate starting materials like β-ketoesters are used.

Lewis Acid CatalystSubstratesSolventTemperature (°C)TimeYield (%)Reference
Metal Triflates
Gd(OTf)₃2-Aminoaryl ketone, α-Methylene ketone[Bmim][PF₆]6015 min>90[1]
Bi(OTf)₃2-Aminoaryl ketone, α-Methylene ketoneEthanolRoom Temp-High[1]
Y(OTf)₃2-Aminoaryl ketone, α-Methylene ketoneAcetonitrileRoom Temp-Excellent[1]
Zr(OTf)₄2-Aminoaryl ketone, α-Methylene ketoneEthanol/Water600.5 - 2 h>88[1]
Zn(OTf)₂Amino acetophenone, Phenylacetylene- (Microwave)---[2]
Ionic Liquid
Choline chloride·2ZnCl₂2-Aminobenzophenone, Ethyl acetoacetate-1001 h92[3]
Metal-Organic Framework
MIL-53(Al)2-Aminoaryl ketone, Acetylacetone-1006 h74[4]

Note: The data presented is primarily for the synthesis of substituted quinolines via the Friedländer reaction. The synthesis of quinolinones proceeds via a similar mechanism with the use of β-ketoesters as the methylene-containing component. The catalytic activities are expected to follow a similar trend.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of the catalyst and the catalytic reaction itself.

General Procedure for Lewis Acid-Catalyzed Quinolinone Synthesis via Friedländer Annulation

A mixture of the 2-aminoaryl ketone (1.0 mmol), the β-ketoester (1.2 mmol), and the Lewis acid catalyst (typically 5-10 mol%) in a suitable solvent (or solvent-free) is stirred at the specified temperature for the required time.[1][3] Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is cooled to room temperature. The product is then isolated by extraction with an organic solvent, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired quinolinone.

Synthesis of MIL-53(Al) Catalyst

The metal-organic framework MIL-53(Al) can be synthesized via a solvothermal method. Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and 1,4-benzenedicarboxylic acid (H₂BDC) are mixed in deionized water in a Teflon-lined stainless steel autoclave. The mixture is then heated in an oven at 220 °C for 72 hours.[5] After cooling, the solid product is collected by filtration, washed, and dried. The resulting MIL-53(Al) material possesses Lewis acidic Al³⁺ sites that are catalytically active.[4]

Visualizing the Catalytic Cycle

The following diagrams illustrate the generalized experimental workflow and the proposed catalytic mechanism for Lewis acid-catalyzed quinolinone synthesis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants 2-Aminoaryl Ketone + β-Ketoester mixing Mixing and Heating reactants->mixing catalyst Lewis Acid Catalyst catalyst->mixing solvent Solvent (optional) solvent->mixing monitoring TLC Monitoring mixing->monitoring extraction Extraction monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product Purified Quinolinone purification->product

Caption: General experimental workflow for quinolinone synthesis.

catalytic_cycle cluster_mechanism Friedländer Annulation Mechanism start 2-Aminoaryl Ketone + β-Ketoester activated_ketoester LA-Coordinated β-Ketoester start->activated_ketoester la_cat Lewis Acid (LA) la_cat->activated_ketoester condensation Condensation activated_ketoester->condensation intermediate1 Adduct condensation->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product Quinolinone dehydration->product regenerated_la Regenerated LA dehydration->regenerated_la regenerated_la->la_cat Catalytic Cycle

Caption: Proposed mechanism of Lewis acid catalysis.

References

Unveiling the Antileishmanial Potential of Pyrrolo[3,4-b]quinolin-1-ones: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel therapeutic agents against leishmaniasis, a parasitic disease with significant global impact, has led to the exploration of diverse chemical scaffolds. Among these, the pyrrolo[3,4-b]quinolin-1-one core has emerged as a promising starting point for the development of potent antileishmanial compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, summarizing key quantitative data and outlining the experimental methodologies used to evaluate their efficacy.

Quantitative Structure-Activity Relationship Data

The antileishmanial activity of the synthesized pyrrolo[3,4-b]quinolin-1-one derivatives was evaluated against both the promastigote and amastigote stages of Leishmania donovani, the causative agent of visceral leishmaniasis. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined to assess the potency and selectivity of the compounds. A selection of the most active compounds from the study is presented below.

CompoundR1R2R3R4Anti-promastigote IC50 (µM)Anti-amastigote IC50 (µM)CC50 (J774A.1 cells) (µM)Selectivity Index (SI = CC50/IC50)
5c CH3C6H5C(CH3)3H>2510.51>100>9.51
5i CH34-OCH3C6H4C(CH3)3H10.218.39>100>11.92
5k CH3C6H5C(CH3)34-OCH39.8710.31>100>9.70
5m CH34-OCH3C6H4C(CH3)34-OCH37.368.3665.117.79
5n CH34-FC6H4C(CH3)34-OCH38.547.42>100>13.48
5p CH34-ClC6H4C(CH3)34-OCH36.895.35>100>18.69
7a ----12.548.75>100>11.43
Miltefosine ----4.505.20--

Key SAR Observations:

  • Tricyclic Core: The tricyclic dihydropyrroloquinolinone scaffold was found to be essential for antileishmanial activity.[1]

  • Substituents on the Pyrrolidinone Ring:

    • An N-methyl group (R1) was generally preferred for activity.[1]

    • A phenyl or 4-methoxyphenyl group at R2 contributed positively to the activity.[1]

    • A tert-butyl group at R3 was identified as a favorable structural feature.[1]

  • Substituents on the Quinolinone Ring: A 4-methoxy group at R4 was shown to be a preferred structural requirement for antileishmanial activity.[1]

  • Lead Compound: Compound 5m emerged as a promising lead, demonstrating significant inhibition of both parasitic stages with an IC50 value comparable to the standard drug miltefosine.[1][2][3] It also showed a good selectivity index.[2][3] Further in vivo studies with compound 5m in infected Balb/c mice showed a 56.2% reduction in liver and 61.1% reduction in spleen parasite burden.[1][2][3]

Experimental Protocols

A summary of the key experimental methodologies employed in the evaluation of the pyrrolo[3,4-b]quinolin-1-one derivatives is provided below.

In vitro Anti-promastigote Assay:

  • Parasite: Leishmania donovani promastigotes (strain AG83).

  • Method: A luciferase-based assay was used to assess the viability of the promastigotes.

  • Procedure: Promastigotes were cultured in M199 medium supplemented with 10% fetal bovine serum. The compounds were dissolved in DMSO and added to the parasite culture at various concentrations. After a 72-hour incubation period at 22°C, the luciferase activity was measured using a luminometer. The percentage of inhibition was calculated relative to untreated controls.

  • Reference Drug: Miltefosine.

In vitro Anti-amastigote Assay:

  • Host Cells: J774A.1 macrophage cell line.

  • Parasite: Leishmania donovani amastigotes.

  • Method: Macrophages were infected with promastigotes, which then transformed into amastigotes inside the host cells.

  • Procedure: Infected macrophages were treated with the test compounds for 72 hours. The viability of the intracellular amastigotes was determined by measuring luciferase activity after lysing the host cells.

  • Reference Drug: Miltefosine.

Cytotoxicity Assay:

  • Cell Line: J774A.1 murine macrophage cell line.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxicity of the compounds.

  • Procedure: Macrophages were incubated with various concentrations of the compounds for 72 hours. The MTT reagent was then added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm to determine cell viability.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications and their impact on the antileishmanial activity of the pyrrolo[3,4-b]quinolin-1-one scaffold.

SAR_Analysis cluster_scaffold Pyrrolo[3,4-b]quinolin-1-one Core cluster_modifications Structural Modifications cluster_activity Impact on Antileishmanial Activity Core R1 R1 Position Methyl Methyl: Favorable R1->Methyl Other Other substituents: Less Active R1->Other R2 R2 Position Phenyl_4Methoxy Phenyl / 4-Methoxyphenyl: Favorable R2->Phenyl_4Methoxy R2->Other R3 R3 Position TertButyl tert-Butyl: Favorable R3->TertButyl R3->Other R4 R4 Position Methoxy 4-Methoxy: Favorable R4->Methoxy R4->Other

Caption: Key structural determinants for antileishmanial activity.

The following workflow diagram illustrates the process of identifying lead compounds from the synthesized library.

Experimental_Workflow start Synthesis of Pyrrolo[3,4-b]quinolin-1-one Library screen_promo In vitro Screening against L. donovani Promastigotes start->screen_promo screen_amasti In vitro Screening against L. donovani Amastigotes screen_promo->screen_amasti cytotoxicity Cytotoxicity Assay (J774A.1 cells) screen_amasti->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis lead_id Identification of Lead Compound (5m) sar_analysis->lead_id in_vivo In vivo Efficacy Studies (Balb/c mice) lead_id->in_vivo end Promising Antileishmanial Candidate in_vivo->end

Caption: Workflow for antileishmanial drug discovery.

References

In-Vitro Cytotoxic Potential of 2-Phenyl-4-Quinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel cytotoxic agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, the 2-phenyl-4-quinolone scaffold has emerged as a promising chemotype, demonstrating significant antiproliferative activity across a range of cancer cell lines. This guide provides a comprehensive in-vitro evaluation of 2-phenyl-4-quinolones as cytotoxic agents, presenting comparative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid in drug discovery and development efforts.

Comparative Cytotoxic Activity of 2-Phenyl-4-Quinolone Derivatives

The cytotoxic potential of 2-phenyl-4-quinolone derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below to facilitate a direct comparison of their potency.

CompoundCell LineIC50 (µM)Reference
2-(2'-fluorophenyl)-4-quinolone-6-acetic acidHuman Tumor Cell LinesPotent (nanomolar concentrations)[1]
2-(2'-fluorophenyl)-4-quinolone-8-acetic acid methyl esterHuman Tumor Cell LinesPotent (nanomolar concentrations)[1]
2-Phenyl-4-quinolone (YT-1)U937 (Human Leukemia)Most Sensitive[2]
2-Phenyl-4-quinolone (YT-1)HL-60 (Human Leukemia)Less Sensitive than U937[2]
2-Phenyl-4-quinolone (YT-1)K562 (Human Leukemia)Less Sensitive than U937[2]
CHM-1 (2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone)NCI-60 Panellog GI50 < −7.0[3]
HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone)HL-60 (Human Leukemia)0.4 - 1.0[3]
HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone)Hep3B (Hepatocellular Carcinoma)0.4 - 1.0[3]
HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone)H460 (Large Cell Lung Carcinoma)0.4 - 1.0[3]
Compound 22 (a 4-phenyl-2-quinolone derivative)COLO205 (Colorectal Adenocarcinoma)0.32[3]
Compound 22 (a 4-phenyl-2-quinolone derivative)H460 (Large Cell Lung Carcinoma)0.89[3]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have elucidated the mechanisms underlying the cytotoxic effects of 2-phenyl-4-quinolones. A prominent mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptotic Pathway of 2-Phenyl-4-Quinolone (YT-1)

The compound 2-phenyl-4-quinolone (YT-1) has been shown to induce apoptosis in human leukemia U937 cells through the intrinsic pathway.[2] This process involves the disruption of the mitochondrial membrane potential and the subsequent activation of a cascade of caspase enzymes.

YT1_Apoptosis_Pathway YT1 2-Phenyl-4-quinolone (YT-1) Bax_Bak Bax/Bak Activation YT1->Bax_Bak Bcl2_Bid Bcl-2/Bid Inhibition YT1->Bcl2_Bid Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria disrupts membrane potential Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Cell_Culture Cancer Cell Lines (e.g., U937, HL-60) Incubation Incubate cells with varying concentrations of test compounds Cell_Culture->Incubation Compound_Prep 2-Phenyl-4-quinolone Derivatives (Test Compounds) Compound_Prep->Incubation PI_Exclusion Cell Viability (Propidium Iodide Exclusion) Incubation->PI_Exclusion DAPI_Staining Apoptotic Body Detection (DAPI Staining) Incubation->DAPI_Staining Annexin_V Early Apoptosis (Annexin V/PI Staining) Incubation->Annexin_V MMP Mitochondrial Membrane Potential Assay Incubation->MMP Western_Blot Protein Expression (Western Blot) Incubation->Western_Blot IC50 Determine IC50 values PI_Exclusion->IC50 Mechanism Elucidate Mechanism of Action DAPI_Staining->Mechanism Annexin_V->Mechanism MMP->Mechanism Western_Blot->Mechanism

References

A Comparative Guide to the Synthesis of 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comparative overview of the synthetic approaches for two key classes of this family: the saturated 2,3-dihydro-4(1H)-quinolinones and the aromatic 4(1H)-quinolinones. We present a detailed analysis of common synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific research and development needs.

Introduction to Quinolinone Scaffolds

2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones are heterocyclic compounds that have garnered significant attention due to their diverse biological activities. While structurally related, the seemingly subtle difference of a saturated versus an unsaturated bond in the heterocyclic ring profoundly influences their chemical properties and biological targets.

2,3-Dihydro-4(1H)-quinolinones are often investigated for their potential as anticancer agents.[1] Certain derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by interfering with crucial cellular processes like tubulin polymerization.[2]

4(1H)-quinolinones , on the other hand, are renowned for their antibacterial properties.[3] This class includes the well-known fluoroquinolone antibiotics, which exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][4]

This guide will delve into the primary synthetic routes for each class, providing a comparative analysis of their advantages, limitations, and experimental considerations.

Synthetic Approaches to 2,3-Dihydro-4(1H)-quinolinones

The synthesis of 2,3-dihydro-4(1H)-quinolinones often involves intramolecular cyclization reactions of appropriately substituted anilines. Key methods include the Fries rearrangement of N-arylazetidin-2-ones and the condensation of o-aminoacetophenones with aldehydes.

Fries-like Rearrangement of N-Arylazetidin-2-ones

The Fries-like rearrangement of N-arylazetidin-2-ones in the presence of a strong acid, such as triflic acid, provides a direct route to 2,3-dihydro-4(1H)-quinolinones. This method is advantageous for its ability to generate the quinolinone core in a single, efficient step. Yields are generally good, though they can be influenced by the electronic nature of the substituents on the aromatic ring.[5]

Condensation of o-Aminoacetophenones with Aldehydes

A widely used and versatile method for synthesizing 2-aryl-2,3-dihydro-4(1H)-quinolinones involves the condensation of o-aminoacetophenones with various aldehydes. This reaction can be catalyzed by a range of catalysts, including L-proline, and often proceeds with good to excellent yields. The operational simplicity and the commercial availability of a wide variety of starting materials make this a highly attractive approach.

Synthetic Approaches to 4(1H)-quinolinones

The synthesis of the aromatic 4(1H)-quinolinone core often relies on classical named reactions or modern transition-metal-catalyzed methods. The Gould-Jacobs and Conrad-Limpach reactions are foundational methods, while palladium-catalyzed carbonylative cyclizations offer a more contemporary approach.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic method that involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[6][7] This sequence leads to the formation of a 4-hydroxyquinoline-3-carboxylate ester, which can be subsequently hydrolyzed and decarboxylated to yield the 4(1H)-quinolinone.[6] While versatile, this method often requires high temperatures for the cyclization step.[7]

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides access to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[8][9] The reaction conditions, particularly temperature, can influence the regioselectivity of the initial condensation, leading to either the kinetic or thermodynamic product. The subsequent thermal cyclization typically requires high temperatures.[9]

Palladium-Catalyzed Carbonylative Cyclization

Modern synthetic strategies for 4(1H)-quinolinones often employ palladium catalysis. A common approach involves the carbonylative cyclization of o-iodoanilines with terminal alkynes. This method offers high efficiency and functional group tolerance, providing access to a diverse range of substituted 4(1H)-quinolinones under relatively mild conditions.

Comparative Data of Synthetic Approaches

MethodTarget ScaffoldStarting MaterialsTypical Reagents/CatalystsYield RangeAdvantagesDisadvantages
Fries-like Rearrangement 2,3-Dihydro-4(1H)-quinolinoneN-Arylazetidin-2-onesTriflic Acid30-96%[7]Direct, single-step synthesis.Sensitive to electronic effects of substituents.
Condensation Reaction 2,3-Dihydro-4(1H)-quinolinoneo-Aminoacetophenones, AldehydesL-Proline, AgOTf, etc.Good to ExcellentOperationally simple, wide substrate scope.May require catalyst optimization.
Gould-Jacobs Reaction 4(1H)-quinolinoneAnilines, Alkoxymethylenemalonic estersHeatModerate to GoodWell-established, versatile.Requires high temperatures, multi-step.[7]
Conrad-Limpach Synthesis 4(1H)-quinolinoneAnilines, β-ketoestersHeatModerate to GoodAccess to 4-hydroxyquinolines.High temperatures, potential regioselectivity issues.[9]
Palladium-Catalyzed Carbonylative Cyclization 4(1H)-quinolinoneo-Iodoanilines, Terminal AlkynesPd catalyst, CO sourceGood to ExcellentHigh efficiency, mild conditions, good functional group tolerance.Requires specialized catalysts and reagents.

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones via Condensation

To a solution of o-aminoacetophenone (1.0 mmol) and an aromatic aldehyde (1.1 mmol) in a suitable solvent (e.g., ethanol, 5 mL), a catalytic amount of L-proline (10 mol%) is added. The reaction mixture is stirred at a specified temperature (e.g., reflux) for a designated time (typically monitored by TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.

General Procedure for the Gould-Jacobs Synthesis of 4-Hydroxyquinolines

Aniline (1.0 equiv) is reacted with diethyl ethoxymethylenemalonate (1.1 equiv) with heating. The ethanol formed during the condensation is removed by distillation. The resulting anilidomethylenemalonate is then added to a high-boiling point solvent (e.g., diphenyl ether) and heated to a high temperature (ca. 250 °C) to effect cyclization.[6] After cooling, the reaction mixture is treated with a hydrocarbon solvent to precipitate the product. The crude 4-hydroxy-3-carboethoxyquinoline is collected by filtration. Subsequent hydrolysis with aqueous sodium hydroxide followed by acidification and heating leads to decarboxylation, yielding the final 4-hydroxyquinoline.[6]

General Procedure for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Aniline (1.0 equiv) is condensed with a β-ketoester (1.0 equiv), typically at or below room temperature, to favor the formation of the β-aminoacrylate (the kinetic product).[9] The resulting enamine is then cyclized by heating in an inert, high-boiling solvent such as mineral oil to approximately 250 °C.[9] After the reaction is complete, the mixture is cooled, and the precipitated 4-hydroxyquinoline is isolated by filtration and purified.

General Procedure for the Palladium-Catalyzed Carbonylative Synthesis of 4(1H)-quinolinones

In a reaction vessel, o-iodoaniline (1.0 equiv), a terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base (e.g., Et₃N) are combined in a suitable solvent (e.g., CH₃CN). The vessel is then charged with carbon monoxide (from a CO source like Fe(CO)₅ or a CO balloon). The reaction mixture is heated at a specified temperature for a set time. After completion, the reaction is worked up by filtration and concentration. The crude product is purified by column chromatography to yield the desired 4(1H)-quinolinone.

Visualization of Biological Mechanisms

The distinct biological activities of these two quinolinone classes can be visualized through their mechanisms of action.

Anticancer Mechanism of 2,3-Dihydro-4(1H)-quinolinones

Certain 2,3-dihydro-4(1H)-quinolinone derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2]

anticancer_pathway Quinolinone 2,3-Dihydro-4(1H)- quinolinone Derivative Tubulin Tubulin Monomers Quinolinone->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Anticancer mechanism of 2,3-dihydro-4(1H)-quinolinones.

Antibacterial Mechanism of 4(1H)-quinolinones

The antibacterial action of 4(1H)-quinolinones, particularly the fluoroquinolones, is well-established. These compounds target and inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4] This inhibition leads to the fragmentation of bacterial DNA, ultimately resulting in bacterial cell death.[10]

antibacterial_pathway Quinolone 4(1H)-Quinolone (Fluoroquinolone) DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication DNA_Fragmentation DNA Fragmentation DNA_Gyrase->DNA_Fragmentation Inhibition leads to Topo_IV->DNA_Replication Topo_IV->DNA_Fragmentation Inhibition leads to Cell_Death Bacterial Cell Death DNA_Fragmentation->Cell_Death

Caption: Antibacterial mechanism of 4(1H)-quinolinones.

Conclusion

The choice of synthetic strategy for accessing 2,3-dihydro-4(1H)-quinolinones versus 4(1H)-quinolinones is dictated by the desired substitution pattern, available starting materials, and the desired scale of the reaction. Classical methods, while robust, often require harsh conditions. Modern catalytic approaches offer milder alternatives with broader functional group tolerance. Understanding the distinct biological mechanisms of these two classes of quinolinones is crucial for the rational design of new therapeutic agents. This guide provides a foundational framework to assist researchers in navigating the synthesis and application of these important heterocyclic scaffolds.

References

A Comparative Analysis of the Bioactivity of 2,3-dihydro-2-phenyl-4(1H)-quinolinone and its Hydroxylated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 2,3-dihydro-2-phenyl-4(1H)-quinolinone and its hydroxylated analogs, supported by experimental data. This analysis explores their antioxidant and cytotoxic properties, offering insights into potential therapeutic applications.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Hydroxylation of this core structure can significantly modulate its physicochemical properties and, consequently, its bioactivity. This guide delves into a comparative analysis of the antioxidant and cytotoxic effects of the parent compound and its hydroxylated derivatives.

Quantitative Bioactivity Data

To facilitate a clear comparison, the following tables summarize the available quantitative data for the antioxidant and cytotoxic activities of this compound and its hydroxylated analogs. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Antioxidant Activity of this compound and its Hydroxylated Analogs

CompoundAssayIC50 (µM)Reference
2-phenyl-4-quinoloneDPPH>100[1]
3-hydroxy-2-phenyl-4(1H)-quinolinoneDPPHNot Reported[2]
Hydroxylated 2-phenyl-4-quinolone derivativesDPPHVaries (structure-dependent)[3][4]
Hydroxylated 2-phenyl-4-quinolone derivativesABTSVaries (structure-dependent)[3]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the activity. A lower IC50 value indicates higher potency. The data for hydroxylated derivatives often show a range of activities depending on the position and number of hydroxyl groups.

Table 2: Cytotoxic Activity of this compound and its Hydroxylated Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-phenyl-4-quinolone acetic acidVarious human tumor cell linesNanomolar concentrations[5]
2-(2'-fluorophenyl)-4-quinolone-8-acetic acidVarious human tumor cell linesNanomolar concentrations[5]
3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHCT-116 (Colon)1.89[6]
3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHepG2 (Liver)4.05[6]
3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidMCF-7 (Breast)8.48[6]
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneHT29 (Colon), U87, A2780, H460, BE2-C<0.05[7]
4-phenylquinolin-2(1H)-oneCancer cells6[8]
HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone)HL-60, Hep3B, H4600.4 - 1.0[9]
5,6, or 7-methoxy-substituted 4-PQ derivativesCOLO205, H4600.32 - 0.89[9]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher cytotoxicity. The specific hydroxylated analogs and their positions of hydroxylation significantly influence the cytotoxic potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or DMSO).

  • Serial dilutions of the test compound are prepared.

  • A fresh solution of DPPH in methanol is prepared.

  • An aliquot of the DPPH solution is added to each dilution of the test compound.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Serial dilutions of the test compound are prepared.

  • An aliquot of the test compound dilution is mixed with the ABTS•+ solution.

  • The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

  • The absorbance is measured at the specified wavelength.

  • Trolox or ascorbic acid is used as a positive control.

  • The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a further period (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined by plotting cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The bioactivity of this compound and its analogs is often mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for rational drug design.

Experimental Workflow

The general workflow for evaluating the bioactivity of these compounds is depicted below.

Experimental_Workflow Experimental Workflow for Bioactivity Assessment cluster_synthesis Compound Synthesis cluster_assays Bioactivity Assays cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies Parent 2,3-dihydro-2-phenyl- 4(1H)-quinolinone Antioxidant Antioxidant Assays (DPPH, ABTS) Parent->Antioxidant Cytotoxicity Cytotoxicity Assays (MTT) Parent->Cytotoxicity Analogs Hydroxylated Analogs Analogs->Antioxidant Analogs->Cytotoxicity IC50 IC50 Determination Antioxidant->IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Signaling Signaling Pathway Analysis SAR->Signaling

Caption: General workflow for synthesizing and evaluating the bioactivity of quinolinone derivatives.

Key Signaling Pathways

Several key signaling pathways are implicated in the biological effects of quinolinone derivatives. These include the PI3K/Akt, MAPK, and NF-κB pathways, which are central regulators of cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Some quinolinone derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[8][10]

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates Survival Cell Survival, Growth, Proliferation Downstream->Survival Promotes Inhibitor Hydroxylated 2-phenyl-4-quinolones Inhibitor->Akt Inhibits

Caption: Overview of the PI3K/Akt signaling pathway and potential inhibition by quinolinones.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

MAPK_Pathway MAPK Signaling Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Differentiation) Transcription->Response Regulates Inhibitor Hydroxylated 2-phenyl-4-quinolones Inhibitor->MEK Inhibits? Inhibitor->ERK Inhibits?

Caption: The MAPK signaling cascade and potential points of modulation by quinolinones.

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response and also plays a role in cell survival and proliferation. Inhibition of this pathway is a target for anti-inflammatory and anticancer drug development.

NFkB_Pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Survival) Inhibitor Hydroxylated 2-phenyl-4-quinolones Inhibitor->IKK Inhibits?

Caption: The NF-κB signaling pathway, a potential target for the anti-inflammatory effects of quinolinones.

Conclusion

The hydroxylation of the this compound scaffold presents a promising strategy for modulating its bioactivity. The available data suggests that the position and number of hydroxyl groups can significantly impact both the antioxidant and cytotoxic properties of these compounds. While further systematic studies are needed for a more definitive structure-activity relationship, the current evidence highlights the potential of hydroxylated analogs as leads for the development of novel therapeutic agents. The investigation into their effects on key signaling pathways such as PI3K/Akt, MAPK, and NF-κB will be crucial in elucidating their mechanisms of action and advancing their potential clinical applications.

References

A Comparative Guide to Brønsted vs. Lewis Acid Catalysis in Functionalised 2,3-dihydroquinolin-4(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized 2,3-dihydroquinolin-4(1H)-ones, a core scaffold in many biologically active compounds and pharmaceutical agents, is a pivotal process in medicinal chemistry.[1] The selection of an appropriate catalytic system is crucial for optimizing reaction efficiency, yield, and stereoselectivity. This guide provides an objective comparison of Brønsted and Lewis acid catalysis for the synthesis of these valuable heterocyclic compounds, supported by experimental data and detailed protocols.

At a Glance: Brønsted vs. Lewis Acid Catalysis

FeatureBrønsted Acid CatalysisLewis Acid Catalysis
Catalyst Type Proton donors (e.g., p-TSA, TFA, chiral phosphoric acids).[2]Electron pair acceptors (e.g., metal triflates, InCl₃, ZrO(NO₃)₂).[3]
General Mechanism Protonation of a carbonyl or imine intermediate to enhance electrophilicity.Coordination of the Lewis acid to a heteroatom (oxygen or nitrogen) to increase electrophilicity.[4]
Advantages Often cheaper, readily available, and can be used in greener solvents like water.[5][6] Some Brønsted acids are effective under solvent-free conditions.[7]High efficiency, mild reaction conditions, and tolerance to a wide range of functional groups.[3] Metal triflates are particularly noted for their stability and recoverability.[4]
Disadvantages Can sometimes require harsher conditions or longer reaction times compared to Lewis acids.Metal-based catalysts can be more expensive and may require removal from the final product, posing environmental and purity concerns.
Stereoselectivity Chiral Brønsted acids, such as phosphoric acids, have been successfully employed for the enantioselective synthesis of dihydroquinolinones.[8][9][10]Chiral Lewis acid complexes can also be used to achieve enantioselectivity.[11]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, offering a direct comparison of the performance of Brønsted and Lewis acid catalysts in the synthesis of 2,3-dihydroquinolin-4(1H)-ones.

Table 1: Brønsted Acid Catalyzed Synthesis

CatalystReactantsSolventTemp. (°C)TimeYield (%)Reference
p-Toluenesulfonic acid (p-TSA)2-Aminobenzamide, AldehydesMechanochemical (solvent-free)RT3-15 minModerate to Excellent[7]
Lactic Acid2-Aminobenzamide, Aldehydes/KetonesSolvent-free70-Good to Excellent[5]
Chiral Phosphoric Acid2-Amido benzyl alcohols---High yields and enantioselectivities[8]
Lemon Juice (Citric Acid)2-Aminobenzamide, Aldehydes50% EthanolRT6-8 min83-94[2]

Table 2: Lewis Acid Catalyzed Synthesis

CatalystReactantsSolventTemp. (°C)TimeYield (%)Reference
Silver(I) triflateo-Aminoacetophenones, Aromatic aldehydes----[3]
Zirconyl nitrateo-Aminochalcones-Mild-Improved yields[3]
Indium(III) chloride on Silica gel2-AminochalconesSolvent-free (Microwave)---[3]
Gadolinium triflate----Superior to Scandium triflate[11]

Experimental Protocols

Brønsted Acid Catalyzed Synthesis using p-Toluenesulfonic Acid (Mechanochemical)[7]
  • Reactant Preparation: In a mortar, combine 2-aminobenzamide (1 mmol), the desired aldehyde (1 mmol), and p-toluenesulfonic acid (10 mol%).

  • Reaction: Grind the mixture using a pestle at room temperature for 3-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the solid mixture with a saturated sodium bicarbonate solution.

  • Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-dihydroquinolin-4(1H)-one.

Lewis Acid Catalyzed Synthesis using Zirconyl Nitrate[3]
  • Reactant Preparation: In a round-bottom flask, dissolve the o-aminochalcone (1 mmol) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add zirconyl nitrate (catalytic amount) to the solution.

  • Reaction: Stir the reaction mixture at a mild temperature (e.g., room temperature or slightly elevated) and monitor its progress using TLC.

  • Work-up: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Reaction Mechanisms and Visualizations

The synthesis of 2,3-dihydroquinolin-4(1H)-ones, whether catalyzed by a Brønsted or Lewis acid, generally proceeds through the activation of a carbonyl or imine intermediate, followed by an intramolecular cyclization.

Brønsted Acid Catalyzed Pathway

A Brønsted acid protonates the carbonyl group of an aldehyde or ketone, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of a 2-aminobenzamide or a related precursor. This is followed by dehydration and subsequent intramolecular cyclization to form the dihydroquinolinone ring.

Brønsted_Acid_Catalysis Reactants 2-Aminobenzamide + Aldehyde/Ketone Protonation Protonation of Carbonyl by H⁺ Reactants->Protonation H⁺ (Brønsted Acid) Nucleophilic_Attack Nucleophilic Attack by Amino Group Protonation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration - H₂O Imine Schiff Base/ Iminium Ion Dehydration->Imine Cyclization Intramolecular Cyclization Imine->Cyclization Product 2,3-Dihydroquinolin-4(1H)-one Cyclization->Product

Caption: Brønsted acid-catalyzed synthesis pathway.

Lewis Acid Catalyzed Pathway

A Lewis acid coordinates to the carbonyl oxygen of the aldehyde or ketone, which polarizes the C=O bond and enhances the electrophilicity of the carbonyl carbon. This facilitates the initial nucleophilic attack. The Lewis acid can also activate the intermediate, promoting the subsequent cyclization step.

Lewis_Acid_Catalysis Reactants o-Aminochalcone or o-Aminoacetophenone + Aldehyde Coordination Coordination of Lewis Acid to Carbonyl Reactants->Coordination LA (Lewis Acid) Nucleophilic_Attack Nucleophilic Attack of Amino Group Coordination->Nucleophilic_Attack Intermediate Lewis Acid-Coordinated Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2,3-Dihydroquinolin-4(1H)-one Cyclization->Product

Caption: Lewis acid-catalyzed synthesis pathway.

Conclusion

Both Brønsted and Lewis acid catalysis offer effective routes for the synthesis of functionalized 2,3-dihydroquinolin-4(1H)-ones. The choice between the two will depend on the specific requirements of the synthesis, including cost, desired reaction conditions (e.g., solvent-free), functional group tolerance, and the need for stereocontrol.

  • Brønsted acids present a cost-effective and environmentally friendly option, with some protocols allowing for reactions in green solvents or even under solvent-free conditions.[5][7] Chiral Brønsted acids are particularly valuable for asymmetric synthesis.[8][9]

  • Lewis acids , especially metal triflates, often provide high yields under mild conditions and exhibit broad functional group tolerance.[3][4] They are a powerful tool for achieving efficient cyclization, particularly with less reactive substrates.

For drug development professionals, the ease of catalyst removal is a critical consideration. While heterogeneous or recoverable Lewis acids can mitigate this issue, the inherent simplicity of many Brønsted acid-catalyzed procedures makes them highly attractive for large-scale synthesis. Ultimately, a careful evaluation of the substrate scope, desired product specifications, and process constraints will guide the rational selection of the optimal catalytic system.

References

A Researcher's Guide to Assessing Enantiomeric Purity: Chiral Lanthanide Shift Reagents vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric purity of chiral compounds is a critical step. The biological activity of enantiomers can vary significantly, with one enantiomer often being therapeutically active while the other may be inactive or even harmful. This guide provides an objective comparison of the use of chiral lanthanide shift reagents (LSRs) in NMR spectroscopy with other common analytical techniques for assessing enantiomeric purity, supported by experimental data and detailed protocols.

Chiral Lanthanide Shift Reagents (LSRs) for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, in its standard application, cannot distinguish between enantiomers as they have identical spectra in an achiral environment.[1] However, by introducing a chiral lanthanide shift reagent, it is possible to create a chiral environment within the NMR tube.

Mechanism of Action

Chiral LSRs are organometallic complexes containing a paramagnetic lanthanide ion, most commonly Europium (Eu) or Praseodymium (Pr), coordinated to an optically active ligand.[2][3] When added to a sample containing a racemic or enantiomerically enriched mixture, the LSR interacts with basic functional groups (e.g., amines, alcohols, ketones) of the analyte.[2][4] This interaction forms transient diastereomeric complexes.[2]

Because diastereomers have different physical properties, the protons of the two enantiomers will experience different induced magnetic fields from the paramagnetic lanthanide ion. This breaks the magnetic equivalence of the enantiomers, resulting in the separation of their corresponding signals in the NMR spectrum.[5] The extent of this separation, or lanthanide-induced shift (LIS), is dependent on the distance of the proton from the lanthanide ion and the concentration of the LSR.[2][3] The enantiomeric excess (ee) can then be determined by integrating the now-separated signals of the two enantiomers.[4]

LSR_Mechanism cluster_0 Initial State: Racemic Mixture cluster_1 Interaction with Chiral LSR cluster_2 Result: Separated NMR Signals R_Enantiomer R-Enantiomer NMR Signal Initial_Spectrum Overlapping Signal R_Enantiomer:f1->Initial_Spectrum Complex_R Diastereomeric Complex [LSR-R] R_Enantiomer:f0->Complex_R + LSR S_Enantiomer S-Enantiomer NMR Signal S_Enantiomer:f1->Initial_Spectrum Complex_S Diastereomeric Complex [LSR-S] S_Enantiomer:f0->Complex_S + LSR LSR Chiral LSR (e.g., Eu(hfc)₃) Final_Spectrum Shifted Signal (R) Shifted Signal (S) Complex_R->Final_Spectrum:f0 Induces Shift Δδ₁ Complex_S->Final_Spectrum:f1 Induces Shift Δδ₂ (Δδ₁ ≠ Δδ₂)

Caption: Mechanism of Chiral Lanthanide Shift Reagents.

Alternative Methods for Enantiomeric Purity Assessment

While LSR-NMR is a powerful tool, other chromatographic and spectroscopic methods are widely employed.

2.1 Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[6][7] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Advantages : High accuracy, precision, and resolution. It is considered a gold standard for ee determination.[7]

  • Disadvantages : Requires method development for each new compound, and chiral columns can be expensive. While impressive reproducibility (±0.5% or better) and accuracy (<1%) can be achieved, poorly optimized methods can lead to large errors (>10%).[8]

2.2 Chiral Gas Chromatography (GC)

Similar to HPLC, chiral GC uses a column with a chiral stationary phase to separate enantiomers. This method is particularly suited for volatile and thermally stable compounds.[9][10]

  • Advantages : Excellent sensitivity and high resolution.[11][12] It requires a very small sample size.[9]

  • Disadvantages : Limited to analytes that are volatile and thermally stable.[9] Derivatization may be required to increase volatility.

2.3 Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[13] The degree of rotation is proportional to the concentration of the enantiomers.

  • Advantages : A non-destructive and relatively simple technique.

  • Disadvantages : Generally considered unreliable for the accurate determination of enantiomeric excess.[14] Its accuracy is highly dependent on knowing the specific rotation of the pure enantiomer, and it can be affected by temperature, solvent, and the presence of optically active impurities.[15]

Performance Comparison

The choice of method depends on various factors including the nature of the analyte, the required accuracy, and available resources. The table below summarizes the key performance characteristics of each technique.

FeatureChiral LSR-NMRChiral HPLCChiral GCPolarimetry
Principle Formation of diastereomeric complexes inducing chemical shift non-equivalence.[2]Differential interaction with a chiral stationary phase.[7]Differential partitioning with a chiral stationary phase for volatile compounds.[10]Measurement of the rotation of plane-polarized light.[13]
Accuracy Good to Excellent; ee up to 98% can be determined.[16]Excellent; errors <1% are achievable with proper method validation.[8]Excellent; can quantify minor enantiomers down to 0.04% of the nominal concentration.[11][12]Low to Moderate; prone to errors from impurities and experimental conditions.[14][15]
Precision Good; dependent on NMR instrument stability and integration accuracy.Excellent; reproducibility of ±0.5% or better is possible.[8]Excellent; highly reproducible results.[11]Poor to Moderate; highly sensitive to concentration, temperature, and solvent.[15]
Sensitivity Moderate; requires sufficient sample for NMR analysis (mg scale).High; can detect low levels of impurities.[7]Very High; high efficiency and sensitivity.[11][12]Low; requires relatively high concentrations and sample purity.[15]
Sample Requirement Non-destructive, sample can be recovered. Requires mg quantities.Destructive (unless collected post-column). Requires µg to mg quantities.Destructive. Requires very small sample sizes (µL of solution).[9]Non-destructive. Requires relatively large, pure samples.[15]
Analysis Time Fast; typically < 30 minutes per sample after initial setup.Moderate; 15-60 minutes per sample, plus method development time.Fast to Moderate; dependent on the compound's volatility and column length.Very Fast; a few minutes per measurement.
Ease of Use Requires expertise in NMR spectroscopy.Requires significant expertise in method development and instrumentation.Requires expertise in GC and method development.Relatively simple to operate.

Experimental Protocols

4.1 Protocol for Enantiomeric Purity Determination using Chiral LSRs

This protocol provides a general workflow for using a chiral LSR, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), to determine the enantiomeric excess of a chiral alcohol by ¹H NMR.

  • Materials :

    • NMR tubes

    • Deuterated solvent (e.g., CDCl₃), filtered through alumina to remove stabilizing ethanol.[4]

    • Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)₃)

    • The chiral analyte of interest

    • Microsyringe

  • Procedure :

    • Sample Preparation : Prepare a solution of the analyte in the deuterated solvent (e.g., 5-10 mg in 0.5 mL CDCl₃) in an NMR tube.

    • Initial Spectrum : Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.

    • LSR Addition : Prepare a stock solution of the LSR in the same deuterated solvent.[4] Add a small, measured aliquot (e.g., 0.1 molar equivalents) of the LSR solution to the NMR tube containing the analyte.

    • Spectrum Acquisition : Gently mix the sample and acquire another ¹H NMR spectrum. Observe the shifts in the proton signals. Protons closer to the coordinating functional group will experience a larger downfield shift with Europium reagents.[3][4]

    • Titration : Continue adding small increments of the LSR solution, acquiring a spectrum after each addition, until a sufficient separation between the signals of the two enantiomers is observed for a specific proton.[4] This allows for accurate integration.

    • Quantification : Integrate the baseline-resolved signals corresponding to the same proton on each of the two enantiomers.

    • Calculation : Calculate the enantiomeric excess (ee) using the following formula, where A₁ and A₂ are the integration areas of the two enantiomeric signals: ee (%) = [ |A₁ - A₂| / (A₁ + A₂) ] * 100

LSR_Workflow start Start prep Prepare Analyte Solution in Deuterated Solvent start->prep spec1 Acquire Reference ¹H NMR Spectrum prep->spec1 add_lsr Add Small Aliquot of Chiral LSR spec1->add_lsr spec2 Acquire ¹H NMR Spectrum with LSR add_lsr->spec2 check Are Enantiomeric Signals Separated? spec2->check check->add_lsr No integrate Integrate Separated Signals check->integrate Yes calculate Calculate Enantiomeric Excess integrate->calculate end End calculate->end

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the proper disposal of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, a procedure vital for maintaining a safe and compliant laboratory environment. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step instructions to mitigate risks and ensure responsible chemical waste management.

I. Pre-Disposal Safety and Handling

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and properly removed and discarded after handling.

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Chemical Waste Characterization and Segregation

Proper characterization and segregation are the foundational steps for safe chemical waste disposal.

  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Segregation: This waste must be segregated from other waste streams, such as non-hazardous trash, sharps, and biological waste. It should also be kept separate from incompatible chemicals, particularly strong oxidizing agents and strong acids.

III. Step-by-Step Disposal Procedure

Follow these procedural steps to ensure the safe collection and disposal of this compound waste:

  • Container Selection:

    • Choose a waste container that is in good condition, free of leaks or cracks, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-on cap is recommended.

    • Ensure the container is clean and dry before adding any waste.

  • Waste Collection:

    • Solid Waste: For pure this compound or contaminated lab debris (e.g., gloves, weighing paper), place it directly into the designated solid waste container.

    • Liquid Waste: For solutions containing this compound, pour the waste carefully into the designated liquid waste container. Avoid overfilling; containers should not be filled beyond 90% capacity.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations or chemical formulas).

      • An accurate estimation of the concentration and quantity of the waste.

      • The date when the waste was first added to the container.

      • The name and contact information of the principal investigator or responsible personnel.

      • The laboratory room number.

  • Storage:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Request for Pickup:

    • Once the waste container is full or has been in storage for a predetermined period (as per your institution's policy, often not exceeding 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

    • Follow your EHS office's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting them directly.

Never dispose of this compound down the drain or in the regular trash. [1][2]

IV. Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all clean-up materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's established protocols.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

V. Quantitative Data Summary

While comprehensive toxicological data is limited, the following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₃NOPubChem[3]
Molecular Weight 223.27 g/mol PubChem[3]
Appearance Solid-
Melting Point 149 °CEchemi[4]
Boiling Point 165-169 °C at 1.5 TorrEchemi[4]
Flash Point 169 °CEchemi[4]
Density 1.156 g/cm³Echemi[4]
XLogP3 3.6Echemi[4]

VI. Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Labeled Waste Container B->C D Segregate Waste from Incompatible Chemicals C->D E Transfer Waste to Container in a Fume Hood D->E F Securely Cap and Store in Secondary Containment in SAA E->F G Complete Hazardous Waste Tag (Full Chemical Name, Date, etc.) F->G H Request Waste Pickup from EHS G->H I End: EHS Collection for Final Disposal H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. The following procedures are designed to ensure safe handling, operation, and disposal, serving as a vital resource for laboratory personnel.

Personal Protective Equipment (PPE)

Given the limited specific toxicological data for this compound, a precautionary approach is essential. The recommendations below are based on the general hazards associated with quinolinone derivatives and related chemical structures.

Protection CategoryRecommended EquipmentStandards & Specifications
Eye and Face Protection Tightly fitting safety goggles.Must conform to EN 166 (EU) or be NIOSH (US) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves before use.[1]
Fire/flame resistant and impervious clothing.[1]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1]Use in a well-ventilated area or under a chemical fume hood.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency. The following table outlines first-aid measures and fire-fighting protocols.

Emergency ScenarioProcedural Steps
First Aid: Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
First Aid: Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]
First Aid: Eye Contact Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[1]
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1] Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Handling, Storage, and Disposal

Proper handling and disposal are paramount to laboratory safety and environmental protection.

AspectGuideline
Handling Avoid formation of dust. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Ensure adequate ventilation.[1]
Storage Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Accidental Release Evacuate personnel to a safe area. Wear chemical-impermeable gloves and other appropriate PPE. Prevent further leakage if safe to do so. Collect for disposal and keep in a suitable, closed container.[1]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the chemical enter drains.[1]

Experimental Protocol: A Typical Synthesis Workflow

The following is a generalized procedure for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, providing context for the handling of the target compound.

  • Reaction Setup : The synthesis often involves the cyclization of o-aminochalcones. This can be catalyzed by various reagents, including acids or bases, and may be performed under conventional heating or microwave irradiation.

  • Monitoring the Reaction : The progress of the reaction is typically monitored by thin-layer chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is worked up. This may involve neutralization, extraction with an organic solvent, and washing with water or brine.

  • Purification : The crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography on silica gel.

Safe Handling and Emergency Workflow

The following diagram outlines the logical steps for safely handling this compound and the appropriate response in case of an emergency.

G Safe Handling and Emergency Workflow cluster_routine Routine Handling cluster_emergency Emergency Response start Start: Review SDS and SOPs ppe Don appropriate PPE start->ppe handling Handle chemical in fume hood ppe->handling storage Store properly handling->storage spill Spill Occurs handling->spill Potential Incident exposure Personal Exposure handling->exposure Potential Incident waste Dispose of waste correctly storage->waste end End of Procedure waste->end evacuate Evacuate Area spill->evacuate first_aid Administer First Aid exposure->first_aid notify Notify Supervisor/Safety Officer evacuate->notify first_aid->notify medical Seek Medical Attention first_aid->medical cleanup Follow Spill Cleanup Protocol notify->cleanup

Caption: Logical flow for routine handling and emergency response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.